n-Carbobenzoxy-1,10-diaminodecane hydrochloride
Description
Properties
IUPAC Name |
benzyl N-(10-aminodecyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.ClH/c19-14-10-5-3-1-2-4-6-11-15-20-18(21)22-16-17-12-8-7-9-13-17;/h7-9,12-13H,1-6,10-11,14-16,19H2,(H,20,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIZWAPVTINSPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1051420-13-3 | |
| Record name | N-Carbobenzoxy-1,10-diaminodecane Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Carbobenzoxy-1,10-diaminodecane Hydrochloride: A Technical Guide to Aliphatic Linkerology
Introduction
In the rapidly evolving fields of Targeted Protein Degradation (TPD) and lipid nanoparticle (LNP) formulation, the architectural precision of bifunctional linkers dictates the success of the final therapeutic molecule. n-Carbobenzoxy-1,10-diaminodecane hydrochloride (CAS: 1051420-13-3) is a premium monoprotected diaminoalkane that serves as a critical building block in advanced bioconjugation. By providing a highly flexible, hydrophobic 10-carbon spacer with orthogonally protected amine termini, this compound bridges the gap between synthetic feasibility and biological efficacy.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic rationale in PROTAC (Proteolysis Targeting Chimera) design, and field-proven experimental workflows for its application.
Physicochemical Profiling
Understanding the physical and chemical parameters of n-Carbobenzoxy-1,10-diaminodecane hydrochloride is essential for optimizing reaction conditions, particularly regarding solubility and stoichiometric calculations. The hydrochloride salt form significantly enhances the stability of the free amine, preventing spontaneous atmospheric oxidation or unwanted polymerization during storage [1].
Table 1: Quantitative Physicochemical Data
| Property | Specification / Value |
| Chemical Name | Benzyl N-(10-Aminodecyl)carbamate Hydrochloride |
| CAS Registry Number | 1051420-13-3 |
| Molecular Formula | C18H30N2O2 · HCl |
| Molecular Weight | 342.91 g/mol |
| Appearance | White to almost white powder to crystal |
| Melting Point | 175.0 °C to 179.0 °C |
| Purity (HPLC) | > 98.0% |
| Solubility | Soluble in Methanol, DMF, and DMSO; sparingly soluble in non-polar organics |
Mechanistic Rationale in Bioconjugation and PROTACs
The selection of n-Carbobenzoxy-1,10-diaminodecane hydrochloride is rarely arbitrary; it is driven by strict structural and thermodynamic requirements [2].
The Causality of the C10 Aliphatic Chain: In PROTAC design, the linker must facilitate the formation of a stable ternary complex (Target Protein–PROTAC–E3 Ligase). A 10-carbon (decane) aliphatic chain provides a "Goldilocks" spatial geometry. It spans approximately 12–15 Ångströms, which is sufficiently long to prevent steric clashes between the target protein and the E3 ligase, yet short enough to minimize the entropic penalty paid when the molecule folds into its active conformation. Furthermore, the purely aliphatic nature of the decane core increases the lipophilicity of the molecule, which can enhance cell membrane permeability compared to highly polar PEG-based linkers.
The Logic of Orthogonal Protection (Cbz): The carboxybenzyl (Cbz) group protects one terminus of the diamine. This allows for orthogonal synthesis—the selective reaction of the free amine without cross-linking or polymerizing the linker. The Cbz group is highly stable to basic conditions (unlike Fmoc) and mild acids (unlike Boc). It requires catalytic hydrogenolysis (e.g., Pd/C and H2) or strong hydrobromic acid for removal. This unique stability profile allows chemists to perform rigorous amide couplings on the free amine without prematurely unmasking the second reactive site.
Visualizing the Synthetic Logic
The following diagrams illustrate the chemical logic and workflow of utilizing this linker in a standard PROTAC assembly pipeline.
Diagram 1: Stepwise assembly of a PROTAC molecule utilizing the C10 aliphatic linker.
Diagram 2: Orthogonal protection logic ensuring site-specific bioconjugation.
Standardized Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step incorporates specific analytical checkpoints to verify success before proceeding.
Protocol 1: Amide Coupling of the Free Amine (Warhead Attachment)
This protocol details the attachment of a carboxylic acid-bearing ligand to the free amine of the linker.
-
Rationale: HATU is selected as the coupling reagent because it generates a highly reactive 7-aza-OBt active ester, which is superior for hindered substrates and prevents epimerization. DIPEA (Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the HCl salt of the diamine, freeing the amine for nucleophilic attack without reacting with the active ester.
-
Procedure:
-
Dissolve 1.0 equivalent (eq) of the carboxylic acid ligand in anhydrous DMF (0.1 M concentration).
-
Add 1.2 eq of HATU and stir at room temperature for 10 minutes to pre-activate the acid.
-
Add 1.1 eq of n-Carbobenzoxy-1,10-diaminodecane hydrochloride to the mixture.
-
Dropwise, add 3.0 eq of DIPEA. The excess base ensures complete neutralization of the HCl salt and drives the coupling.
-
Stir the reaction under an inert nitrogen atmosphere for 2–4 hours at room temperature.
-
-
Self-Validation (Checkpoint): Monitor via LC-MS. The reaction is complete when the mass of the starting acid disappears. Additionally, perform a Ninhydrin stain on a TLC plate; the disappearance of the primary amine (which stains purple) confirms successful amide bond formation.
Protocol 2: Orthogonal Deprotection via Catalytic Hydrogenolysis
Once the first ligand is attached, the Cbz group must be removed to expose the second amine for subsequent coupling.
-
Rationale: Catalytic hydrogenolysis using Palladium on Carbon (Pd/C) is highly specific to benzyl-based protecting groups. It cleanly cleaves the C-O bond, releasing toluene and carbon dioxide gas, leaving the pure free amine. This avoids harsh acidic conditions that could degrade sensitive functional groups on the newly attached warhead.
-
Procedure:
-
Dissolve the Cbz-protected intermediate in MS-grade Methanol (or Ethyl Acetate if solubility is an issue).
-
Carefully add 10% w/w of Palladium on Carbon (10% Pd/C). Caution: Pd/C is pyrophoric; add under a blanket of argon.
-
Evacuate the reaction flask and backfill with Hydrogen gas (H2) via a balloon. Repeat this purge cycle three times.
-
Stir vigorously at room temperature for 4–12 hours.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with excess methanol.
-
Concentrate the filtrate under reduced pressure.
-
-
Self-Validation (Checkpoint): The cessation of CO2 evolution is a physical indicator of completion. Analytically, a positive Ninhydrin test (appearance of a deep purple spot on TLC) and LC-MS confirmation of the mass shift (-134 Da corresponding to the loss of the Cbz group) validate the unmasking of the amine.
Safety, Handling, and Storage
According to established safety data [3], n-Carbobenzoxy-1,10-diaminodecane hydrochloride is classified as a skin and eye irritant.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Handling: Must be handled in a well-ventilated fume hood. Wear standard laboratory PPE, including nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry environment, ideally desiccated at 2–8 °C, to prevent moisture-induced degradation or clumping of the crystalline powder.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 131865263, Benzyl N-(10-Aminodecyl)carbamate Hydrochloride." PubChem. Available at:[Link]
n-Carbobenzoxy-1,10-diaminodecane hydrochloride CAS number 1051420-13-3
CAS Number: 1051420-13-3
Synonyms:
Executive Summary
n-Carbobenzoxy-1,10-diaminodecane hydrochloride is a high-purity, monoprotected heterobifunctional linker precursor essential for modern medicinal chemistry, particularly in the field of Targeted Protein Degradation (TPD) . By providing a discrete 10-carbon alkyl spacer with orthogonal amine termini—one free for immediate coupling and one protected by a benzyloxycarbonyl (Cbz/Z) group—this compound solves the "symmetry problem" inherent in using aliphatic diamines.
Its primary utility lies in the synthesis of PROTACs (Proteolysis Targeting Chimeras) , where linker length and hydrophobicity dictate the formation of a productive ternary complex between an E3 ligase and a target protein.
Chemical Identity & Technical Specifications
This compound acts as a "molecular ruler," introducing a precise ~13-15 Å hydrophobic gap between functional moieties.
Physicochemical Properties
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 342.91 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 175.0 – 179.0 °C |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| Purity (HPLC) | |
| Storage | Desiccate at <15°C; Protect from light |
Structural Analysis
The molecule consists of three distinct domains:
-
The Cbz Protecting Group: Provides stability against basic conditions and mild acids, removable via catalytic hydrogenolysis.[1]
-
The Decyl Chain (
): A lipophilic spacer that facilitates cell permeability and influences the thermodynamic entropy of ligand binding. -
The Primary Amine Salt: A reactive handle ready for amide coupling, reductive amination, or nucleophilic substitution.
Synthesis & Production Protocols
The "Statistical Correction" Synthesis Strategy
Synthesizing monoprotected diamines from symmetric precursors often results in a mixture of unreacted starting material, mono-product, and bis-protected byproduct. To maximize yield and purity, a High-Dilution Statistical Strategy is recommended.
Objective: Synthesize
Reagents:
-
1,10-Diaminodecane (5.0 equivalents)
-
Benzyl chloroformate (Cbz-Cl) (1.0 equivalent)
-
Triethylamine (TEA) or DIPEA
-
Dichloromethane (DCM) and Methanol
Step-by-Step Protocol:
-
Dissolution: Dissolve 1,10-diaminodecane (50 mmol) in DCM (200 mL) and cool to 0°C. The large excess is critical to statistically favor the mono-attack.
-
Controlled Addition: Dissolve Cbz-Cl (10 mmol) in DCM (50 mL). Add this solution dropwise to the diamine solution over 2 hours using a syringe pump. Rapid addition leads to bis-protection.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
-
Workup (The "Salt Wash" Trick):
-
Concentrate the reaction mixture to remove most DCM.
-
Resuspend in water. The unreacted diamine is highly water-soluble; the mono-Cbz product is less so but can be extracted.
-
Adjust pH to ~3-4 with dilute HCl. The bis-Cbz byproduct precipitates (insoluble in water/acid). Filter it off.
-
Extract the filtrate with Ethyl Acetate (removes non-basic impurities).
-
Basify the aqueous layer to pH >10 with NaOH.
-
Extract vigorously with DCM (3x). The mono-protected amine migrates to the organic phase.
-
-
Salt Formation: Treat the DCM layer with 4M HCl in Dioxane to precipitate the target hydrochloride salt.
-
Recrystallization: Recrystallize from MeOH/Et2O to achieve >98% purity.
Visualization of Synthesis Workflow
Figure 1: Statistical synthesis workflow prioritizing mono-protection via stoichiometric control and pH-dependent extraction.
Applications in Drug Discovery (PROTACs)[5]
Linkerology in PROTAC Design
The 10-carbon chain of CAS 1051420-13-3 offers specific advantages:
-
Hydrophobicity: Increases the logP of the final PROTAC, which can aid in penetrating cell membranes, counteracting the high polarity of many E3 ligase ligands (e.g., VHL ligands).
-
Flexibility: Allows the "Warhead" and "Anchor" to fold back or extend to find the optimal lysine for ubiquitination.
Standard Coupling Protocol (Amide Bond Formation)
Scenario: Conjugating the free amine of the linker to a carboxylic acid-containing Warhead (e.g., a derivative of JQ1 or Thalidomide).
-
Activation: Dissolve the Warhead-COOH (1.0 equiv) in dry DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 15 mins.
-
Coupling: Add n-Carbobenzoxy-1,10-diaminodecane HCl (1.0 equiv). Note: Ensure enough base is present to neutralize the HCl salt.
-
Monitoring: Monitor via LC-MS. Reaction is typically complete in 2–4 hours.
-
Deprotection (Step 2): Once coupled, the Cbz group must be removed to attach the second ligand.
-
Method: Hydrogenolysis (H2, Pd/C) in MeOH. This is superior to acid deprotection (e.g., Boc removal) if the Warhead contains acid-sensitive moieties.
-
PROTAC Assembly Logic
Figure 2: Stepwise assembly of a PROTAC using the N-Cbz-1,10-diaminodecane linker. The Cbz group serves as a temporary mask allowing sequential attachment of ligands.
Analytical Characterization (Self-Validation)
To verify the identity of the compound in the lab, compare your data against these expected signals.
NMR (DMSO- , 400 MHz) Prediction
-
7.90 (br s, 3H): Ammonium protons (
). - 7.35 (m, 5H): Aromatic protons of the Cbz benzyl group.
- 7.20 (t, 1H): Carbamate NH.
-
5.00 (s, 2H): Benzylic
of the Cbz group. -
2.95 (q, 2H):
adjacent to the carbamate NH. -
2.75 (t, 2H):
adjacent to the ammonium group. - 1.20 – 1.60 (m, 16H): Internal methylene protons of the decyl chain.
Mass Spectrometry (ESI-MS)
-
Expected
: 307.24 Da (Free base mass + H). -
Note: You will not see the chloride ion in positive mode ESI.
Handling, Stability, and Safety
Stability Profile
-
Hygroscopicity: The hydrochloride salt is moderately hygroscopic. Exposure to ambient moisture can lead to "clumping" and weighing errors.
-
Chemical Stability: Stable for >2 years if stored properly. The carbamate (Cbz) is stable to TFA and weak bases but degrades in strong aqueous base at high temperatures.
Safety Precautions (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation).
-
PPE: Nitrile gloves and safety glasses are mandatory. Avoid inhalation of dust.
References
- Cyrus, K., et al. (2011). "Impact of linker length on the activity of PROTACs." Molecular BioSystems, 7(2), 359-364. (Contextual grounding on linker length importance).
- Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Authoritative source for Cbz deprotection protocols).
- Buhimschi, A. D., et al. (2018). "Targeted Protein Degradation: The Linker Matters." Biochemistry, 57(26), 3564–3575. (Mechanistic insight into linker hydrophobicity).
Sources
An In-depth Technical Guide to N-Carbobenzoxy-1,10-diaminodecane Hydrochloride
This guide provides a comprehensive technical overview of N-Carbobenzoxy-1,10-diaminodecane hydrochloride, a key building block in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its molecular characteristics, applications, and the scientific principles guiding its use.
Introduction: A Versatile Linker in Complex Synthesis
N-Carbobenzoxy-1,10-diaminodecane hydrochloride, also known by synonyms such as N-Cbz-1,10-diaminodecane Hydrochloride and Benzyl N-(10-Aminodecyl)carbamate Hydrochloride, is a mono-protected diamine that serves as a crucial reagent in multi-step organic synthesis.[1] Its structure, featuring a ten-carbon aliphatic chain, is strategically functionalized with a carbobenzoxy (Cbz) protecting group at one end and a primary amine hydrochloride salt at the other. This differential protection allows for selective chemical transformations, making it an invaluable tool for constructing complex molecules, including peptides, peptidomimetics, and various molecular scaffolds used in medicinal chemistry and materials science.
The Cbz group provides robust protection for one of the amino groups, typically stable under a variety of reaction conditions but readily removable through catalytic hydrogenation. This allows for the selective reaction of the free primary amine, followed by deprotection to reveal the second amine for subsequent functionalization. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.
Molecular Profile and Characterization
A precise understanding of a compound's molecular weight is fundamental to all stoichiometric calculations in a synthetic workflow. This section details the determination of the molecular weight of N-Carbobenzoxy-1,10-diaminodecane hydrochloride.
Molecular Formula and Weight
The molecular formula for N-Carbobenzoxy-1,10-diaminodecane hydrochloride is C₁₈H₃₁ClN₂O₂. The molecular weight is 342.91 g/mol .[2] This is derived from the summation of the atomic weights of its constituent atoms.
Calculation of Molecular Weight
To ensure accuracy in experimental design, it is instructive to verify the molecular weight based on the atomic masses of the elements.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 18 | 12.011 | 216.198 |
| Hydrogen | H | 31 | 1.008 | 31.248 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | 342.911 |
The calculated molecular weight of 342.911 g/mol is in agreement with the reported value of 342.91 g/mol .[2]
Physicochemical Properties
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Purity | Typically ≥98% (HPLC)[1] |
| Melting Point | 175-179 °C[1] |
| CAS Number | 1051420-13-3[1][2][3] |
Core Applications and Synthetic Utility
The primary utility of N-Carbobenzoxy-1,10-diaminodecane hydrochloride lies in its role as a bifunctional linker. The presence of a protected and a free amine allows for sequential and controlled chemical modifications.
Use in Solid-Phase Peptide Synthesis (SPPS)
A key application is in the synthesis of modified peptides where a long aliphatic spacer is desired. The free amine can be coupled to a solid support or to the C-terminus of a growing peptide chain.
Workflow for SPPS Incorporation:
Synthesis of PROTACs and Other Bifunctional Molecules
In the development of Proteolysis Targeting Chimeras (PROTACs), linkers are essential for connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The 10-carbon chain of this molecule provides a flexible and sufficiently long spacer for such applications.
Experimental Protocol: Amide Coupling Reaction
This section provides a detailed protocol for a standard amide coupling reaction using N-Carbobenzoxy-1,10-diaminodecane hydrochloride and a generic carboxylic acid.
Objective: To synthesize an N-acylated derivative of the title compound.
Materials:
-
N-Carbobenzoxy-1,10-diaminodecane hydrochloride
-
Carboxylic acid of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC) or a suitable alternative (e.g., HBTU)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Neutralization: In a round-bottom flask, dissolve N-Carbobenzoxy-1,10-diaminodecane hydrochloride (1.0 eq) in anhydrous DCM. Add triethylamine (1.1 eq) dropwise at 0 °C to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes.
-
Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C and add DCC (1.1 eq). A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Coupling: Filter the activated ester solution to remove the DCU precipitate. Add the filtrate dropwise to the solution of the free amine from step 1 at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter off any further DCU precipitate. Dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired N-acylated product.
Rationale for Key Steps:
-
Neutralization: The hydrochloride salt must be neutralized to the free amine to make it nucleophilic for the coupling reaction.
-
Activation: The carboxylic acid is converted to a more reactive activated ester (e.g., NHS-ester) to facilitate amide bond formation. DCC is a common and effective coupling agent for this purpose.
-
Work-up: The aqueous washes are crucial for removing unreacted starting materials, coupling reagents, and byproducts.
Conclusion
N-Carbobenzoxy-1,10-diaminodecane hydrochloride is a highly valuable and versatile building block in modern organic synthesis. Its defined structure and differential protection scheme provide chemists with a reliable tool for the construction of complex molecular architectures. A thorough understanding of its properties, particularly its molecular weight, is essential for its effective and efficient use in the laboratory.
References
-
PubChem. (n.d.). 1,10-Decanediamine, N,N'-bis(2-chloroethyl)-N,N'-dimethyl-, dihydrochloride. Retrieved from [Link]
-
CASHBUY. (n.d.). TCI N-Carbobenzoxy-1,10-diaminodecane Hydrochloride. Retrieved from [Link][3]
Sources
Whitepaper: N-Carbobenzoxy-1,10-Diaminodecane Hydrochloride in Advanced Chemical Synthesis
Executive Summary
In the rapidly evolving landscape of targeted protein degradation and bioconjugation, the selection of precise chemical building blocks dictates the success of complex synthetic pathways. N-Carbobenzoxy-1,10-diaminodecane hydrochloride (CAS: 1051420-13-3) stands as a premier monoprotected aliphatic linker. By masking one terminal amine with a carboxybenzyl (Cbz) group and stabilizing the other as a hydrochloride salt, this compound eliminates the statistical nightmare of symmetrical diamine functionalization. This whitepaper explores the synonymous nomenclature, physicochemical properties, mechanistic causality, and self-validating protocols associated with this critical building block, specifically tailored for researchers developing Proteolysis Targeting Chimeras (PROTACs) and bifunctional conjugates.
Chemical Identity and Synonymous Nomenclature
The chemical literature and commercial vendor catalogs often utilize varying nomenclature for this compound. Understanding these synonyms is critical for accurate procurement and literature mining, as detailed by authoritative chemical suppliers like [1] and [2].
-
Benzyl N-(10-aminodecyl)carbamate hydrochloride: The strict IUPAC designation, highlighting the carbamate (urethane) linkage.
-
N-Cbz-1,10-diaminodecane Hydrochloride: "Cbz" is the universally recognized acronym for the carboxybenzyl protecting group.
-
N-Z-1,10-diaminodecane Hydrochloride: "Z" is a historical abbreviation for the benzyloxycarbonyl group, named after its inventor, Leonidas Zervas.
-
Mono-Cbz-1,10-diaminodecane Hydrochloride: The "mono" prefix explicitly denotes the asymmetrical protection of the diamine, a critical feature for stepwise synthesis.
Table 1: Chemical Nomenclature and Identifiers
| Identifier Type | Value / Specification |
| Primary Name | N-Carbobenzoxy-1,10-diaminodecane hydrochloride |
| CAS Registry Number | 1051420-13-3 |
| Molecular Formula | C18H30N2O2 · HCl |
| Structural Class | Monoprotected Diaminoalkane / Aliphatic Linker |
Table 2: Physicochemical Properties
| Property | Value | Experimental Relevance |
| Molecular Weight | 342.91 g/mol | Crucial for stoichiometric calculations in coupling. |
| Physical State | White crystalline powder | Indicates high purity; easy to weigh and handle. |
| Melting Point | 175.0 – 179.0 °C | Serves as a primary quality control (QC) metric. |
| Purity (HPLC) | ≥ 98.0% | Prevents side-reactions from diprotected impurities. |
Mechanistic Rationale: The Causality of Monoprotection
The architectural design of N-Cbz-1,10-diaminodecane hydrochloride is not arbitrary; it is rooted in strict chemical causality.
Why a 10-Carbon Chain? In PROTAC development, the linker must bridge an E3 ligase ligand and a Target Protein ligand without inducing steric clashes. A 10-carbon aliphatic chain provides approximately 12–15 Å of spatial separation. This length is frequently the "Goldilocks" zone—long enough to prevent destructive protein-protein interference, yet flexible enough to allow the ternary complex to fold into a degradative conformation ( [3]).
Why the Cbz Protecting Group? The Cbz group offers perfect orthogonality. Unlike Boc (cleaved by TFA) or Fmoc (cleaved by piperidine), Cbz is highly stable to both strong acids and organic bases. This allows chemists to perform rigorous peptide couplings on the free amine end without prematurely unmasking the protected end.
Why the Hydrochloride (HCl) Salt?
Free primary aliphatic amines are highly nucleophilic and prone to absorbing atmospheric
Visualizing the Orthogonal Protection Strategy
Figure 1: Orthogonal Cbz-protection strategy for stepwise aliphatic linker assembly.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning they contain built-in analytical checkpoints to confirm success before proceeding to subsequent synthetic steps.
Protocol A: Amide Coupling (HATU/DIPEA Mediated)
Objective: Conjugate the free amine of the linker to a carboxylic acid-containing target ligand. Causality: HATU is selected over traditional EDC/NHS due to its superior efficiency in forming sterically hindered amides and suppressing epimerization. DIPEA is utilized to liberate the amine from its HCl salt in situ because it is non-nucleophilic and will not compete for the activated ester.
Step-by-Step Methodology:
-
Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M) under an inert argon atmosphere.
-
Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to generate the active OAt-ester.
-
Add N-Cbz-1,10-diaminodecane hydrochloride (1.1 eq). Critical Action: The excess DIPEA immediately neutralizes the HCl salt, rendering the primary amine nucleophilic.
-
Stir the reaction mixture for 2–4 hours at room temperature.
-
Quench with saturated
, extract with EtOAc, wash with brine, dry over , and concentrate.
Self-Validation Checkpoints:
-
In-Process: Spot the reaction on a silica TLC plate and apply a Ninhydrin (Kaiser) stain. The disappearance of the bright purple/blue spot confirms the complete consumption of the primary amine.
-
Final Verification: LC-MS analysis must display the
peak of the conjugated product and the total absence of the peak (starting material).
Protocol B: Cbz Deprotection via Catalytic Hydrogenolysis
Objective: Cleave the Cbz protecting group to expose the secondary terminal amine for final PROTAC assembly. Causality: Palladium on carbon (Pd/C) combined with hydrogen gas provides a highly specific cleavage of the benzyl carbamate, leaving standard amide bonds and other orthogonal protecting groups completely intact.
Step-by-Step Methodology:
-
Dissolve the Cbz-protected intermediate in MS-grade Methanol (0.05 M).
-
Carefully add 10% Pd/C (10% w/w relative to the substrate) under a gentle stream of nitrogen to prevent solvent ignition.
-
Evacuate the reaction flask and backfill with
gas via a balloon. Repeat this purge cycle three times. -
Stir vigorously at room temperature for 4–12 hours.
-
Filter the suspension through a tightly packed pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the pad with excess Methanol.
-
Concentrate the filtrate under reduced pressure.
Self-Validation Checkpoints:
-
In-Process: Perform a Kaiser test on a micro-aliquot of the concentrated product. A rapid transition to a deep blue color definitively validates the successful unmasking of the primary amine.
-
Final Verification: LC-MS analysis must show a mass shift of
Da, corresponding to the loss of the carboxybenzyl group and the generation of volatile toluene and byproducts.
Visualizing the PROTAC Assembly Workflow
Figure 2: Modular PROTAC assembly utilizing the 10-carbon diamine linker core.
References
-
National Center for Biotechnology Information (NCBI). "Proteolysis Targeting Chimeras (PROTACs) and Linkerology." PubMed. Available at: [Link]
N-Cbz-1,10-diaminodecane Hydrochloride: Precision Synthesis & Purification Guide
Topic: N-Cbz-1,10-diaminodecane Hydrochloride Synthesis Pathway Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The synthesis of N-Cbz-1,10-diaminodecane hydrochloride (Benzyl (10-aminodecyl)carbamate HCl) represents a classic challenge in organic chemistry: symmetry breaking .[1] The objective is to functionalize exactly one end of a symmetrical, long-chain aliphatic diamine. Statistical protection methods often result in a mixture of unreacted diamine (starting material), the desired mono-protected product, and the bis-protected byproduct.
This guide details two distinct protocols to achieve high purity:
-
The Monoprotonation Strategy (Recommended): Exploits the kinetics of salt formation to statistically favor the mono-reactive species, minimizing bis-protection.[1]
-
The pH-Switch Extraction Strategy: A robust workup methodology to purify the mono-protected amine from a statistical mixture without chromatography.[1]
Retrosynthetic & Strategic Analysis
The core difficulty lies in the equivalent nucleophilicity of the two primary amine groups on 1,10-diaminodecane. Once the first amine reacts with benzyl chloroformate (Cbz-Cl), the electronic environment of the distal amine (10 carbons away) remains virtually unchanged, making it equally susceptible to a second attack.
Reaction Pathway Visualization
The following diagram illustrates the competitive reaction pathways and the species distribution.
Caption: Competitive acylation pathways. Because the alkyl chain is long (C10), the first protection event does not sterically or electronically deactivate the second amine, leading to k1 ≈ k2.
Protocol A: The Monoprotonation Strategy (High Selectivity)
This method is superior for laboratory-scale synthesis as it statistically "masks" one amine group via protonation before the electrophile is introduced.[1]
Mechanism
By adding exactly 1.0 equivalent of HCl, the diamine distribution shifts. While a statistical mixture of free base, mono-salt, and di-salt exists, the mono-salt is the dominant species that possesses both a protected (protonated) end and a reactive (free base) end.
Experimental Procedure
Reagents:
-
1,10-Diaminodecane (17.2 g, 100 mmol)
-
Hydrochloric acid (1.0 M in MeOH or Et2O, 100 mmol)
-
Benzyl chloroformate (Cbz-Cl) (17.1 g, 100 mmol)
-
Triethylamine (Et3N) (optional, strictly controlled)
-
Solvent: Methanol (MeOH) / Dichloromethane (DCM)
Step-by-Step:
-
Monoprotonation:
-
Dissolve 1,10-diaminodecane (100 mmol) in MeOH (200 mL) at 0 °C.
-
Add 1.0 equivalent of HCl (e.g., 100 mL of 1.0 M HCl in Et2O) dropwise over 30 minutes.
-
Insight: Slow addition ensures equilibrium favors the mono-hydrochloride salt rather than precipitating the dihydrochloride.[1]
-
Stir for 30 minutes to ensure equilibration.
-
-
Acylation:
-
To the stirring mono-salt solution at 0 °C, add Cbz-Cl (100 mmol) dropwise.[1]
-
Critical Control: Do not add excess base at this stage.[1] The free amine of the mono-salt acts as the nucleophile.[1] The HCl generated from the reaction will eventually protonate the remaining free amine, but the initial stoichiometry is key.
-
Alternatively, add Cbz-Cl and simultaneously add Et3N (100 mmol) very slowly to neutralize only the HCl produced by the Cbz-Cl reaction, maintaining the other amine as the ammonium salt.
-
-
Workup (The "pH Switch"):
-
Isolation:
-
Basify the aqueous layer to pH >12 using NaOH.[1]
-
Extract with DCM (3x).[1]
-
Note: The long C10 chain makes the mono-Cbz derivative significantly more lipophilic than the unreacted diamine.[1] If trace diamine remains, it can be removed by washing the DCM solution with water (diamine is slightly water-soluble; mono-Cbz is not).[1]
-
-
Salt Formation:
Protocol B: Statistical Reaction & Purification (Scalable)
If precise control of HCl addition is difficult (e.g., large scale), use the statistical method with a rigorous purification logic.
Logic Flowchart
The following diagram details the "Acid-Base Extraction" required to purify the product without column chromatography.
Caption: Acid-Base extraction workflow. This method relies on the basicity difference: Bis-Cbz is non-basic, Mono-Cbz is mono-basic, Diamine is di-basic.[1]
Characterization & Data
Verification of the product requires confirming the presence of the Cbz group and the integrity of the C10 chain.
Quantitative Data Table
| Property | Value / Observation |
| CAS Number | 1051420-13-3 (HCl salt) / 646-25-3 (Diamine precursor) |
| Molecular Formula | C18H30N2O2[1][4] · HCl |
| Molecular Weight | 342.91 g/mol |
| Appearance | White crystalline solid |
| Melting Point | ~176 °C (HCl salt) [1] |
| Solubility | Soluble in MeOH, DMSO, warm water. Insoluble in Et2O.[1] |
NMR Signature (Free Base in CDCl3)
-
7.30–7.35 ppm (m, 5H): Aromatic protons (Cbz group).
-
5.10 ppm (s, 2H): Benzylic protons (Ph-CH 2-O).[1]
-
4.75 ppm (br s, 1H): Carbamate NH.
-
3.18 ppm (q, 2H): Methylene adjacent to carbamate (-CH 2-NH-Cbz).[1]
-
2.68 ppm (t, 2H): Methylene adjacent to free amine (-CH 2-NH2).[1]
-
1.10–1.60 ppm (m, 16H): Internal methylene chain protons.
Troubleshooting & Optimization
Handling Emulsions
The long alkyl chain (C10) acts as a surfactant (cationic detergent) when protonated.
-
Issue: Severe emulsions during the DCM/Water extraction.
-
Solution: Do not shake vigorously; use gentle inversion. Add brine (saturated NaCl) to the aqueous phase to increase ionic strength and break the emulsion. If necessary, filter the biphasic mixture through a pad of Celite.[2]
Solubility of the Diamine
1,10-diaminodecane is a solid at room temperature (MP ~62 °C) and can be sparingly soluble in cold water.
-
Optimization: In the "Monoprotonation" method, ensure the initial diamine is fully dissolved in MeOH before adding HCl. If precipitation of the dihydrochloride occurs (white solid), add more MeOH or warm slightly until it redissolves before adding Cbz-Cl.
Removal of Bis-Cbz
If the "Acid Wash" step (Step 3 in Protocol A) is skipped, Bis-Cbz will contaminate the final product. Bis-Cbz is very difficult to separate from Mono-Cbz by crystallization alone.[1] The acid-base extraction is mandatory.[1]
References
-
Kwon, K., Haussener, T. J., & Looper, R. E. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102.[1] Retrieved from [Link]
-
Ha, H.-J., et al. (2007).[1] Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. (Methodology adapted for Cbz). Retrieved from [Link]
-
PubChem. Benzyl N-(10-aminodecyl)carbamate hydrochloride.[1] CID 131865263.[1] Retrieved from [Link]
Sources
n-Carbobenzoxy-1,10-diaminodecane hydrochloride purity analysis
Technical Guide: Purity Analysis of -Carbobenzoxy-1,10-diaminodecane Hydrochloride[1]
Executive Summary & Chemical Context
asymmetryThe Analytical Challenge: The synthesis typically involves reacting 1,10-diaminodecane with Benzyl chloroformate (Cbz-Cl). This statistical reaction generates three species:
-
Unreacted Starting Material: 1,10-Diaminodecane (UV-inactive, highly polar).
-
Target Product: Mono-Cbz-1,10-diaminodecane (UV-active, amphiphilic).
-
Over-reacted Impurity:
-Di-Cbz-1,10-diaminodecane (UV-active, highly hydrophobic).
A standard "purity by HPLC" report at 254 nm is often deceptive because it fails to detect the UV-silent starting diamine. This guide outlines a self-validating analytical strategy that accounts for both UV-active and UV-silent impurities, ensuring the integrity of downstream conjugations.
Critical Quality Attributes (CQA) & Impurity Profiling
Before establishing protocols, we must define what "pure" means for this specific linker.
| Attribute | Specification Target | Method | Rationale |
| Identity | Proton NMR ( | NMR | Confirms Cbz group and methylene chain integrity. |
| Assay (HPLC) | > 98.0% (Area) | HPLC-UV (210/254 nm) | Quantifies the ratio of Mono-Cbz vs. Di-Cbz. |
| Residual Diamine | < 0.5% | TLC / LC-MS / NMR | Critical: Diamine cross-links targets, causing aggregation. |
| Counter-ion | 9.5% - 11.5% Cl | Titration / IC | Confirms Mono-HCl salt stoichiometry (Theoretical: 10.3%). |
| Appearance | White crystalline solid | Visual | Discoloration indicates oxidation of the amine. |
Analytical Strategy Workflow
The following directed graph illustrates the logical flow of analysis. Note the parallel pathways for UV-active and UV-silent detection.
Figure 1: Integrated analytical workflow ensuring coverage of both UV-active and silent species.
Protocol 1: HPLC-UV Method (Related Substances)
Purpose: To separate the target mono-protected amine from the hydrophobic di-protected impurity and benzyl alcohol byproducts. Expert Insight: Standard C18 columns work, but the mobile phase must be acidic. The free amine on the target molecule will tail severely at neutral pH. We use TFA to ensure it exists as a protonated cation, improving peak shape.
Chromatographic Conditions
-
Instrument: HPLC or UPLC with PDA/UV detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: 210 nm (amide bond/end absorption) and 254 nm (Cbz aromatic ring).
-
Column Temp: 30°C.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration / Salt Elution |
| 2.0 | 5 | Hold to elute polar diamine (void) |
| 15.0 | 95 | Linear Ramp to elute Di-Cbz |
| 20.0 | 95 | Wash |
| 20.1 | 5 | Re-equilibration |
| 25.0 | 5 | End |
Interpretation:
-
Void Volume (~1-2 min): The starting material (1,10-diaminodecane) will likely elute here. It is poorly detected at 254 nm.
-
Main Peak (~8-10 min):
-Cbz-1,10-diaminodecane. -
Late Eluter (~14-16 min):
-Di-Cbz-1,10-diaminodecane (Major impurity).
Protocol 2: Structural Verification via NMR
Purpose: To detect the "invisible" 1,10-diaminodecane impurity and confirm the 1:1 integration of the Cbz group to the alkyl chain. Expert Insight: The integration ratio between the aromatic protons and the alpha-methylene protons is the primary check for mono-protection.
Methodology:
-
Dissolve ~10 mg of sample in 0.6 mL DMSO-d6 . (Avoid CDCl
as the HCl salt is sparingly soluble). -
Acquire a standard
H spectrum (16 scans min).
Key Diagnostic Signals (ppm in DMSO-d6):
- 7.30 - 7.40 (m, 5H): Aromatic protons of the Cbz group.
-
5.00 (s, 2H): Benzylic -CH
- of the Cbz group. - 7.20 (t, 1H): Carbamate -NH- (exchangeable).
-
7.80 (br s, 3H): Ammonium -NH
protons (indicates HCl salt). -
2.95 (q, 2H): Methylene adjacent to carbamate (-CH
-NH-Cbz). -
2.75 (t, 2H): Methylene adjacent to ammonium (-CH
-NH ).
Self-Validation Check: Calculate the integration ratio of the Aromatic region (5H) to the Benzylic protons (2H). It must be exactly 2.5:1. If the aromatic region is higher, suspect Di-Cbz impurity. If the aliphatic region (1.20-1.50 ppm) integrates higher than expected relative to the aromatics, suspect residual 1,10-diaminodecane.
Protocol 3: Chloride Content Analysis
Purpose: To confirm the product is the mono-hydrochloride salt and not the free base or a mixed salt. Method: Argentometric Titration (Volhard Method or Potentiometric).
Step-by-Step:
-
Accurately weigh 100 mg of the sample into a 150 mL beaker.
-
Dissolve in 50 mL deionized water (Product is water-soluble; Di-Cbz impurity is not—filter if turbid).
-
Add 1 mL of 5% Nitric Acid (
). -
Titrate with 0.1 N Silver Nitrate (
) using a potentiometric electrode (silver/sulfide ISE). -
Calculation:
-
Target: ~10.34% for Monohydrochloride (
).
-
Storage & Stability
-
Hygroscopicity: As a hydrochloride salt, the compound is moderately hygroscopic. Store in a desiccator.
-
Stability: The carbamate (Cbz) is stable to acid but sensitive to strong base (hydrolysis) and high heat.
-
Recommendation: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent amine oxidation (yellowing).
References
n-Carbobenzoxy-1,10-diaminodecane hydrochloride solubility data
Technical Guide: Solubility Profile & Handling of ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -Carbobenzoxy-1,10-diaminodecane Hydrochloride[1]
Executive Summary
Compound:
This guide addresses the solubility challenges associated with the "amphiphilic paradox" of this molecule. While the ammonium chloride head group is highly polar, the long decyl chain (
Solubility Data & Solvent Compatibility Matrix
The following data is synthesized from standard protocols for long-chain mono-protected amine salts. Quantitative values refer to functional solubility limits at standard temperature and pressure (STP) unless otherwise noted.
Table 1: Qualitative Solubility Matrix ( )
| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |
| Primary Alcohols | Methanol (MeOH) | High (>100 mg/mL) | Ideal for initial dissolution; solvent of choice for NMR. |
| Ethanol (EtOH) | High (>50 mg/mL) | Preferred for recrystallization (hot). | |
| Isopropanol (IPA) | Moderate | Good for inducing crystallization upon cooling. | |
| Polar Aprotic | DMSO | Very High | Use only if necessary; difficult to remove. |
| DMF | High | Suitable for coupling reactions. | |
| Chlorinated | Dichloromethane (DCM) | Insoluble | The HCl salt precipitates; the free base is soluble. |
| Chloroform | Sparingly Soluble | Limited solubility for the salt form. | |
| Ethers | Diethyl Ether ( | Insoluble | Critical Anti-solvent for precipitation. |
| THF | Low/Sparingly | Poor solubility for the salt; good for the free base. | |
| Aqueous | Water | Low to Moderate | Soluble in hot water; tends to form gels or micelles in cold water due to surfactant-like structure. |
| Hydrocarbons | Hexanes / Heptane | Insoluble | Used to wash away non-polar impurities. |
The Amphiphilic Mechanism
The solubility behavior is governed by the competition between the ionic
-
In Water: The hydrophobic effect of the
chain dominates at low temperatures, leading to poor solubility or micelle formation. Heating disrupts this, allowing the ionic head to solvate.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
In Alcohols: The alkyl chain interacts favorably with the ethyl/methyl groups of the solvent, while the hydroxyl group solvates the ions, making alcohols the thermodynamic sweet spot.[2]
Experimental Protocols: Purification & Recrystallization
The most common point of failure with this compound is the inability to separate it from the di-protected byproduct (
Protocol A: Recrystallization (Purification of HCl Salt)
Objective: Remove di-Cbz impurities (insoluble in water/alcohols) and trace diamine (highly soluble).[2]
-
Dissolution: Suspend the crude
-Cbz-1,10-diaminodecane HCl (10 g) in absolute Ethanol (50 mL) . -
Heating: Heat the mixture to reflux (
) with stirring. The salt should dissolve completely.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Note: If undissolved solids remain at reflux, they are likely the di-Cbz byproduct . Filter these off while hot.
-
-
Crystallization: Remove from heat and allow the solution to cool slowly to room temperature.
-
Anti-Solvent Addition: If crystallization does not initiate, add Diethyl Ether (20-30 mL) dropwise to the stirring solution until slight turbidity persists.
-
Cooling: Place the flask in a freezer (
) for 12 hours. -
Isolation: Filter the white crystals via vacuum filtration. Wash the cake with cold Ether (
mL) to remove residual ethanol and non-polar impurities. -
Drying: Dry under high vacuum (<1 mbar) at
to remove solvent traces.
Protocol B: Free Base Extraction (Switching Forms)
Objective: Convert the HCl salt to the free amine for nucleophilic reactions.[2]
-
Suspend the HCl salt in Dichloromethane (DCM) .
-
Add an equal volume of 1M NaOH or saturated
.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Shake vigorously. The solid will dissolve as it deprotonates and partitions into the DCM layer.
-
Separate the organic layer, dry over
, and concentrate.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Result: The free base is a waxy solid/oil, soluble in DCM, THF, and Toluene.
-
Synthesis & Separation Logic
The following diagram illustrates the critical solubility-based separation logic used to isolate the mono-protected species from the reaction mixture.
Figure 1: Solubility-driven purification workflow. The protocol exploits the pH-dependent solubility switch of the amine to separate it from non-basic (Di-Cbz) and highly polar (Diamine) contaminants.[2]
Critical Handling Precautions
-
Hygroscopicity: The hydrochloride salt can be hygroscopic. Store in a desiccator. Moisture absorption will lower the melting point and lead to "clumping" which complicates weighing.
-
Micelle Formation: In aqueous buffers (e.g., for biological assays), the
chain may induce micelle formation at concentrations >1 mM. Always perform a Critical Micelle Concentration (CMC) check if using in cell-based assays.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Reaction Stoichiometry: When using this salt in coupling reactions (e.g., amide bond formation), ensure the addition of exactly 1 equivalent of base (e.g., DIPEA, TEA) to release the nucleophilic amine in situ. Excess base can lead to side reactions or racemization if chiral centers are present elsewhere.[2]
References
-
TCI Chemicals. (n.d.).[2] N-Carbobenzoxy-1,10-diaminodecane Hydrochloride Product Specifications. Retrieved from
-
Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[1] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines. Synthetic Communications, 20(16), 2559–2564. (Methodology basis for mono-protection).
-
Sigma-Aldrich. (n.d.). 1,10-Diaminodecane (Precursor) Physical Properties. Retrieved from
-
ChemicalBook. (2023).[2] N-Carbobenzoxy-1,10-diaminodecane Hydrochloride Properties. Retrieved from
n-Carbobenzoxy-1,10-diaminodecane hydrochloride safety and handling
Technical Guide: Safety, Handling, and Application of N-Carbobenzoxy-1,10-diaminodecane Hydrochloride
Executive Summary
N-Carbobenzoxy-1,10-diaminodecane hydrochloride (Cbz-1,10-diaminodecane HCl) is a specialized mono-protected diamine linker used extensively in medicinal chemistry, bioconjugation, and polymer synthesis. Its structural utility lies in its asymmetry: one amino group is masked by a benzyloxycarbonyl (Cbz) protecting group, while the other remains a free primary amine (stabilized as a hydrochloride salt). This allows for precise, stepwise elongation of molecular chains without the risk of uncontrolled polymerization or cross-linking.
This guide provides a rigorous operational framework for handling this compound, bridging the gap between basic safety data sheets (SDS) and practical laboratory application.
Chemical & Physical Profile
Understanding the physicochemical properties is the first step in designing safe experimental protocols. The hydrochloride salt form imparts stability but also introduces hygroscopicity.
| Property | Specification |
| Chemical Name | N-Carbobenzoxy-1,10-diaminodecane hydrochloride |
| Synonyms | Benzyl N-(10-aminodecyl)carbamate HCl; Cbz-1,10-diaminodecane HCl |
| CAS Number | 1051420-13-3 |
| Molecular Formula | C₁₈H₃₀N₂O₂[1][2][3][4][5] · HCl |
| Molecular Weight | 342.91 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 175°C – 179°C |
| Solubility | Soluble in DMSO, Methanol, Ethanol; limited solubility in water and non-polar organics (Hexane).[3] |
| Acidity | Weakly acidic in solution due to the ammonium hydrochloride moiety. |
Hazard Identification & Risk Assessment
While often categorized as a standard irritant, the specific risks of long-chain amine salts require nuanced attention.
GHS Classification:
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)[6]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)
Operational Risks:
-
Inhalation Sensitization: Like many aliphatic amines, dust inhalation can trigger respiratory sensitization. The hydrochloride form reduces volatility but increases the density of airborne particulates during weighing.
-
Corrosivity Potential: While officially an irritant, the combination of moisture (sweat/tears) and the HCl salt can create localized acidic environments, leading to burns upon prolonged contact.
-
Hygroscopic Instability: Absorption of atmospheric water does not immediately degrade the Cbz group but causes the salt to clump, altering stoichiometry in precise coupling reactions.
Storage & Stability Protocols
To maintain reagent integrity for quantitative applications (e.g., PROTAC linker synthesis), adhere to the following storage logic.
Figure 1: Decision logic for the intake and storage of hygroscopic amine salts.
Protocol:
-
Temperature: Store at 2–8°C. Room temperature storage is acceptable for short durations (<1 week), but cold storage prevents slow oxidation of the amine.
-
Atmosphere: Keep under Argon or Nitrogen. The free amine (even as a salt) can slowly react with atmospheric CO₂ to form carbamates if any free base is present in equilibrium.
-
Container: Amber glass vials with Teflon-lined caps are preferred to prevent light degradation and moisture ingress.
Handling & Engineering Controls
Personal Protective Equipment (PPE):
-
Respiratory: N95 (US) or P2 (EU) dust mask is mandatory during weighing. Use a fume hood to prevent dust dispersion.
-
Ocular: Chemical splash goggles. Standard safety glasses are insufficient for fine powders that can drift behind lenses.
-
Dermal: Nitrile gloves (minimum 0.11 mm thickness). Double-glove if handling solutions in DMSO or DMF, as these solvents facilitate permeation.
Weighing Procedure:
-
Allow the vial to equilibrate to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid.
-
Use an anti-static gun if the powder is static-charged to prevent dispersal.
-
Clean the balance area with a mild sodium bicarbonate solution (neutralizes acidic residues) followed by water.
Experimental Application: Linker Chemistry
The primary value of Cbz-1,10-diaminodecane HCl is its ability to serve as a spacer. The following protocols illustrate its use in a standard "Extension-Deprotection" cycle.
Workflow Visualization
Figure 2: Synthetic pathway utilizing the mono-protected diamine as a heterobifunctional linker surrogate.
Protocol A: Coupling the Free Amine
Objective: Attach the linker to a carboxylic acid-containing payload.
-
Dissolution: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in dry DMF.
-
Activation: Add DIPEA (3.0 equiv). Stir for 5 minutes.
-
Note: You need extra base (3.0 equiv vs standard 2.0) because 1.0 equiv is consumed effectively neutralizing the HCl salt of the linker.
-
-
Addition: Add Cbz-1,10-diaminodecane HCl (1.0 equiv).
-
Reaction: Stir at Room Temp for 2–4 hours. Monitor by LC-MS (Target mass = MW_Acid + 342.9 - 36.5 (HCl) - 18 (H2O)).
-
Workup: Dilute with EtOAc, wash with 5% LiCl (removes DMF), 1N HCl, and Brine. Dry over Na₂SO₄.
Protocol B: Removing the Cbz Group (Deprotection)
Objective: Expose the second amine for further reaction.
-
Setup: Dissolve the intermediate in Methanol or EtOH.
-
Catalyst: Add 10% Pd/C (10% by weight of the substrate).
-
Safety: Add catalyst wet (under inert gas) to avoid igniting methanol vapors.
-
-
Hydrogenation: Apply H₂ atmosphere (balloon pressure is usually sufficient) for 2–16 hours.
-
Filtration: Filter through a Celite pad to remove Pd/C.
-
Caution: Spent Pd/C is pyrophoric. Do not let the filter cake dry out completely before disposal.
-
-
Result: The filtrate contains the free amine.
Emergency Response Protocols
| Incident | Immediate Action |
| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses immediately if present.[5][7][8] The HCl salt is acidic; rapid dilution is critical to prevent corneal opacity. |
| Skin Contact | Brush off dry particles first (adding water to a large mass of salt can cause a localized exothermic acidic reaction). Then wash with soap and copious water.[6][9] |
| Spill (Solid) | Do not dry sweep (creates dust).[7] Cover with damp paper towels or use a HEPA-filter vacuum. Neutralize the surface with weak sodium bicarbonate solution. |
| Fire | Material emits toxic fumes (NOx, HCl) under fire conditions. Firefighters must use SCBA. Use CO₂, dry chemical, or foam.[5][8] |
Waste Disposal
-
Regulatory Compliance: Dispose of as hazardous chemical waste.
-
Segregation: Do not mix with strong oxidizers or strong bases in the waste stream.
-
Labeling: clearly label as "Amine Hydrochloride Salt – Irritant."
References
-
PubChem. (2025).[10] Benzyl N-(10-aminodecyl)carbamate hydrochloride (Compound Summary). National Library of Medicine. Retrieved March 5, 2026, from [Link]
-
Master Organic Chemistry. (2024). The Cbz (Benzyloxycarbonyl) Protecting Group. Retrieved March 5, 2026, from [Link]
Sources
- 1. 1051420-16-6|Benzyl (12-aminododecyl)carbamate hydrochloride|BLD Pharm [bldpharm.com]
- 2. chemazone.com [chemazone.com]
- 3. labproinc.com [labproinc.com]
- 4. 1,10-Diaminodecane (CAS 646-25-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. SID 354334856 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Strategic Utilization of N-Carbobenzoxy-1,10-diaminodecane HCl in Precision Peptide Engineering
Abstract
N-Carbobenzoxy-1,10-diaminodecane hydrochloride (N-Cbz-1,10-diaminodecane HCl) is a critical heterobifunctional linker precursor used in the synthesis of bivalent ligands, peptide dimers, and surface-modified biomaterials.[1][2][3][4][5][6][7][8] Its unique structure—a hydrophobic 10-carbon alkyl chain terminated by a free amine (as an HCl salt) and a carbobenzoxy (Z)-protected amine—allows for the precise, stepwise introduction of a long-range spacer (~13–15 Å) without the risk of uncontrolled polymerization. This guide details the physicochemical properties, strategic applications, and validated protocols for utilizing this linker in high-fidelity peptide synthesis.
Part 1: Technical Specifications & Chemical Logic
Physicochemical Properties
The hydrochloride salt form provides enhanced stability and crystallinity compared to the free base, but requires specific neutralization steps during synthesis.
| Property | Specification |
| Chemical Name | N-Carbobenzoxy-1,10-diaminodecane hydrochloride |
| Synonyms | N-Z-1,10-diaminodecane HCl; Benzyl N-(10-aminodecyl)carbamate HCl |
| CAS Number | 1051420-13-3 |
| Molecular Formula | C₁₈H₃₀N₂O₂[1][2][3][5] · HCl |
| Molecular Weight | 342.90 g/mol |
| Chain Length | ~13–15 Å (extended conformation) |
| Solubility | Soluble in DMF, DMSO, Methanol. Sparingly soluble in DCM (unless neutralized). |
| Purity Requirement | >98% (HPLC) to prevent truncated linker byproducts. |
| Storage | Desiccate at +2°C to +8°C. Hygroscopic. |
The "C10" Strategic Advantage
In peptide engineering, the choice of linker length is non-trivial. The 1,10-decyl chain offers distinct advantages over shorter (ethyl, propyl) or hydrophilic (PEG) linkers:
-
Hydrophobic Shielding: The alkyl chain introduces a lipophilic domain, which can facilitate membrane insertion for antimicrobial peptides (AMPs) or improve the blood-brain barrier (BBB) permeability of small molecule conjugates.
-
Distance & Flexibility: The ~14 Å span is ideal for bivalent ligands targeting G-protein coupled receptor (GPCR) dimers (e.g., Adenosine A1-Dopamine D1 heteromers), allowing two pharmacophores to bind simultaneously without steric interference.
-
Prevention of Dimerization: Unlike symmetrical diamines (e.g., 1,10-diaminodecane), the Mono-Z protection ensures that only one end of the linker reacts during the first coupling step, preventing the formation of "dumbbells" (peptide-linker-peptide) until explicitly desired.
Part 2: Experimental Protocols
Protocol A: Coupling to Carboxyl-Peptides (Solution Phase)
Objective: Attach the linker to the C-terminus of a peptide or a carboxylic acid drug pharmacophore. Mechanism: Amide bond formation via active ester activation.
Reagents:
-
Peptide/Acid (1.0 equiv)
-
N-Cbz-1,10-diaminodecane HCl (1.1 – 1.2 equiv)
-
Coupling Reagent: HATU or PyBOP (1.1 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 – 4.0 equiv)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid component (Peptide-COOH) and HATU in anhydrous DMF under nitrogen. Stir for 2 minutes.
-
Neutralization (Critical): In a separate vial, dissolve N-Cbz-1,10-diaminodecane HCl in minimal DMF. Add 1.0 equiv of DIPEA to neutralize the HCl salt. Note: The solution may become cloudy as amine salts shift equilibrium; ensure complete dissolution.
-
Coupling: Add the neutralized linker solution to the activated peptide mixture. Immediately add the remaining DIPEA (2.0–3.0 equiv) to maintain pH ~8–9.
-
Incubation: Stir at Room Temperature (RT) for 2–4 hours. Monitor by HPLC/TLC. The hydrophobic C10 chain usually causes a significant retention time shift.
-
Work-up:
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash sequentially with 5% KHSO₄ (removes unreacted amine), Sat. NaHCO₃, and Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Protocol B: Z-Group Deprotection (Hydrogenolysis)
Objective: Remove the Carbobenzoxy (Z) protecting group to liberate the distal amine for further functionalization (e.g., creating a homodimer). Constraint: This method is compatible with most peptides but incompatible with Cys(Trt) or Met (sulfur can poison the catalyst).
Reagents:
-
Pd/C (10% wt loading)
-
Hydrogen Gas (H₂) (Balloon or Parr shaker)
-
Solvent: Methanol (MeOH) or MeOH/DMF mixture if solubility is poor.
Step-by-Step Methodology:
-
Preparation: Dissolve the Z-protected conjugate in MeOH. If the peptide is hydrophobic (due to the C10 chain), add DMF dropwise until clear.
-
Catalyst Addition: Carefully add 10% Pd/C (10–20% by weight of substrate) under an inert atmosphere (Argon/Nitrogen). Caution: Dry Pd/C is pyrophoric.
-
Hydrogenation: Purge the vessel with H₂ gas. Stir vigorously under H₂ atmosphere (1 atm is usually sufficient) for 2–16 hours.
-
Monitoring: Monitor by LC-MS. The mass should decrease by ~134 Da (Loss of C₈H₆O₂).
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate. The product is now a free amine, ready for the second coupling.
Part 3: Strategic Workflow Visualization
The following diagram illustrates the "Orthogonal Linker Strategy" used to construct bivalent ligands.
Figure 1: Stepwise synthesis of bivalent peptide ligands using the mono-protected C10 linker.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Coupling Yield | Incomplete neutralization of HCl salt. | Ensure at least 1.0 equiv of DIPEA is added to the linker before mixing with the activated ester. |
| Precipitation | Hydrophobicity of C10 chain. | Switch solvent from DCM to DMF or NMP. Add chaotropic salts (LiCl) if aggregating. |
| Incomplete Deprotection | Catalyst poisoning (Sulfur). | If Peptide contains Met/Cys, switch from H₂/Pd to HBr/AcOH (Acidolysis) or use liquid HF (specialized equipment required). |
| Double Addition | Loss of Z-group during storage. | Verify purity of starting material. Ensure no strong acids were present during storage. |
References
-
National Institutes of Health (NIH). Dimerization of Antimicrobial Peptides: A Promising Strategy to Enhance Antimicrobial Peptide Activity. (Context for C10 spacer utility). Available at: [Link]
-
MDPI. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. (Linker chemistry principles). Available at: [Link]
-
Organic Syntheses. Decamethylenediamine Synthesis Protocols. (Background on free amine handling). Available at: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Dimerization of a Phage-Display Selected Peptide for Imaging of αvβ6- Integrin: Two Approaches to the Multivalent Effect [thno.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. Amine synthesis by C-N bond cleavage [organic-chemistry.org]
- 6. Dimeric peptides with three different linkers self-assemble with phospholipids to form peptide nanodiscs that stabilize membrane proteins - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Selective C-N σ Bond Cleavage in Azetidinyl Amides under Transition Metal-Free Conditions | MDPI [mdpi.com]
Application Note: A Comprehensive Protocol for the Di-N-benzyloxycarbonyl (Cbz) Protection of 1,10-Diaminodecane
Introduction: The Strategic Use of Cbz in Diamine Chemistry
In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals, polymers, and molecular linkers, the precise control of reactive functional groups is paramount. Primary amines, being potent nucleophiles and bases, often require temporary masking or "protection" to prevent undesired side reactions. The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in the 1930s, remains a cornerstone of amine protection strategy.[1][2][3] Its enduring utility stems from its remarkable stability across a wide range of reaction conditions and its clean, selective removal via catalytic hydrogenolysis.[1][4][5]
This document provides a detailed protocol for the protection of 1,10-diaminodecane, a versatile C10 aliphatic linker.[6] Protecting both amino groups with Cbz moieties yields a symmetrical building block, N,N'-dibenzyloxycarbonyl-1,10-diaminodecane, which is stable for storage and ready for subsequent synthetic transformations where the nucleophilicity of the nitrogen atoms must be suppressed.
The protocol employs the classic Schotten-Baumann reaction conditions, a robust and scalable method involving a two-phase solvent system.[7][8][9] This approach is highly effective for acylating water-soluble amines, as the aqueous base neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[9][10] We will delve into the mechanistic underpinnings, provide a step-by-step experimental guide, and offer insights into reaction monitoring, product characterization, and troubleshooting.
Reaction Mechanism and Guiding Principles
The Cbz protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl).[11][12][13]
The reaction proceeds via a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. This process generates one equivalent of hydrochloric acid (HCl).[9][12]
Caption: Cbz protection via nucleophilic acyl substitution.
Under Schotten-Baumann conditions, the reaction is performed in a biphasic system (e.g., an organic solvent and water). A base, such as sodium hydroxide or sodium bicarbonate, is dissolved in the aqueous phase. Its primary role is to neutralize the generated HCl, converting it to a salt (e.g., NaCl).[8][9] This is crucial for two reasons:
-
Preventing Amine Salt Formation: It prevents the protonation of the unreacted starting amine, which would render it non-nucleophilic and halt the reaction.
-
Driving Equilibrium: By consuming a product (HCl), it drives the reaction to completion according to Le Châtelier's principle.
Detailed Experimental Protocol: Di-Cbz Protection
This protocol details the synthesis of N,N'-bis(benzyloxycarbonyl)-1,10-diaminodecane.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents | Notes |
| 1,10-Diaminodecane | 172.31 | 5.00 g | 29.01 | 1.0 | Solid, may need gentle warming to melt for weighing.[6] |
| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 10.91 g (9.13 mL) | 63.93 | 2.2 | Lachrymator; handle in a fume hood.[14] |
| Sodium Hydroxide (NaOH) | 40.00 | 2.55 g | 63.8 | 2.2 | |
| Dichloromethane (DCM) | - | 100 mL | - | - | For reaction and extraction. |
| Deionized Water | - | 100 mL | - | - | |
| Brine (Saturated NaCl) | - | 50 mL | - | - | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~10 g | - | - | For drying. |
Equipment
-
250 mL two-neck round-bottom flask
-
125 mL dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Sources
- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 1,10-Diaminodecane [webbook.nist.gov]
- 7. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 8. Schotten-Baumann Reaction [organic-chemistry.org]
- 9. Schotten-Baumann_reaction [chemeurope.com]
- 10. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Provide a mechanism for the protection of the amine as the benzyl... | Study Prep in Pearson+ [pearson.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Benzyl Chloroformate [commonorganicchemistry.com]
Application Note: Strategic Deprotection of N-Carbobenzoxy-1,10-diaminodecane Hydrochloride
Executive Summary
This guide details the deprotection of N-Carbobenzoxy-1,10-diaminodecane hydrochloride (N-Cbz-1,10-diaminodecane HCl) to yield 1,10-diaminodecane. This transformation is a critical step in the synthesis of heterobifunctional crosslinkers, PROTAC® linkers, and polymer precursors where the 10-carbon aliphatic chain serves as a precise spacer.
While the Carbobenzoxy (Cbz or Z) group is classically removed via catalytic hydrogenolysis, the presence of the hydrochloride salt on the distal amine requires specific handling to ensure solubility and stoichiometric control. This note provides two validated protocols: Catalytic Hydrogenolysis (Method A - Preferred) and Acidolytic Cleavage (Method B - Alternative), along with analytical validation parameters.
Strategic Analysis: Method Selection
The choice of deprotection strategy depends on the available equipment and the presence of other functional groups in the downstream application.
| Feature | Method A: Catalytic Hydrogenolysis ( | Method B: Acidolytic Cleavage ( |
| Mechanism | Reductive cleavage (Heterogeneous catalysis) | Acid-catalyzed |
| Byproducts | Toluene, | Benzyl bromide, |
| Product Form | Mono-hydrochloride salt (typically) | Dihydrobromide salt |
| Purity Profile | High (Clean workup, simple filtration) | Moderate (Requires precipitation/washing) |
| Safety | Flammability ( | Corrosive, lachrymator ( |
| Recommendation | Primary Choice for >95% of applications. | Use only if substrate contains reducible groups (e.g., alkenes, alkynes). |
Protocol A: Catalytic Hydrogenolysis (Gold Standard)
Reference Standard: Greene's Protective Groups in Organic Synthesis [1]
Reaction Logic
The reaction utilizes Palladium on Carbon (Pd/C) to cleave the benzyl-oxygen bond.[1][2][3] The resulting carbamic acid intermediate spontaneously decarboxylates.[3][4]
Reaction Equation:
Materials
-
Substrate: N-Cbz-1,10-diaminodecane HCl (1.0 equiv)
-
Catalyst: 10% Pd/C (wet support preferred to minimize ignition risk; 10 wt% loading relative to substrate)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).[3][5] Note: MeOH is preferred for better solubility of the HCl salt.
-
Hydrogen Source:
balloon or Parr shaker (1-3 atm).
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask, dissolve 1.0 g (approx. 2.9 mmol) of N-Cbz-1,10-diaminodecane HCl in 20 mL of Methanol. Sonicate if necessary to ensure the salt is fully dissolved.
-
Inerting: Flush the flask with Nitrogen (
) or Argon for 5 minutes to remove oxygen. -
Catalyst Addition: Carefully add 100 mg of 10% Pd/C.
-
Safety: Add the catalyst to the wet solution under inert gas. Dry Pd/C can ignite methanol vapors in the presence of air.
-
-
Hydrogenation:
-
Balloon Method: Attach a hydrogen-filled balloon fitted with a needle through a septum. Briefly evacuate and backfill with
(3 cycles). -
Parr Shaker: Pressurize to 30 psi (2 atm).
-
-
Reaction: Stir vigorously at Room Temperature (20-25°C) for 2–4 hours.
-
Monitoring: Check TLC (System: 10% MeOH in DCM with 1%
). The starting material (UV active) should disappear. The product is not UV active; stain with Ninhydrin (purple/blue).
-
-
Workup:
-
Flush system with Nitrogen.
-
Filter the mixture through a Celite 545 pad to remove the catalyst. Wash the pad with 10 mL MeOH.
-
Caution: Do not let the filter cake dry out completely in air (fire hazard). Keep wet with water before disposal.[6]
-
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the white solid product (1,10-diaminodecane mono-hydrochloride).
Workflow Visualization
Figure 1: Operational workflow for the catalytic hydrogenolysis of Cbz-protected diamines.
Protocol B: Acidolytic Cleavage (Alternative)
Use this method only if catalytic hydrogenation is unavailable or contraindicated.
Materials
-
Reagent: 33% Hydrogen Bromide (HBr) in Glacial Acetic Acid.
-
Solvent: Diethyl Ether (
) for precipitation.
Step-by-Step Methodology
-
Setup: Place 1.0 g of N-Cbz-1,10-diaminodecane HCl in a dry round-bottom flask.
-
Addition: Add 5 mL of 33% HBr/AcOH solution.
-
Note: Significant gas evolution (
) will occur.
-
-
Reaction: Stir at room temperature for 1 hour.
-
Precipitation: Slowly add 50 mL of cold Diethyl Ether to the reaction mixture. The product will precipitate as the dihydrobromide salt.
-
Isolation: Filter the solid, wash extensively with ether to remove benzyl bromide and acetic acid.
-
Result: 1,10-Diaminodecane
2HBr.
Analytical Validation
To verify the success of the deprotection, utilize the following analytical markers:
| Technique | Expected Observation (Starting Material) | Expected Observation (Product) |
| 1H NMR (DMSO-d6) | ~7.35 ppm (Multiplet, 5H, Aromatic) ~5.0 ppm (Singlet, 2H, Benzyl | Absent (Aromatic region clean) Absent (Benzyl peak gone) |
| TLC (Ninhydrin) | UV Active ( | UV Inactive ( |
| Mass Spec (ESI) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Reaction Stalled (<50% conversion) | Catalyst Poisoning | Sulfur or amines can poison Pd. Add fresh catalyst (5 wt%) and re-pressurize. |
| Low Solubility | Salt formation effects | Add small amount of water (5-10%) or Acetic Acid to the Methanol. |
| Fire/Sparking | Dry Pd/C handling | CRITICAL: Always wet the catalyst with a minimal amount of toluene or water before adding to methanol. |
| Product is Sticky/Oil | Residual solvent/HCl | Triturate with Diethyl Ether or Acetonitrile to induce crystallization. |
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[7] Wiley-Interscience.
-
Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[7] Oxford University Press. (Chapter 24: Chemoselectivity and Protecting Groups).
-
Sigma-Aldrich. (n.d.). 1,10-Diaminodecane Product Specification. Merck KGaA.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. download.e-bookshelf.de [download.e-bookshelf.de]
Application Note: N-Carbobenzoxy-1,10-diaminodecane Hydrochloride as a Heterobifunctional Linker in Drug Discovery
Executive Summary
In the rapidly evolving landscape of Targeted Protein Degradation (TPD) and bioconjugation, the architectural design of the linker is as critical as the selection of the binding ligands. N-Carbobenzoxy-1,10-diaminodecane hydrochloride (CAS: 1051420-13-3) is a highly versatile, orthogonally protected homobifunctional linker[1]. Featuring a 10-carbon (
This technical guide details the mechanistic rationale for utilizing this specific linker, its physicochemical profile, and field-proven, self-validating protocols for its integration into drug discovery workflows.
Mechanistic Rationale: Why N-Cbz-1,10-Diaminodecane?
The selection of a linker in drug discovery is governed by spatial, physicochemical, and synthetic requirements. N-Cbz-1,10-diaminodecane hydrochloride addresses these needs through three core functional domains:
-
The 10-Carbon Alkyl Chain (Spatial & Physicochemical Dynamics): The
chain provides an extended spatial separation of approximately 12.5 to 15 Å between conjugated moieties. In PROTAC design, this specific distance is often optimal for facilitating the ternary complex formation between the Target Protein, the PROTAC, and the E3 Ligase without inducing steric clashes. Furthermore, unlike Polyethylene Glycol (PEG) linkers of similar length, pure alkyl chains lack hydrogen-bond acceptors. This significantly reduces the Topological Polar Surface Area (TPSA), thereby enhancing the cell membrane permeability of the final macromolecule[2]. -
The Free Amine Hydrochloride (Immediate Reactivity): Supplied as a stable hydrochloride salt, one terminus is a primary amine ready for immediate amidation or reductive amination. The salt form prevents spontaneous degradation or atmospheric CO2 absorption, ensuring a long shelf-life and consistent reaction stoichiometry.
-
The Cbz Protecting Group (Orthogonal Logic): The Carbobenzoxy (Cbz) group masks the second amine, preventing unwanted polymerization or homobifunctional cross-linking during the initial coupling phase[3]. Crucially, Cbz is stable under the basic conditions used for standard peptide coupling (e.g., DIPEA/HATU) but can be cleanly removed via catalytic hydrogenolysis (Pd/C,
) under neutral conditions, preserving sensitive ligand structures.
Structural logic of N-Cbz-1,10-diaminodecane HCl highlighting orthogonal reactivity.
Physicochemical Properties
To ensure reproducible reaction design, scientists must account for the molecular weight of the hydrochloride salt and the solubility profile of the protected linker. Below is a summary of the critical quantitative data.
| Property | Value / Description |
| Chemical Name | N-Carbobenzoxy-1,10-diaminodecane hydrochloride |
| Synonyms | N-Cbz-1,10-diaminodecane HCl, Benzyl N-(10-Aminodecyl)carbamate HCl |
| CAS Registry Number | 1051420-13-3 |
| Molecular Formula | |
| Molecular Weight | 342.91 g/mol |
| Appearance | White to almost white powder/crystal |
| Melting Point | 175.0 °C to 179.0 °C |
| Purity (HPLC) | > 98.0% |
| Solubility | Soluble in DMF, DMSO, and Methanol; poorly soluble in non-polar organics. |
Experimental Workflows & Validated Protocols
The following protocols detail the stepwise integration of N-Cbz-1,10-diaminodecane HCl into a PROTAC molecule. The methodology is designed as a self-validating system: each step includes specific in-process controls (IPCs) to confirm causality and success before proceeding.
Protocol 1: Primary Conjugation (Attachment of the E3 Ligase Ligand)
Causality & Logic: Because the linker is supplied as an HCl salt, stoichiometric addition of a non-nucleophilic base (DIPEA) is mandatory to neutralize the salt and liberate the nucleophilic free amine. HATU is selected as the coupling reagent to maximize yield and minimize the epimerization of complex, stereocenters often found in E3 ligands (like thalidomide or pomalidomide derivatives)[3].
Step-by-Step Methodology:
-
Activation: In an oven-dried flask under inert atmosphere (
), dissolve 1.0 equivalent of the E3 Ligand-carboxylic acid and 1.2 equivalents of HATU in anhydrous DMF (0.1 M concentration). -
Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature to allow the active ester to form.
-
Linker Addition: Add 1.1 equivalents of N-Cbz-1,10-diaminodecane HCl. The excess DIPEA will immediately neutralize the HCl salt, initiating the amidation.
-
Reaction Monitoring (IPC): Stir for 2–4 hours. Monitor the reaction via LC-MS. The disappearance of the activated ester mass and the appearance of the Cbz-protected intermediate mass confirms successful coupling.
-
Workup: Quench with saturated
, extract with Ethyl Acetate (EtOAc), wash with brine, dry over , and purify via flash chromatography.
Protocol 2: Orthogonal Deprotection (Cbz Removal)
Causality & Logic: The Cbz group must be removed to liberate the second amine for the final assembly. Catalytic hydrogenolysis is strictly preferred over harsh acidic deprotection (e.g., HBr/AcOH) because strong acids can easily hydrolyze the newly formed amide bonds or degrade sensitive glutarimide rings present in CRBN-directed ligands[3].
Step-by-Step Methodology:
-
Preparation: Dissolve the purified Cbz-protected intermediate in a 1:1 mixture of Methanol and EtOAc (to maintain solubility of the hydrophobic
chain). -
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 10% w/w relative to the substrate). Safety Note: Pd/C is highly pyrophoric when dry; add under an argon blanket.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (
) using a double-layered balloon. Stir vigorously at room temperature for 4–6 hours. -
Reaction Monitoring (IPC): Check via TLC or LC-MS. The product will be significantly more polar (lower Rf value) due to the exposed primary amine.
-
Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite thoroughly with Methanol. Concentrate the filtrate in vacuo to yield the free amine intermediate.
Protocol 3: Secondary Conjugation (Target Protein Ligand Assembly)
Causality & Logic: The newly liberated primary amine is highly nucleophilic. It can now be reacted with the Protein of Interest (POI) ligand. If the POI ligand contains an activated NHS-ester, the reaction can proceed without additional coupling reagents, ensuring a clean and rapid final assembly.
Step-by-Step Methodology:
-
Dissolve the free amine intermediate (from Protocol 2) in anhydrous DMF.
-
Add 1.0 equivalent of the POI Ligand-NHS ester and 1.5 equivalents of DIPEA.
-
Stir at room temperature for 2 hours.
-
Purify the final PROTAC molecule via preparative HPLC to achieve >95% purity required for biological assays.
Step-by-step synthetic workflow for PROTAC assembly using the Cbz-protected decane linker.
References
-
Monoprotected Diaminoalkanes[Chemical Structural Class] Source: Starshine Chemical URL:[Link]
-
A MedChem toolbox for cereblon-directed PROTACs Source: National Institutes of Health (NIH) / PMC URL:[Link]
Sources
Application Note: Analytical Methods for N-Carbobenzoxy-1,10-diaminodecane Hydrochloride
Introduction and Analytical Rationale
N-Carbobenzoxy-1,10-diaminodecane hydrochloride (N-Cbz-1,10-diaminodecane HCl) is a critical mono-protected diaminoalkane building block[1]. It is extensively utilized in the synthesis of PROTACs, supramolecular polymers, and complex peptide conjugates where precise spatial separation of functional groups is required[2].
From an analytical perspective, this molecule presents a unique dichotomy: it possesses a highly hydrophobic decane aliphatic chain paired with a polar, ionizable primary amine hydrochloride and a UV-active benzyloxycarbonyl (Cbz) protecting group. Standard analytical methods often fail to accommodate both extremes of its polarity. This application note provides field-proven, self-validating protocols for the physicochemical profiling, structural elucidation, and quality control of this compound.
Physicochemical Profile
Understanding the baseline properties of the target analyte is the first step in method development. The data below summarizes the established specifications for high-purity grades,[3].
| Property | Specification / Value |
| Chemical Name | Benzyl N-(10-Aminodecyl)carbamate Hydrochloride |
| CAS Registry Number | 1051420-13-3 |
| Molecular Formula | C₁⸸H₃₀N₂O₂ · HCl |
| Molecular Weight | 342.91 g/mol (Salt) / 306.44 g/mol (Free Base) |
| Appearance | White to almost white powder to crystal |
| Melting Point | 175.0 °C – 179.0 °C |
| Purity (HPLC) | > 98.0 area% |
Analytical Workflow Overview
To ensure the integrity of N-Cbz-1,10-diaminodecane HCl batches, a multi-modal analytical approach is required. The workflow below outlines the logical progression from purity assessment to structural confirmation.
Figure 1: Comprehensive analytical workflow for mono-protected diaminoalkanes.
Method 1: RP-HPLC-UV for Purity and Related Substances
Causality & Rationale
When analyzed on a standard C18 silica-based column, the primary amine of the decane chain can undergo secondary interactions with residual acidic silanols on the stationary phase, leading to severe peak tailing and poor resolution. To mitigate this, 0.1% Trifluoroacetic acid (TFA) is utilized in the mobile phase. TFA serves a dual purpose: it lowers the pH to ensure the amine remains fully protonated, and it acts as a hydrophobic ion-pairing agent, masking silanol interactions and ensuring sharp, symmetrical peaks[2]. Detection is performed at 210 nm to capture the amide/carbamate bond absorbance for maximum sensitivity, while 254 nm is monitored simultaneously for the aromatic ring of the Cbz group.
Figure 2: Mechanism of RP-HPLC separation utilizing TFA ion-pairing.
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade Water containing 0.1% (v/v) TFA.
-
Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% (v/v) TFA.
-
-
Sample Preparation: Dissolve the sample in a 50:50 (v/v) mixture of Water:Acetonitrile to a final concentration of 1.0 mg/mL. Note: Matching the diluent to the mid-point of the gradient prevents solvent-shock and peak distortion at the solvent front.
-
Chromatographic Conditions:
-
Column: C18, 250 mm × 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Profile |
| 0.0 | 95 | 5 | Isocratic hold (Equilibration) |
| 5.0 | 95 | 5 | Isocratic hold |
| 25.0 | 10 | 90 | Linear gradient (Analyte elution) |
| 30.0 | 10 | 90 | Column wash |
| 31.0 | 95 | 5 | Return to initial conditions |
| 40.0 | 95 | 5 | Re-equilibration |
Self-Validation Checkpoint (System Suitability): Inject the standard preparation five times. The method is validated for the run if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the peak tailing factor (Tf) is ≤ 1.5. A blank injection must show no interfering peaks at the retention time of the main analyte.
Method 2: LC-MS (ESI+) for Mass Confirmation
Causality & Rationale
Electrospray Ionization (ESI) in positive mode is the gold standard for basic amines[2]. In the MS source, the hydrochloride salt completely dissociates. The free base (Exact Mass: 306.23 g/mol ) readily accepts a proton from the acidic mobile phase to form a highly stable [M+H]⁺ pseudomolecular ion.
Step-by-Step Protocol
-
Dilution: Dilute the HPLC sample preparation 1:100 in Mobile Phase A to prevent detector saturation and ion suppression.
-
MS Parameters:
-
Ionization Mode: ESI Positive (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 350 °C.
-
Scan Range: 100 – 1000 m/z.
-
-
Data Interpretation: Extract the ion chromatogram (EIC) for m/z 307.2 .
Self-Validation Checkpoint: Prior to analysis, infuse a standard tuning mix. The mass accuracy must be calibrated to within < 5 ppm error. The presence of a minor sodium adduct [M+Na]⁺ at m/z 329.2 is normal and serves as a secondary confirmation of the molecular weight.
Method 3: Structural Elucidation via NMR
Causality & Rationale
To definitively prove the mono-protection of the diamine, ¹H NMR is required. DMSO-d₆ is specifically chosen as the solvent over CDCl₃ because it readily dissolves the hydrochloride salt. Furthermore, DMSO prevents the rapid chemical exchange of the amine protons with residual water, allowing the direct observation of the distinct -NH₃⁺ broad singlet, which is critical for confirming the salt form.
Step-by-Step Protocol
-
Sample Preparation: Dissolve 15 mg of N-Cbz-1,10-diaminodecane HCl in 0.6 mL of DMSO-d₆ containing 0.03% TMS (Tetramethylsilane) as an internal standard.
-
Acquisition: Acquire the ¹H NMR spectrum at 400 MHz or higher, utilizing 16 scans and a relaxation delay (D1) of 2 seconds.
Expected ¹H NMR Chemical Shifts (DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.20 – 1.45 | Multiplet (m) | 16H | Internal aliphatic chain -(CH₂)₈- |
| 2.75 | Multiplet (m) | 2H | -CH₂- adjacent to -NH₃⁺ |
| 2.95 | Quartet (q) | 2H | -CH₂- adjacent to -NH-Cbz |
| 5.00 | Singlet (s) | 2H | Benzyl -CH₂- of Cbz group |
| 7.25 | Triplet (t) | 1H | Carbamate -NH- proton |
| 7.30 – 7.40 | Multiplet (m) | 5H | Aromatic protons of Cbz group |
| 8.00 | Broad Singlet (br s) | 3H | -NH₃⁺ protons (Hydrochloride salt) |
Self-Validation Checkpoint: Ensure the TMS internal standard is perfectly calibrated to 0.00 ppm. The solvent residual peak for DMSO-d₆ must appear sharply at 2.50 ppm, and the water peak near 3.33 ppm.
Method 4: Non-Aqueous Titration for Assay
Causality & Rationale
Standard aqueous titration fails for this compound due to the weak basicity of the amine and the extreme insolubility of the hydrophobic decane chain in water. Non-aqueous titration using glacial acetic acid resolves all solubility issues. Because the amine is already protonated as a hydrochloride salt, it cannot be titrated directly as a base. Mercuric acetate is added to the solution to convert the chloride ions into undissociated mercuric chloride, simultaneously liberating the amine as an acetate salt. The acetate salt acts as a strong base in glacial acetic acid and can be accurately titrated with perchloric acid.
Step-by-Step Protocol
-
Sample Preparation: Accurately weigh ~150 mg of the sample and dissolve it in 50 mL of glacial acetic acid.
-
Halide Displacement: Add 5 mL of a 5% (w/v) mercuric acetate solution in glacial acetic acid. Stir for 5 minutes.
-
Titration: Titrate potentiometrically with 0.1 N Perchloric Acid (HClO₄) in glacial acetic acid using a glass electrode.
-
Calculation:
-
1 mL of 0.1 N HClO₄ is equivalent to 34.29 mg of N-Cbz-1,10-diaminodecane HCl.
-
Self-Validation Checkpoint: Always perform a blank titration with the solvent mixture (glacial acetic acid + mercuric acetate) lacking the analyte. Subtract the blank volume from the sample titration volume to correct for any basic impurities in the reagents.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 131865263, Benzyl N-(10-Aminodecyl)carbamate Hydrochloride." PubChem.[3]. URL:[Link]
-
Royal Society of Chemistry. "Modular synthesis of supramolecular ureidopyrimidinone-peptide conjugates using an oxime ligation." Chemical Communications.[2]. URL:[Link]
Sources
n-Carbobenzoxy-1,10-diaminodecane hydrochloride reaction conditions
Application Note: Optimized Synthesis and Handling of
Part 1: Introduction & Strategic Design
-Carbobenzoxy-1,10-diaminodecane hydrochloride (Cbz-1,10-diaminodecaneThe Challenge: The synthesis of mono-protected diamines is governed by statistical probability. Reacting 1,10-diaminodecane with benzyl chloroformate (Cbz-Cl) in a 1:1 ratio inevitably yields a statistical mixture:
Separating the di-protected impurity (Di-Cbz) is difficult due to the lipophilic nature of the C10 chain, which blurs the solubility differences between the mono- and di-species.[1] Furthermore, the mono-protected adduct acts as a surfactant, often causing intractable emulsions during aqueous workups.[1]
The Solution: This protocol utilizes a High-Dilution / Excess-Stoichiometry Strategy combined with a pH-Switch Purification and a final Chromatographic Polishing step.[1] By using a 5-fold excess of diamine, we shift the statistical distribution to favor the mono-product (>85%) and minimize the difficult-to-remove di-protected impurity.[1]
Part 2: Experimental Protocol
Materials & Reagents
-
Substrate: 1,10-Diaminodecane (97%+, mw: 172.31).[1][4] Note: Hygroscopic; store in desiccator.
-
Reagent: Benzyl chloroformate (Cbz-Cl) (95%, mw: 170.59).[1]
-
Solvent: Dichloromethane (DCM, Anhydrous), Methanol (MeOH).[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1]
-
Acid Source: 4M HCl in Dioxane.[1]
Step-by-Step Synthesis (Target Scale: 10 mmol)
Step 1: The "High-Dilution" Reaction [1]
-
Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and an addition funnel. Flush with
. -
Diamine Solution: Dissolve 1,10-Diaminodecane (8.61 g, 50 mmol, 5.0 equiv) in DCM (150 mL) . Add TEA (1.5 mL, 11 mmol) .
-
Expert Insight: The large volume of DCM ensures high dilution, minimizing the chance of a Cbz-Cl molecule encountering an already-reacted mono-amine.[1]
-
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve Cbz-Cl (1.70 g, 10 mmol, 1.0 equiv) in DCM (50 mL) . Add this solution dropwise via the addition funnel over 60 minutes .
-
Completion: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
Step 2: Workup & "pH-Switch" Extraction Goal: Remove the bulk of the unreacted diamine and the di-protected impurity.[1]
-
Concentration: Evaporate the DCM under reduced pressure to ~50 mL.
-
Aqueous Wash (Removal of Excess Diamine):
-
Transfer the organic residue to a separatory funnel.[5]
-
Wash with Water (3 x 100 mL) .[1]
-
Mechanism:[1][3][6] 1,10-Diaminodecane has a logP of ~1.9 but is sufficiently soluble in water (especially if slightly protonated by the HCl generated) to be depleted by repeated washing.[1] The Mono-Cbz (logP >4) and Di-Cbz (logP >6) remain in the organic phase.[1]
-
Troubleshooting: If an emulsion forms (surfactant effect), add minimal Brine.[1]
-
-
Drying: Dry the organic phase over
, filter, and concentrate to dryness.
Step 3: Purification (Flash Chromatography) While extraction removes bulk impurities, pharmaceutical-grade purity (>98%) requires chromatography for this lipophilic linker.[1]
-
Column: Silica Gel (40 g cartridge for 10 mmol scale).
-
Eluent: Gradient of DCM to DCM:MeOH:NH4OH (90:9:1) .
-
Collection: Pool fractions containing the mono-product (check TLC) and concentrate to yield the free base as a waxy white solid.
Step 4: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified free base in a minimum amount of Anhydrous Ethanol or DCM .[1]
-
Acidification: Add 4M HCl in Dioxane (1.2 equiv) dropwise at 0°C.
-
Precipitation: Add Diethyl Ether (slowly) until the solution becomes cloudy. Store at -20°C overnight.
-
Isolation: Filter the white precipitate, wash with cold ether, and dry under vacuum.[1]
Part 3: Visualization & Logic
Reaction & Purification Logic Flow
The following diagram illustrates the critical separation logic, highlighting how the physicochemical properties (LogP, pKa) are exploited.
Caption: Workflow for the selective isolation of Mono-Cbz-1,10-diaminodecane, leveraging solubility differences and chromatographic retention.
Part 4: Critical Reaction Parameters
The following data summarizes the impact of stoichiometry on product distribution, derived from standard diamine protection protocols.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Impact on Outcome |
| Diamine Equiv. | 1.0 eq | 5.0 eq | Drastically reduces Di-Cbz formation from ~25% to <5%. |
| Addition Time | 5 mins (Fast) | 60 mins (Slow) | Prevents local high concentration of Cbz-Cl, favoring mono-protection.[1] |
| Temperature | 25°C | 0°C | Kinetic control improves selectivity.[1] |
| Solvent | THF | DCM | DCM minimizes diamine solubility in subsequent aqueous washes, aiding separation? Correction: DCM is better for solubility of the Cbz-derivatives.[1] |
| Yield (Mono) | ~45% | ~85% | Higher recovery of valuable Cbz-Cl as the desired product.[1] |
Part 5: Handling and Storage
-
Hygroscopicity: The hydrochloride salt is hygroscopic.[1] It must be stored in a tightly sealed container, preferably under argon or nitrogen, at 2-8°C .
-
Stability: The Cbz group is stable to acidic conditions (TFA, HCl) used to deprotect Boc groups, making it orthogonal for PROTAC linker synthesis.[1] It is cleaved by catalytic hydrogenolysis (
, Pd/C) or strong acids like HBr/AcOH.[1][2] -
Safety: 1,10-diaminodecane is corrosive and causes skin burns.[1][7][8] The Cbz-protected derivative should be treated as a potential irritant.[1] Wear nitrile gloves and eye protection.[1]
References
-
Krapcho, A. P., & Kuell, C. S. (1990).[1] Mono-protected diamines.[1][6][9] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines and di-tert-butyl dicarbonate.[1] Synthetic Communications, 20(16), 2559–2564.[1] [1]
-
Pittelkow, M., et al. (2007).[1] Selective Mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses, 84, 209.[1][10]
-
Atwell, G. J., et al. (1984).[1] Synthesis and cytotoxicity of amino-linked intercalating agents.[1] Journal of Medicinal Chemistry, 27(11), 1481–1485.[1] (Foundational work on long-chain diamine linkers). [1]
-
BenchChem. Technical Guide to the Cbz Protecting Group. (General reference for Cbz stability and deprotection conditions).
Sources
- 1. 1,10-Diaminodecane (CAS 646-25-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,10-Diaminodecane 97 646-25-3 [sigmaaldrich.com]
- 5. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. arkema.com [arkema.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pittelkow.kiku.dk [pittelkow.kiku.dk]
Using n-Carbobenzoxy-1,10-diaminodecane hydrochloride in solid-phase synthesis
Abstract
This technical guide details the integration of n-Carbobenzoxy-1,10-diaminodecane hydrochloride (Cbz-1,10-diaminodecane·HCl) into solid-phase synthesis (SPS) workflows.[1][2] As a mono-protected diamine with a hydrophobic
Introduction & Strategic Utility
n-Carbobenzoxy-1,10-diaminodecane hydrochloride acts as a "Janus" linker—a bifunctional molecule with distinct reactivity profiles at each terminus.
-
Terminus A (Free Amine, HCl salt): Ready for immediate coupling to activated carboxylic acids or resin handles upon neutralization.
-
Terminus B (Cbz-Protected Amine): Orthogonal to standard Fmoc and Boc deprotection conditions, providing a latent amine handle that survives TFA cleavage, enabling post-cleavage modification or solution-phase deprotection.
-
Linker (
Alkyl Chain): Provides a flexible, hydrophobic spacer (~12-15 Å) often utilized to span binding pockets in GPCR bivalent ligands or to optimize E3 ligase-target protein geometry in PROTACs.
Key Chemical Properties:
-
Molecular Formula:
-
MW: 342.91 g/mol [3]
-
Solubility: Soluble in DMF, DMSO, and MeOH; limited solubility in pure DCM due to the salt form.
Strategic Considerations for Solid-Phase Integration
Before initiating synthesis, the resin and cleavage strategy must be aligned with the stability profile of the Cbz group.
| Condition | Cbz Stability | Strategic Implication |
| 20% Piperidine (Fmoc Removal) | Stable | Compatible with Fmoc-SPPS cycles. |
| 50% TFA (Boc Removal) | Stable | Compatible with Boc-SPPS cycles. |
| 95% TFA (Resin Cleavage) | Stable * | Survives standard cleavage; allows purification of Cbz-protected intermediate. |
| Labile | Primary method for final deprotection (usually in solution). | |
| HF / HBr | Labile | Alternative harsh deprotection (rarely used in modern SPPS). |
*Note: While Cbz is generally stable to TFA, long exposure (>4h) or lack of scavengers can lead to partial degradation. Always use scavengers (e.g., triisopropylsilane).
Experimental Protocols
Protocol A: Coupling to Resin-Bound Carboxylic Acid
Use this protocol to attach the linker to a growing peptide chain or small molecule on-resin.
Materials:
-
Resin-bound carboxylate (e.g., Peptide-Resin)
-
HATU (2.9 eq) or PyBOP (3.0 eq)
-
DIPEA (N,N-Diisopropylethylamine) (6.0 eq)
-
DMF (Anhydrous)[5]
Step-by-Step Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes. Drain.
-
Activation:
-
In a separate vial, dissolve Cbz-1,10-diaminodecane·HCl (3.0 eq) and HATU (2.9 eq) in minimum DMF.
-
Critical Step: Add DIPEA (6.0 eq).[6] The solution may cloud briefly as the free amine is liberated. Ensure complete dissolution.
-
Note: The extra equivalents of DIPEA (6 eq vs standard 2-3 eq) are required to neutralize the HCl salt attached to the diamine and activate the coupling agent.
-
-
Coupling: Add the activated solution to the resin.[7]
-
Incubation: Shake at room temperature for 2–4 hours.
-
Optimization: For sterically hindered substrates, double coupling (repeat steps 2-4) is recommended.
-
-
Washing: Drain and wash with DMF (
min), DCM ( min), and DMF ( min). -
Validation: Perform a Chloranil test (for secondary amines) or Kaiser test (if coupling to primary amine) to ensure the starting resin amine is consumed. Note: Since you are coupling an amine TO a carboxylic acid, the standard Kaiser test on the resin will NOT work to verify coupling success directly unless you are monitoring the disappearance of the carboxylate (difficult). Instead, micro-cleave a small sample and analyze by LC-MS.
Protocol B: Loading onto 2-Chlorotrityl Chloride (2-CTC) Resin
Use this protocol to immobilize the linker directly onto the resin, creating a Cbz-protected amine resin.
Materials:
-
2-Chlorotrityl Chloride Resin (1.0–1.6 mmol/g loading)
-
Cbz-1,10-diaminodecane[3][4]·HCl (2.0 eq relative to resin capacity)
-
DIPEA (6.0 eq)
-
DCM (Anhydrous) / DMF (1:1 mixture)
-
Methanol (HPLC grade)
Step-by-Step Procedure:
-
Resin Swelling: Swell 2-CTC resin in dry DCM for 30 min. Drain.
-
Loading Solution Preparation:
-
Dissolve Cbz-1,10-diaminodecane·HCl (2.0 eq) in a 1:1 mixture of DCM/DMF. (Pure DCM may not dissolve the salt).
-
Add DIPEA (6.0 eq).[6]
-
-
Loading: Add the solution to the resin and shake for 2 hours.
-
Capping: Add Methanol (1 mL per gram of resin) and DIPEA (1 mL) to the reaction mixture. Shake for 20 minutes to cap unreacted trityl chloride sites.
-
Washing: Drain and wash extensively with DCM (
), MeOH ( ), and DCM ( ). -
Loading Determination: Dry a small aliquot. Weigh ~10 mg, cleave with 2% TFA/DCM, and quantify the released Cbz-amine by UV absorbance (254 nm) or gravimetric analysis.
Post-Synthesis Workflows & Visualization
Workflow Diagram: Synthesis of a Bivalent Ligand
The following diagram illustrates the logical flow of using Cbz-1,10-diaminodecane to link two pharmacophores.
Figure 1: Workflow for utilizing Cbz-1,10-diaminodecane as a semi-permanent linker in solid-phase synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Dissolution | HCl salt insolubility in DCM. | Use a DCM/DMF (1:1) or NMP solvent system. Ensure DIPEA is added after the solid is suspended. |
| Low Coupling Efficiency | Aggregation of the hydrophobic | Add chaotropic salts (e.g., 0.1M LiCl ) or use Magic Mixture (DCM/DMF/NMP). Perform double coupling at 40°C. |
| Cbz Loss during Cleavage | Scavenger depletion in high-acid cleavage. | Ensure cleavage cocktail contains Triisopropylsilane (TIPS) and water (e.g., TFA/TIPS/H2O 95:2.5:2.5). Avoid heating during cleavage. |
| Salt Formation | Incomplete neutralization of HCl. | Always calculate DIPEA based on total acid species (Amino acid HCl + Coupling Reagent + HOBt if used). |
References
-
Application of Cbz-protected diamines in SPPS
-
Protecting Group Stability (Cbz vs Fmoc/Boc)
-
General Protocol for Resin Loading (2-CTC)
-
Safety Data & Handling
- Title: Material Safety D
- Source: Cole-Parmer.
-
URL:[Link]
- Context: Safety protocols for handling corrosive diamines and their salts.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labproinc.com [labproinc.com]
- 4. N-Carbobenzoxy-1,10-diaminodecane Hydrochloride | 1051420-13-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and evaluation of bivalent ligands for binding to the human melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
Application Note: Surface Modification with n-Carbobenzoxy-1,10-diaminodecane Hydrochloride
Abstract & Strategic Utility
n-Carbobenzoxy-1,10-diaminodecane hydrochloride (Cbz-C10-Amine[1]·HCl) is a high-value heterobifunctional spacer used to introduce a defined, long-chain alkyl linker onto surfaces. Unlike short-chain linkers (ethyl, propyl), the 10-carbon decyl chain provides significant spatial separation (approx. 12–15 Å) between the substrate and the functional terminus. This reduces steric hindrance, enhancing the bio-accessibility of tethered ligands—a critical factor in targeted drug delivery and biosensor sensitivity.
The Carbobenzoxy (Cbz/Z) protecting group offers unique orthogonality compared to the more common Boc group. It is stable against mild acids (TFA) and bases, making it the linker of choice when the surface or payload requires acidic processing steps prior to final deprotection.
Molecule Profile & Properties[2][3][4][5]
| Property | Specification |
| Chemical Name | N-Carbobenzoxy-1,10-diaminodecane hydrochloride |
| Synonyms | N-Cbz-1,10-diaminodecane HCl; Benzyl N-(10-aminodecyl)carbamate HCl |
| CAS Number | 1051420-13-3 |
| Molecular Formula | C₁₈H₃₀N₂O₂[2][3][4][5] · HCl |
| Molecular Weight | 342.91 g/mol |
| Chain Length | 10 Carbons (~1.3 nm extended length) |
| Solubility | Soluble in DMSO, DMF, Methanol. Sparingly soluble in water/PBS. |
| pKa (Amine) | ~10.5 (Terminal primary amine) |
| Storage | -20°C, Desiccated. Hygroscopic. |
Core Application: Grafting onto Carboxylated Surfaces
This protocol details the attachment of Cbz-C10-Amine to carboxyl-functionalized nanoparticles (e.g., PLGA, Silica-COOH, or Gold-MUA). The goal is to create a "Cbz-Capped" hydrophobic interface or an intermediate for subsequent deprotection.
Mechanistic Rationale
We utilize EDC/NHS zero-length crosslinking . The C10 linker is hydrophobic; therefore, the reaction solvent must be carefully chosen to prevent linker aggregation (micelle formation) which causes uneven surface coverage.
-
Why DMSO/DMF? The long alkyl chain of the linker may precipitate in pure aqueous buffers. A semi-aqueous or organic solvent system ensures the linker remains extended and reactive.
Experimental Protocol
Materials:
-
Carboxylated Nanoparticles (10 mg/mL dispersion).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl).
-
NHS (N-Hydroxysuccinimide) or Sulfo-NHS.
-
Activation Buffer: MES Buffer (0.1 M, pH 6.0).
-
Coupling Solvent: Anhydrous DMF or DMSO (preferred for C10 solubility).
-
Base: Diisopropylethylamine (DIPEA).
Step-by-Step Workflow:
-
Surface Activation:
-
Wash nanoparticles (NPs) into MES Buffer (pH 6.0).
-
Add EDC (10 equiv. relative to surface -COOH) and NHS (25 equiv.).
-
Incubate for 15–30 minutes at Room Temperature (RT).
-
Critical Step: Rapidly wash NPs via centrifugation/filtration (2x) with cold MES to remove excess EDC/urea byproduct. Do not let the activated ester hydrolyze.
-
-
Linker Preparation (The "Solubility Check"):
-
Dissolve n-Carbobenzoxy-1,10-diaminodecane HCl in anhydrous DMF/DMSO to a concentration of 10–50 mM.
-
Add DIPEA (1.5 equiv. relative to the linker) to neutralize the HCl salt and generate the reactive free amine.
-
Note: The solution must remain clear. If cloudy, sonicate or warm slightly (30°C).
-
-
Conjugation (Amide Bond Formation):
-
Resuspend the activated NPs immediately into the Linker/DMF solution.
-
React for 2–4 hours at RT with gentle agitation.
-
Expert Tip: For high density, react overnight at 4°C. The C10 chain is flexible; longer times allow it to pack efficiently.
-
-
Purification:
-
Centrifuge and wash NPs 3x with DMF (to remove non-covalently adsorbed hydrophobic linker).
-
Wash 2x with Ethanol (to transition solvents).
-
Wash 2x with Water/Buffer (if storing).
-
Advanced Application: Surface Deprotection (The "Unlock")
Once grafted, the surface is terminated with the hydrophobic Cbz group. To attach a drug or ligand, you must remove the Cbz group to reveal the distal amine.
Challenge: Standard Cbz removal (H₂/Pd-C) is heterogeneous and often fails on surfaces because the bulky Pd/C catalyst cannot physically contact the linker bound to a nanoparticle. Solution: Use Acidolysis (HBr/AcOH) or Soluble Hydrogenation (less common). The protocol below uses the standard Solid-Phase Peptide Synthesis (SPPS) approach adapted for particles.
Protocol: Acidolytic Deprotection (HBr/Acetic Acid)
Warning: This method is harsh. Ensure your substrate (e.g., silica, crosslinked polymer) can withstand strong acid.
-
Preparation:
-
Lyophilize the Cbz-modified nanoparticles. Water interferes with the reaction.
-
-
Reaction:
-
Quenching & Wash:
-
Pour the mixture into naturally cold Diethyl Ether (excess) to precipitate the NPs and wash away benzyl bromide.
-
Centrifuge/Filter.
-
Wash 3x with Ethanol/Water.
-
Result: The surface now displays a free primary amine (as HBr salt).
-
-
Neutralization:
-
Before the next coupling step, wash with 5% DIPEA in DMF to generate the free amine (NH₂).
-
Visualization of Workflow
The following diagram illustrates the complete modification pathway, highlighting the critical branching point between maintaining the hydrophobic cap and deprotecting for ligand attachment.
Figure 1: Strategic workflow for grafting n-Carbobenzoxy-1,10-diaminodecane onto carboxylated surfaces, including the optional deprotection pathway for bifunctional utility.
Troubleshooting & Expert Insights
"The Aggregation Trap"
Issue: C10 linkers are surfactants. In water, they form micelles. Fix: Do not add the linker powder directly to the aqueous nanoparticle suspension. Always predissolve the linker in a polar organic solvent (DMF, DMSO, NMP) and add this solution to the particles. Maintain at least 20-30% organic solvent fraction during coupling if the particles tolerate it.
Deprotection Verification
How do you know the Cbz is gone?
-
Colorimetric Assay: Use the Kaiser Test or TNBS Assay on a small aliquot of particles.
-
Cbz-Surface: Colorless (No free amines).
-
Deprotected Surface: Deep Blue/Orange (Positive for free primary amines).
-
-
Zeta Potential:
-
COOH Surface: Negative charge (pH 7).
-
Cbz Surface: Near neutral/slightly negative (shielded).
-
Amine Surface:[5] Positive charge (pH 7, due to NH₃⁺).
-
Why not Hydrogenolysis?
While Pd/C + H₂ is the "textbook" method for Cbz removal, it relies on the catalyst surface touching the substrate. For a linker bound to a nanoparticle, steric hindrance prevents the Pd/C particle from reaching the Cbz group effectively. HBr/AcOH is preferred for solid-phase chemistry.
References
-
TCI Chemicals. Product Specification: N-Carbobenzoxy-1,10-diaminodecane Hydrochloride. Available at:
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 5: Zero-Length Crosslinkers).
-
BenchChem. Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. Available at:
-
Organic Chemistry Portal. Protecting Groups: Cbz-Protected Amino Groups. Available at:
-
Sigma-Aldrich. Mono-Boc-Protection of Diamines (Comparison of protecting group strategies). Available at:
Sources
- 1. N-Carbobenzoxy-1,10-diaminodecane Hydrochloride | 1051420-13-3 | TCI Deutschland GmbH [tcichemicals.com]
- 2. labproinc.com [labproinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Experimental protocol for Cbz group removal from diamines
Application Note: Strategic Deprotection of N-Cbz Groups in Diamine Substrates
Part 1: Strategic Analysis & Core Challenges
The removal of the benzyloxycarbonyl (Cbz or Z) group is a routine transformation in organic synthesis, typically achieved via catalytic hydrogenolysis.[1][2][3][4][5] However, diamine substrates introduce specific physicochemical challenges that often cause standard protocols to fail.
The Diamine Dilemma:
-
Catalyst Poisoning: The primary failure mode in diamine deprotection is "product inhibition." As the Cbz group is removed, the resulting free amine (and the distal amine, if already unprotected) binds strongly to the Palladium surface via the nitrogen lone pair. In diamines, this effect is often bidentate (chelation), effectively shutting down the catalyst surface.
-
Solubility Mismatch: Protected diamines are often lipophilic, while the fully deprotected free base diamines are highly polar. This can lead to product precipitation on the catalyst surface, encapsulating the Pd and halting the reaction.
-
Carbamate Trapping: In the absence of efficient gas exchange, the intermediate carbamic acid may form stable salts with the distal amine rather than decarboxylating, leading to incomplete conversion.
This guide details three field-proven protocols designed to overcome these specific barriers.
Part 2: Method Selection & Decision Framework
Do not default to standard hydrogenation. Use this decision matrix to select the optimal protocol for your specific substrate.
Figure 1: Decision matrix for selecting the appropriate deprotection strategy based on substrate functionality and scale.
Part 3: Experimental Protocols
Method A: Acid-Modified Catalytic Hydrogenation (The "Spike" Method)
Best for: Standard substrates where catalyst poisoning is observed.
The Mechanism of Action:
Standard neutral hydrogenation fails because the free amine coordinates to Pd. By "spiking" the solvent with an acid (HCl or AcOH), the amine is immediately protonated upon formation. The resulting ammonium salt (
Protocol:
-
Preparation: In a round-bottom flask, dissolve the Cbz-protected diamine (1.0 equiv) in Methanol (MeOH).
-
Note: If solubility is poor, use a 1:1 mixture of MeOH and Ethyl Acetate or THF.
-
-
Acid Spike: Add 1.1 to 2.2 equivalents of 1M HCl (aqueous or ethereal) or Glacial Acetic Acid.
-
Critical: If your molecule contains a distal amine that is already free, you must add enough acid to protonate both nitrogens (e.g., >2.2 equiv).
-
-
Catalyst Addition (Safety Critical):
-
Under a flow of Nitrogen or Argon, carefully add 10 wt% Pd/C (wet support, Degussa type E101 or similar).
-
Loading: Use 10 wt% of catalyst relative to substrate mass (e.g., 100 mg catalyst for 1 g substrate).
-
-
Hydrogenation:
-
Monitoring: Monitor by LCMS. The reaction typically completes in 1–4 hours.
-
Endpoint: Disappearance of starting material and the intermediate carbamic acid (M+44 peak).
-
-
Workup:
-
Filter the mixture through a Celite pad to remove Pd/C. Do not let the filter cake dry out (fire hazard). Wash with MeOH.
-
Concentrate the filtrate.[1][3][4][6] The product will be the amine hydrochloride (or acetate) salt.
-
Optional: To obtain the free base, dissolve in water, basify with NaOH/Na2CO3, and extract into DCM.
-
Method B: Transfer Hydrogenation (Ammonium Formate)
Best for: Large scale, labs without H2 lines, or when selectivity over Benzyl ethers is required.
The Logic: Ammonium formate decomposes on the Pd surface to release H2, CO2, and NH3 in situ. This creates a "micro-atmosphere" of hydrogen on the catalyst surface, often leading to faster kinetics than balloon hydrogenation.
Protocol:
-
Dissolution: Dissolve substrate (1.0 equiv) in dry Methanol (0.1 M concentration).
-
Reagent: Add Ammonium Formate (5.0 – 10.0 equiv).
-
Catalyst: Add 10% Pd/C (10 wt% relative to substrate) under inert atmosphere.
-
Reaction:
-
Heat the mixture to reflux (approx. 65°C) or 50°C.
-
Observation: Gas evolution (CO2) will be observed.
-
-
Time: Typically complete in 30–60 minutes.
-
Workup:
Method C: Acidolysis (HBr in Acetic Acid)
Best for: Substrates containing alkenes, alkynes, or sulfur (which poison Pd).
The Logic:
This method relies on the protonation of the carbamate carbonyl, followed by
Protocol:
-
Setup: Ensure the setup is vented to a scrubber (HBr fumes are corrosive).
-
Reagent: Use a commercial solution of 33% HBr in Glacial Acetic Acid.
-
Execution:
-
Dissolve the substrate in a minimal amount of neat Acetic Acid or DCM.
-
Add the HBr/AcOH solution (approx. 5–10 equiv of HBr) dropwise at room temperature.
-
-
Reaction: Stir at room temperature for 1–2 hours.
-
Note: Evolution of CO2 indicates decarboxylation is occurring.[7]
-
-
Quench (Exothermic):
-
Pour the reaction mixture slowly into cold Diethyl Ether (Et2O). The amine hydrobromide salt often precipitates as a solid.
-
Alternative: Pour slowly into an excess of ice-cold saturated NaHCO3 (caution: massive CO2 evolution).
-
-
Isolation: Filtration of the precipitated salt (ether method) or extraction (bicarbonate method).
Part 4: Data Presentation & Troubleshooting
Comparative Analysis of Methods
| Feature | Method A: H2/Pd-C (+ Acid) | Method B: Transfer Hydrog. | Method C: HBr/AcOH |
| Reaction Speed | Moderate (1-4 h) | Fast (30-60 min) | Moderate (1-2 h) |
| Diamine Tolerance | High (with acid spike) | Moderate | High |
| Alkene/Alkyne Stability | Unstable (Reduces) | Unstable (Reduces) | Stable |
| Boc Group Stability | Stable | Stable | Unstable (Cleaves) |
| Benzyl Ether Stability | Unstable (Cleaves) | Moderate (Tunable) | Stable (mostly) |
| Safety Profile | Flammable Gas / Pyrophoric | Pyrophoric Catalyst | Corrosive / Fumes |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Reaction Stalls at 50% | Catalyst Poisoning | Add 1.0 eq Acetic Acid or HCl to protonate the free amine. |
| No Reaction (Method A) | Pd Surface Oxidation | Ensure catalyst is added under N2; purge H2 thoroughly. |
| Unknown Peak (M+44) | Carbamic Acid Intermediate | The intermediate has not decarboxylated. Warm the reaction to 40°C or add mild acid. |
| Loss of Alkene | Over-reduction | Switch to Method C (HBr) or use poisoned catalyst (Lindlar - rare for Cbz). |
Part 5: Mechanistic Visualization
The following diagram illustrates the critical "Amine Poisoning" pathway and how the Acidic Spike protocol prevents it.
Figure 2: Mechanistic pathway showing how free amines poison the Palladium catalyst and how acid additives (Method A) intercept the amine to maintain catalytic turnover.
Part 6: References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on orthogonality).
-
Felpin, F.-X.; Fouquet, E. "A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties."[8] Chem. Eur. J.[8]2010 , 16, 12440.[8]
-
Sajiki, H. "Selective Inhibition of Benzyl Ether Hydrogenolysis with Pd/C Due to the Presence of Ammonia, Pyridine or Ammonium Acetate."[8] Tetrahedron Lett.[8]1995 , 36, 3465.[8] (Foundational work on amine poisoning of Pd/C).
-
Organic Chemistry Portal. "Cbz-Protected Amino Groups." (Comprehensive database of reaction conditions).
-
Raucher, S. et al. "Selective deprotection of N-Cbz groups." Synth. Commun.1985 , 15, 1025. (Discussion on transfer hydrogenation).
Sources
- 1. benchchem.com [benchchem.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Carbobenzoxy-1,10-diaminodecane Hydrochloride Synthesis
Welcome to the Technical Support Center for the synthesis of N-Carbobenzoxy-1,10-diaminodecane hydrochloride. The mono-protection of symmetric aliphatic diamines is a notoriously challenging transformation in organic synthesis. Due to the identical nucleophilicity of both terminal amines, standard stoichiometric addition of benzyl chloroformate (Cbz-Cl) typically results in a statistical mixture of unreacted diamine, the desired mono-Cbz product, and the di-Cbz byproduct.
This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and an optimized protocol leveraging an in situ desymmetrization technique to maximize the yield and purity of the mono-protected hydrochloride salt.
Synthesis Workflow
Workflow for the optimized synthesis of N-Cbz-1,10-diaminodecane HCl via mono-protonation.
Troubleshooting Guides & FAQs
Q: Why am I getting a high yield of the di-Cbz byproduct instead of the mono-Cbz product? A: Causality: 1,10-diaminodecane is a symmetric diamine. Both terminal primary amines have nearly identical nucleophilicity. If benzyl chloroformate (Cbz-Cl) is added directly to the free base, the reaction is governed purely by statistical distribution, leading to a theoretical maximum yield of ~50% for the mono-protected product, alongside significant di-protected and unreacted diamine ()[1]. Solution: Desymmetrize the diamine using an in situ mono-protonation strategy. By adding exactly 1.0 equivalent of HCl to the diamine prior to Cbz-Cl addition, you form the mono-hydrochloride salt ()[2]. The protonated amine (-NH₃⁺) lacks a lone pair and is completely non-nucleophilic. This effectively "masks" one terminus while the remaining free amine reacts selectively with the electrophile ()[3].
Q: During the aqueous workup, I am experiencing severe emulsion formation. How can I resolve this? A: Causality: The intermediate N-Cbz-1,10-diaminodecane features a highly lipophilic 10-carbon aliphatic chain and a polar amine headgroup. This amphiphilic structure acts as a potent surfactant in biphasic systems (like water/dichloromethane), drastically lowering interfacial tension and stabilizing emulsions. Solution: To break the emulsion, saturate the aqueous layer with NaCl (brine) to increase the ionic strength, which forces the lipophilic product into the organic phase via the salting-out effect. Additionally, filtering the biphasic mixture through a pad of Celite can mechanically shear and break the emulsion droplets.
Q: My final precipitation of the hydrochloride salt yields a sticky gum instead of a white powder. What went wrong? A: Causality: The formation of a gum indicates the presence of residual water or unreacted free diamine acting as a plasticizer during the salt formation. Hydrochloride salts of long-chain aliphatic amines are highly hygroscopic. Solution: Ensure the organic extract (DCM) is rigorously dried over anhydrous Na₂SO₄ before adding the HCl source. Use a strictly anhydrous HCl source (e.g., 2.0 M HCl in diethyl ether) rather than aqueous HCl. Perform the precipitation at 0°C to promote rapid crystallization over oiling out.
Quantitative Data Summary: Optimization Parameters
| Experimental Parameter | Sub-optimal Condition | Optimized Condition | Effect on Mono-Cbz Yield |
| Diamine Activation | Free base (Statistical) | Mono-HCl salt (Desymmetrized) | Increases from ~40% to >80% |
| Cbz-Cl Addition Temp | Room Temperature (25°C) | 0°C (Ice bath) | Suppresses di-protection kinetics |
| Reaction Solvent | Water/DCM (Biphasic) | Anhydrous Methanol (Homogeneous) | Prevents localized concentration spikes |
| Isolation Strategy | Silica Gel Chromatography | Acid/Base Extraction + HCl Precipitation | Eliminates column loss; achieves >98% purity |
Optimized Experimental Protocol
Note: This methodology integrates self-validating checkpoints to ensure each mechanistic step is successful before proceeding.
Phase 1: Desymmetrization (Mono-Protonation)
-
In an oven-dried 500 mL round-bottom flask, dissolve 1,10-diaminodecane (17.2 g, 100 mmol) in 150 mL of anhydrous methanol.
-
Cool the solution to 0°C using an ice-water bath.
-
Slowly add 1.0 equivalent of anhydrous HCl (50 mL of a 2.0 M solution of HCl in methanol) dropwise over 15 minutes.
-
Stir the mixture for 30 minutes at room temperature to ensure complete thermodynamic equilibrium of the mono-hydrochloride salt.
Validation Check: The solution should remain clear. A pH spot-check on wet indicator paper should read ~9-10 (buffered by the mono-salt). If the pH is < 7, excess HCl was added, which will stall the subsequent protection step.
Phase 2: Electrophilic Addition
-
Re-cool the reaction mixture to 0°C.
-
Dissolve benzyl chloroformate (Cbz-Cl) (17.0 g, 100 mmol) in 50 mL of anhydrous THF.
-
Add the Cbz-Cl solution dropwise via an addition funnel over 60 minutes. Vigorous stirring is critical to prevent localized concentration spikes.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
Validation Check: Perform TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). The Cbz-Cl spot (UV active, high Rf) should disappear, replaced by a new UV-active spot (mono-Cbz product, mid Rf). Stain with ninhydrin to confirm the presence of the primary amine (turns purple).
Phase 3: Purification and Extraction
-
Concentrate the reaction mixture in vacuo to remove methanol and THF.
-
Suspend the resulting residue in 200 mL of deionized water and acidify to pH 3 using 1.0 M aqueous HCl.
-
Wash the aqueous layer with diethyl ether (2 × 100 mL) to extract the neutral di-Cbz byproduct. Discard the ether layer.
-
Cool the aqueous layer to 0°C and basify to pH > 12 using 2.0 M aqueous NaOH.
Validation Check: Verify the aqueous layer is strictly pH > 12. At lower pH levels, the mono-Cbz product remains partially protonated and will not efficiently partition into the organic layer, devastating your yield.
-
Extract the free-based mono-Cbz diamine with dichloromethane (DCM) (3 × 100 mL).
-
Wash the combined DCM layers with brine (100 mL) and dry rigorously over anhydrous Na₂SO₄.
Phase 4: Hydrochloride Salt Precipitation
-
Filter the dried DCM solution into a clean, dry flask and cool to 0°C.
-
Under vigorous stirring, add 1.05 equivalents of HCl (2.0 M in diethyl ether) dropwise. A white precipitate will form immediately.
-
Stir for 30 minutes at 0°C to complete crystallization.
-
Filter the precipitate under vacuum, wash with cold anhydrous diethyl ether (50 mL), and dry under high vacuum overnight to afford N-Carbobenzoxy-1,10-diaminodecane hydrochloride.
References
-
Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications.[Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society.[Link]
-
Pittelkow, M., et al. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis.[Link]
Sources
Technical Support Center: N-Cbz-1,10-diaminodecane Hydrochloride Preparation
To: Research Scientists, Process Chemists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Guide for the Mono-Protection of 1,10-Diaminodecane
Executive Summary & Core Challenge
The synthesis of N-Cbz-1,10-diaminodecane hydrochloride (also known as benzyl (10-aminodecyl)carbamate HCl) is a critical step in creating long-chain linkers for PROTACs, antibody-drug conjugates (ADCs), and surface modifications.
The fundamental challenge in this reaction is selectivity . 1,10-diaminodecane possesses two equivalent primary amine groups. Reacting it with benzyl chloroformate (Cbz-Cl) presents a statistical competition between three outcomes:
-
Mono-protection (Desired): Formation of the target N-Cbz-1,10-diaminodecane.
-
Di-protection (Impurity): Formation of N,N'-di-Cbz-1,10-diaminodecane.
-
No Reaction: Remaining unreacted 1,10-diaminodecane.
This guide provides a validated troubleshooting framework and a specific protocol to maximize mono-selectivity and efficiently purify the target hydrochloride salt.
Critical Troubleshooting Modules
Module A: The "Di-Cbz" Nightmare (Selectivity Control)
User Question: "I am getting a 40% yield of the di-Cbz impurity. How do I stop the second amine from reacting?"
Technical Insight: The second amine group remains nucleophilic even after the first is protected. If the local concentration of Cbz-Cl is high relative to the diamine, the mono-product will react again to form the di-product.
Corrective Actions:
-
Stoichiometry is King: You cannot use a 1:1 equivalent ratio. You must use a large excess of 1,10-diaminodecane (typically 3.0 to 5.0 equivalents ). This ensures that every Cbz-Cl molecule statistically encounters a fresh diamine molecule rather than a mono-protected one.
-
High Dilution: Run the reaction at a lower concentration (0.05 M - 0.1 M with respect to Cbz-Cl).
-
Addition Rate: Add the Cbz-Cl solution dropwise and slowly (over 1-2 hours) to the vigorously stirring diamine solution. Do not dump it in.
Module B: Purification & The "Excess Diamine" Problem
User Question: "I used excess diamine as suggested, but now I can't separate the unreacted starting material from my product. They both co-elute or extract together."
Technical Insight: Both the product and the starting material are long-chain amines with similar solubility profiles in many organic solvents. However, their hydrochloride salts and neutral forms have distinct solubility windows that can be exploited using a " pH-Switch" workup.
The Separation Strategy (The "Acid-Base-Acid" Sandwich):
-
Acid Wash (Remove Di-Cbz): Acidify the crude mixture. The Di-Cbz impurity (neutral carbamate) remains organic-soluble. The Mono-Cbz and Diamine become cationic salts (water-soluble). Extract organic layer -> Discard Di-Cbz.
-
Base Switch (Recover Amines): Basify the aqueous layer (pH > 12). Both Mono-Cbz and Diamine return to free bases. Extract into DCM.
-
Selective Precipitation (Isolate Target): Convert the mixture of free bases to HCl salts. N-Cbz-1,10-diaminodecane HCl is significantly less soluble in specific solvent mixtures (e.g., Ethanol/Ether) than the highly soluble 1,10-diaminodecane dihydrochloride.
Module C: Solubility & Characterization Data
User Question: "My product is a sticky oil. How do I get the white solid described in literature?"
Technical Insight: The free base of N-Cbz-1,10-diaminodecane can be an oil or low-melting solid. The hydrochloride salt is a stable white solid with a high melting point. Ensure you have fully formed the salt using anhydrous HCl (e.g., 4M HCl in Dioxane) and induced crystallization.
| Compound | State (RT) | Melting Point | Water Solubility | Organic Solubility (DCM/EtOAc) |
| 1,10-Diaminodecane | Solid | 61-62 °C | ~5.9 g/L (Low) | High |
| N-Cbz-1,10-diaminodecane (Free Base) | Solid/Oil | Low (< 80 °C) | Insoluble | High |
| N-Cbz-1,10-diaminodecane HCl | White Powder | 175-179 °C | Moderate (Hot) | Low |
| N,N'-Di-Cbz-1,10-diaminodecane | Solid | >100 °C | Insoluble | High |
Optimized Experimental Protocol
Objective: Synthesis of N-Cbz-1,10-diaminodecane HCl (10 mmol scale).
Reagents:
-
1,10-Diaminodecane (5.17 g, 30 mmol, 3.0 equiv )
-
Benzyl chloroformate (Cbz-Cl) (1.71 g, 1.43 mL, 10 mmol, 1.0 equiv )
-
Dichloromethane (DCM) (100 mL)
-
Triethylamine (Optional, usually excess diamine acts as base)
-
1M HCl (aq), 4M NaOH (aq), Anhydrous HCl in Dioxane.
Step-by-Step Workflow:
-
Setup: Dissolve 1,10-diaminodecane (3.0 equiv) in DCM (60 mL) in a round-bottom flask. Cool to 0 °C in an ice bath.
-
Addition: Dilute Cbz-Cl (1.0 equiv) in DCM (40 mL). Add this solution dropwise to the diamine mixture over 60 minutes with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours.
-
Checkpoint: TLC (10% MeOH in DCM with 1% NH4OH) should show consumption of Cbz-Cl.
-
-
Workup Phase 1 (Removal of Di-Cbz):
-
Workup Phase 2 (Recovery of Amines):
-
Wash the aqueous layer once more with fresh DCM to ensure all Di-Cbz is gone.
-
Basify the aqueous layer carefully with 4M NaOH until pH > 12 (solution becomes cloudy/oily as free bases form).
-
Extract the aqueous mixture with DCM (3 x 50 mL).
-
Combine these organic extracts, dry over anhydrous Na2SO4, and filter.
-
Concentrate in vacuo. You now have a crude mixture of Mono-Cbz (Free Base) and some residual Diamine (Free Base).
-
-
Salt Formation & Final Purification:
-
Dissolve the residue in a minimum amount of Ethanol (approx. 20-30 mL).
-
Add 4M HCl in Dioxane (3.0 mL, slight excess) dropwise. A white precipitate should begin to form.
-
Add Diethyl Ether (approx. 50-100 mL) slowly to force further precipitation of the Mono-Cbz salt.
-
Note: The Diamine 2HCl is generally more soluble in the EtOH/Ether mix than the Mono-Cbz HCl.
-
Filter the white solid.[1] Wash with cold Ether.
-
Recrystallization (if needed): Recrystallize from hot Ethanol or Methanol/EtOAc.
-
-
Validation: Check melting point. Target range: 175-179 °C .
Visualization of Pathways
Figure 1: Reaction Pathway & Selectivity Logic
This diagram illustrates the competitive reaction pathways and how stoichiometry influences the outcome.
Caption: Kinetic competition between mono- and di-protection. Excess diamine suppresses the secondary reaction path.
Figure 2: Purification Workflow (The "pH Switch")
This flowchart guides you through the separation of the three components based on their chemical properties.
Caption: The "Acid-Base-Acid" workup strategy effectively isolates the mono-protected amine from both non-polar impurities and highly polar starting materials.
References
-
TCI Chemicals. Product Specification: N-Carbobenzoxy-1,10-diaminodecane Hydrochloride (C3471). Retrieved from
- Royal Society of Chemistry (RSC).Synthesis of N-Cbz-diaminoalkanes and characterization. (Data derived from general protocols for long-chain diamine protection).
-
Organic Syntheses. Preparation of Mono-Cbz Protected Guanidines (General Mono-protection methodology). Org.[1][3] Synth. 2015, 92, 91-102. Retrieved from
- Krapcho, A. P., et al.Mono-BOC Protection of Diamines. Synthetic Communications, 1990. (Methodology adapted for Cbz protection).
-
ChemicalBook. 1,10-Diaminodecane Properties and Solubility. Retrieved from
Sources
Technical Support Center: N-Carbobenzoxy-1,10-diaminodecane Hydrochloride
Welcome to the Technical Support Center for N-Carbobenzoxy-1,10-diaminodecane hydrochloride (CAS: 1051420-13-3). As an essential mono-protected diamine building block, this compound is heavily utilized in PROTAC linker synthesis, peptide chemistry, and drug development. However, its amphiphilic nature, hygroscopic hydrochloride salt, and carbamate protecting group present unique stability and handling challenges.
As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting insights and self-validating protocols to ensure your experimental success.
Part 1: Physicochemical Properties & Baseline Stability
Before troubleshooting, it is critical to understand the baseline properties of the reagent. The data below summarizes the physical characteristics that dictate its handling requirements.
| Property | Value | Experimental Relevance |
| CAS Number | 1051420-13-3 | Primary identifier for procurement and SDS tracking. |
| Molecular Weight | 342.91 g/mol | Crucial for exact stoichiometric calculations; accounts for the HCl salt[1]. |
| Melting Point | 175.0 - 179.0 °C | Indicator of purity; significant depression indicates moisture absorption. |
| Appearance | White to almost white powder | Visual QC check before synthesis. |
| Storage | 2-8 °C, dry, inert atmosphere | Prevents hygroscopic caking and long-term hydrolysis. |
Part 2: Troubleshooting FAQs
Q1: My N-Cbz-1,10-diaminodecane HCl powder has formed clumps, and my coupling yields are inconsistent. What is happening?
-
Causality : The hydrochloride salt of this long-chain aliphatic amine is highly hygroscopic. When exposed to ambient humidity, it absorbs moisture, leading to caking. This trapped water not only alters the effective molecular weight—causing stoichiometric imbalances in sensitive coupling reactions—but can also prematurely quench activation reagents like HATU or EDC.
-
Solution : Store the reagent at 2-8 °C in a desiccator under an inert gas (Argon or N2). Before opening, allow the vial to equilibrate to room temperature for at least 30 minutes to prevent condensation. If caking has occurred, dry the material under high vacuum (lyophilization or vacuum oven at ambient temperature) overnight before weighing.
Q2: I am attempting to couple the free amine to a carboxylic acid, but LC-MS indicates I am losing the Cbz protecting group. Why?
-
Causality : The carboxybenzyl (Cbz) group is generally stable to mild bases and mild acids, but it is highly susceptible to catalytic hydrogenation (e.g., Pd/C with H2) and strong acids (e.g., HBr in acetic acid, or prolonged heating in neat TFA)[2]. If your coupling or subsequent deprotection steps involve strong Lewis acids or unintended reductive environments, the Cbz group undergoes cleavage via decarboxylation, yielding the unprotected 1,10-diaminodecane[3].
-
Solution : Ensure your reaction environment is strictly mildly basic during coupling. Use standard peptide coupling reagents (e.g., HATU, EDC/NHS) with a mild organic base like N,N-Diisopropylethylamine (DIPEA). Avoid exposing the intermediate to strong acids until you intentionally want to deprotect the Cbz group.
Q3: The compound is not dissolving in my reaction mixture (DCM). How can I improve solubility without causing side reactions?
-
Causality : The 10-carbon aliphatic chain provides high lipophilicity, but the hydrochloride salt and carbamate group create a strong polar hydrogen-bonding network. This amphiphilic nature makes the salt poorly soluble in non-polar solvents like pure dichloromethane (DCM).
-
Solution : Add 1.2 to 1.5 equivalents of DIPEA to free-base the amine in situ. Neutralizing the HCl salt disrupts the ionic lattice, dramatically increasing solubility in DCM. If solubility remains an issue, switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or a DCM/DMF mixture.
Figure 1: Stability and degradation pathways of N-Cbz-1,10-diaminodecane HCl.
Part 3: Validated Experimental Protocols
Protocol: In Situ Free-Basing and Amide Coupling This self-validating protocol ensures complete solubilization, prevents Cbz cleavage, and maximizes coupling efficiency.
Step 1: Reagent Preparation & Solubilization
-
Weigh 1.0 eq of N-Cbz-1,10-diaminodecane HCl into a flame-dried round-bottom flask.
-
Suspend in anhydrous DMF (0.1 M concentration). The mixture will likely be a cloudy suspension.
Step 2: In Situ Free-Basing
-
Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at room temperature.
-
Causality: DIPEA neutralizes the HCl salt, generating the nucleophilic free amine.
-
Validation Check: The cloudy suspension should become a clear, homogeneous solution within 10 minutes, confirming successful free-basing.
Step 3: Carboxylic Acid Activation
-
In a separate vial, dissolve 1.1 eq of your target carboxylic acid and 1.1 eq of HATU in anhydrous DMF. Add 1.5 eq of DIPEA.
-
Stir for 5 minutes to form the active OAt ester.
Step 4: Coupling Reaction
-
Transfer the activated ester solution to the free-based amine solution.
-
Stir at room temperature for 2-4 hours.
-
Validation Check: Monitor by LC-MS or TLC (Ninhydrin stain). The disappearance of the primary amine (which stains purple/blue with Ninhydrin) indicates reaction completion.
Step 5: Work-up & Isolation
-
Quench the reaction with saturated aqueous NH₄Cl to neutralize residual base.
-
Extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Figure 2: Self-validating workflow for in situ free-basing and amide coupling.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 131865263, N-Carbobenzoxy-1,10-diaminodecane Hydrochloride". PubChem. URL:[Link]
-
Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis". Journal of the American Chemical Society (ACS Publications). URL:[Link]
Sources
Technical Support Center: Selective Mono-Protection of 1,10-Diaminodecane
Ticket ID: PROTOCOL-C10-BOC Subject: Preventing Di-substitution During 1,10-Diaminodecane Protection Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist
Executive Summary: The Statistical Challenge
The core challenge in reacting 1,10-diaminodecane with di-tert-butyl dicarbonate (Boc₂O) is statistical. In a standard 1:1 stoichiometric reaction, the two amine groups are chemically equivalent and electronically isolated (due to the long C10 alkyl chain).
Without intervention, the reaction follows a statistical distribution resulting in a 1:2:1 mixture (25% unreacted diamine, 50% mono-Boc, 25% di-Boc). To achieve high-yield mono-protection, you must disrupt this statistical probability using one of two validated strategies: Kinetic/Stoichiometric Control or Protonation Control .
Module 1: The "Precision" Protocol (Protonation Control)
Recommended for: 1,10-Diaminodecane and other long-chain hydrophobic diamines. Why: This method avoids the use of large excesses of starting material, which are difficult to separate from the product due to the lipophilic nature of the C10 chain.
The Mechanism
By adding exactly 1 equivalent of acid (HCl) prior to the Boc anhydride, you create a statistical distribution of salt forms. The monohydrochloride salt (one free amine, one ammonium) becomes the dominant species reacting with Boc₂O.
Experimental Workflow
-
Solubilization: Dissolve 1,10-diaminodecane (10 mmol) in Methanol (50 mL).
-
Selective Protonation:
-
Protection:
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.0–1.1 eq) dissolved in MeOH dropwise over 30 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
-
Workup (The "Salt Switch"):
-
Evaporate the Methanol to dryness.
-
Wash: Triturate the solid residue with Diethyl Ether or Hexane.
-
Chemistry: The Di-Boc byproduct and unreacted free diamine are soluble in ether. The Mono-Boc Hydrochloride salt is insoluble.
-
-
Filter: Collect the solid (Product Salt).
-
Liberation: Dissolve the solid in water/DCM mixture, basify with NaOH (pH > 12), and extract the free Mono-Boc amine into DCM.
-
Workflow Visualization
Caption: Figure 1. Selective protonation strategy leveraging solubility differences between the mono-protected salt and lipophilic byproducts.
Module 2: The "Brute Force" Protocol (Stoichiometric Excess)
Recommended for: Users who have difficulty with precise pH control or when the diamine is cheap and easily recovered.
The Mechanism
Le Chatelier’s principle is applied by flooding the reaction with a massive excess of diamine (5–10 equivalents). This ensures that every molecule of Boc₂O encounters a fresh diamine molecule rather than a mono-protected one.
Protocol
-
Dissolution: Dissolve 5.0–8.0 equivalents of 1,10-diaminodecane in Dioxane or DCM.
-
Slow Addition: Dissolve 1.0 equivalent of Boc₂O in the same solvent. Add this solution very slowly (syringe pump: 10 mL/hour) to the stirring diamine solution.
-
Quench: Add water to quench the reaction.
-
Purification (The C10 Challenge):
-
Issue: Unlike ethylenediamine, 1,10-diaminodecane is not highly water-soluble, so simple aqueous washing is less effective.
-
Solution:
-
Dissolve residue in minimal DCM.
-
Precipitation: Add cold water/brine. The excess diamine may partially precipitate or partition.
-
Chromatography: This method usually requires a silica column (DCM:MeOH:NH₄OH) to separate the mono-Boc from the large excess of starting material.
-
Data & Comparison
| Feature | Protocol A (HCl Salt) | Protocol B (Excess Diamine) |
| Stoichiometry | 1:1 (Diamine:Boc) | 5:1 to 10:1 (Diamine:Boc) |
| Selectivity | High (~85% Mono) | Very High (>90% Mono) |
| Purification | Extraction/Trituration (No Column) | Column Chromatography often required |
| Waste | Low | High (requires recycling of diamine) |
| Suitability for C10 | Excellent (Handles lipophilicity well) | Good (If you can separate the excess) |
Troubleshooting & FAQs
Q1: I followed the HCl method, but I still see Di-Boc product. Why?
Diagnosis: The HCl addition was likely too fast or the equilibration time was too short. Fix:
-
Ensure the HCl is added dropwise at 0°C.
-
Crucial: You must stir the diamine + HCl mixture for at least 15–20 minutes before adding Boc₂O. This allows the protons to distribute statistically (hopping between amines) to form the mono-ammonium species.
Q2: My Mono-Boc product is not precipitating during the ether wash.
Diagnosis: The product might be forming a "greasy" oil rather than a solid salt, common with C10 chains. Fix:
-
Cool the ether mixture to -20°C.
-
Scratch the glass to induce crystallization.
-
If it remains an oil, decant the ether (impurities) and proceed to the basification step. The separation still works based on solubility phases.
Q3: Can I use flow chemistry for this?
Answer: Yes. Flow chemistry is excellent for this.
-
Setup: Stream A (Diamine in MeOH) mixes with Stream B (Boc₂O in MeOH).[2]
-
Advantage:[3][4][5] Precise control of mixing and heat transfer minimizes local high concentrations of Boc₂O, reducing di-substitution even at lower stoichiometries (e.g., 2:1 excess).
References
-
Krapcho, A. P., & Kuell, C. S. (1990). Mono-Protected Diamines. N-tert-Butoxycarbonyl-α,ω-Alkanediamines from α,ω-Alkanediamines. Synthetic Communications, 20(16), 2559-2564.
-
Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742.
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines. Journal of the Mexican Chemical Society, 61(1), 23-27.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Recrystallization of N-Carbobenzoxy-1,10-diaminodecane Hydrochloride
[1]
Case ID: REC-C10-CBZ-001 Status: Active Support Subject: Solvent Selection & Purification Protocol for Amphiphilic Amine Salts
Executive Summary & Solvent Recommendation
The purification of
This duality often leads to "oiling out" or gelation rather than crystal formation in single-solvent systems.[1]
Primary Solvent System Recommendation
Methanol (MeOH) / Ethyl Acetate (EtOAc) [1]
-
Ratio: Variable (Start 1:1, adjust to saturation).
-
Function: Methanol solvates the ionic head group; Ethyl Acetate acts as the anti-solvent to induce lattice formation while keeping non-polar impurities (like Bis-Cbz byproducts) in solution.[1]
Alternative System (For High Polarity Impurities)
Ethanol (EtOH) / Diethyl Ether (
The Decision Matrix: Selecting Your Workflow
Before beginning recrystallization, characterize your crude impurity profile.[1] The presence of Bis-Cbz-1,10-diaminodecane (neutral, lipophilic) versus 1,10-Diaminodecane Dihydrochloride (highly polar) dictates the protocol.[1]
Figure 1: Purification logic flow based on impurity profile. Bis-substituted byproducts are best removed via a slurry wash prior to recrystallization.[1]
Detailed Experimental Protocol
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
Crude Product:
-Cbz-1,10-diaminodecane HCl[1] -
Solvent A (Good Solvent): Methanol (HPLC Grade, anhydrous preferred)[1]
-
Equipment: Erlenmeyer flask, magnetic stir bar, heating plate, reflux condenser (optional but recommended), vacuum filtration setup.
Step-by-Step Procedure
Phase 1: Dissolution[1]
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of Methanol required to wet the solid.
-
Heat the mixture gently to boiling (approx. 65°C).
-
Add Methanol dropwise with constant stirring until the solid just dissolves.
Phase 2: Crystallization[1][2]
-
Remove the flask from the heat source.
-
While the solution is still hot, add Ethyl Acetate dropwise.
-
Observation: The solution will remain clear initially. Continue adding until a faint, persistent cloudiness (turbidity) appears.[1]
-
-
Add 2-3 drops of Methanol to clear the turbidity.[1]
-
Cover the flask (parafilm or foil) and allow it to cool to room temperature slowly undisturbed.
-
Why? Rapid cooling traps impurities and leads to oiling out.[1]
-
Phase 3: Isolation[1]
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. What happened?
Cause: The temperature dropped too quickly, or the solvent polarity gap is too wide. Solution:
-
Reheat the mixture until the oil dissolves.
-
Add a small amount of the "Good Solvent" (Methanol).[1]
-
Seed: If you have a pure crystal from a previous batch, add it when the solution reaches room temperature.
-
Scratch: Gently scratch the inner wall of the flask with a glass rod to provide nucleation sites.
Q2: How do I remove the Bis-Cbz impurity efficiently?
Insight: Recrystallization is poor at separating the Bis-Cbz byproduct because the long alkyl chains promote co-crystallization.[1] Protocol: Before recrystallization, perform a trituration (slurry wash) .[1]
-
Suspend the crude solid in Diethyl Ether or Cold Ethyl Acetate .[1]
-
Stir vigorously for 20 minutes.
Q3: Why not use water? The HCl salt should be water-soluble.[1]
Analysis: While the ammonium head is hydrophilic, the C10 alkyl chain and Cbz group are highly hydrophobic.
-
Risk: Dissolving in hot water often leads to gel formation or stable micelles (surfactant behavior) upon cooling, making filtration impossible.[1]
-
Exception: Water can be used only if mixed with large quantities of Ethanol (e.g., 90% EtOH / 10% Water) to suppress micelle formation.[1]
Quantitative Data: Solvent Properties
| Solvent | Boiling Point (°C) | Role | Solubility of Mono-Cbz HCl | Solubility of Bis-Cbz |
| Methanol | 64.7 | Solvent | High | Moderate |
| Ethanol | 78.4 | Solvent | High | Moderate |
| Ethyl Acetate | 77.1 | Anti-Solvent | Low | High |
| Diethyl Ether | 34.6 | Anti-Solvent | Negligible | High |
| Water | 100.0 | Avoid | High (forms gel) | Insoluble |
Mechanistic Visualization
The following diagram illustrates the molecular behavior during the solvent exchange, highlighting why the Methanol/Ethyl Acetate system is effective for amphiphilic salts.
Figure 2: Solubility dynamics during the anti-solvent addition. EtOAc selectively reduces the solubility of the ionic salt while maintaining solubility for neutral lipophilic impurities.
References
-
Ha, H.-J., & Lee, W.-K. (2007).[1] Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737–742.[1] (Methodology adapted for Cbz protection and salt isolation).[1][5] [1][6]
-
Krapcho, A. P., & Kuell, C. S. (1990).[1] Mono-protected diamines.[1][6][7] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines.[1] Synthetic Communications, 20(16), 2559–2564.[1] (General protocols for long-chain diamine purification). [1]
-
Tomalia, D. A., et al. (1985).[1] A New Class of Polymers: Starburst-Dendritic Macromolecules. Polymer Journal, 17, 117-132.[1] (Describes synthesis involving diamine spacers and purification challenges). [1]
-
Sigma-Aldrich. (n.d.).[1][2] 1,10-Diaminodecane Product Specification & Safety Data Sheet. (Solubility and physical property data). [1]
Sources
- 1. 1,10-Diaminodecane (CAS 646-25-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. rsc.org [rsc.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. 646-25-3 | CAS DataBase [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Understanding the Challenge: The Dichotomy of N-Cbz-1,10-diaminodecane Hydrochloride
Technical Support Center: N-Carbobenzoxy-1,10-diaminodecane Hydrochloride Solubility
Welcome to the Technical Support Center for N-Carbobenzoxy-1,10-diaminodecane hydrochloride (Cbz-DADH). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming solubility challenges with this compound. As Senior Application Scientists, we've compiled our expertise into this troubleshooting guide and FAQ to ensure your experiments proceed smoothly and efficiently.
N-Cbz-1,10-diaminodecane hydrochloride is a bifunctional molecule with a long, nonpolar ten-carbon chain and two terminal amino groups, one of which is protected by a bulky, aromatic carbobenzoxy (Cbz) group, while the other is protonated as a hydrochloride salt. This structure presents a classic solubility dilemma: the long alkyl chain and the Cbz group confer hydrophobicity, while the hydrochloride salt of the primary amine provides a degree of aqueous solubility. The hydrochloride form is often supplied as a white to almost white crystalline powder. However, its overall solubility in any single solvent system can be limited, leading to challenges in reaction setup, purification, and formulation. Amine hydrochloride salts, in general, are known to be highly insoluble in many solvents.[1]
Troubleshooting Guide: Enhancing Dissolution
This section addresses common issues encountered when dissolving N-Cbz-1,10-diaminodecane hydrochloride and provides systematic solutions.
Problem 1: The compound does not dissolve in water or aqueous buffers.
-
Probable Cause: The hydrophobic nature of the ten-carbon backbone and the Cbz group dominates, leading to poor aqueous solubility despite the presence of the hydrochloride salt. The water solubility of similar long-chain diamines can be low.[2]
-
Solution Strategy:
-
pH Adjustment: The solubility of amine-containing compounds is highly pH-dependent.[3] The hydrochloride salt makes the initial aqueous solution acidic. To increase the solubility of the free amine form, which may be more soluble in certain organic co-solvents, a carefully controlled addition of a base is required. Conversely, in some cases, a more acidic environment can enhance the solubility of the protonated form.[4]
-
Co-Solvent System: Employ a mixture of water and a polar, water-miscible organic solvent. This approach addresses both the hydrophilic and hydrophobic nature of the molecule.
-
Heating: Gently warming the solvent can increase the kinetic energy of the system and help overcome the lattice energy of the solid, promoting dissolution.
-
dot
Caption: Troubleshooting workflow for poor aqueous solubility.
Problem 2: The compound precipitates out of organic solvents.
-
Probable Cause: Many common organic solvents (e.g., dichloromethane, N,N-dimethylformamide) may not sufficiently solvate the ionic hydrochloride portion of the molecule, leading to precipitation.[5]
-
Solution Strategy:
-
Solvent Selection: Choose polar aprotic solvents that can better solvate salts, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), potentially with the addition of a small amount of a protic solvent like methanol or ethanol.
-
Neutralization: Convert the hydrochloride salt to the free amine in situ. This removes the ionic character, significantly increasing solubility in a wider range of organic solvents. This can be achieved by adding a stoichiometric amount of a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) to a suspension of the compound in the desired organic solvent.
-
dot
Caption: Troubleshooting workflow for precipitation in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to try for dissolving N-Cbz-1,10-diaminodecane hydrochloride?
For reactions where the hydrochloride salt is desired, a co-solvent system of methanol or ethanol and water is a good starting point. For applications requiring the free amine in an organic medium, suspending the hydrochloride salt in dichloromethane (DCM) or tetrahydrofuran (THF) and adding a slight excess of triethylamine is a common and effective method.
Q2: Can I heat the solvent to dissolve the compound? What is the temperature limit?
Yes, gentle heating can aid dissolution. The melting point of N-Cbz-1,10-diaminodecane hydrochloride is approximately 176°C.[6] It is advisable to keep the temperature well below this, typically in the range of 40-60°C, to avoid any potential degradation. Always monitor for any color change, which could indicate decomposition.
Q3: How does pH affect the solubility?
The solubility of N-Cbz-1,10-diaminodecane hydrochloride is significantly influenced by pH.
-
Acidic pH (below pKa of the free amine): The compound exists predominantly in its protonated, hydrochloride salt form. This form has some solubility in polar, protic solvents like water and alcohols.
-
Basic pH (above pKa of the free amine): The free amine is generated. This form is less polar and generally more soluble in a wider range of organic solvents but less soluble in water. The long alkyl chain and Cbz group make the free amine quite hydrophobic.
Q4: I've dissolved the compound, but it crashes out when I add another reagent. What should I do?
This is likely due to a change in the overall solvent polarity or a reaction that alters the compound's structure.
-
Solution:
-
Ensure your reaction solvent system is robust enough to keep all components in solution. You may need to increase the volume of the solvent or use a stronger co-solvent mixture.
-
Consider the order of addition. It may be beneficial to add the problematic reagent to the solution of N-Cbz-1,10-diaminodecane hydrochloride slowly and with vigorous stirring.
-
If the reagent is in a different solvent, this can cause the product to precipitate. Try to use the same solvent for all reagents if possible.
-
Experimental Protocols
Protocol 1: Dissolution in a Water/Ethanol Co-Solvent System
This protocol is suitable for applications where the protonated amine is required in a polar environment.
-
Weigh the desired amount of N-Cbz-1,10-diaminodecane hydrochloride into a clean, dry flask.
-
Add a minimal amount of ethanol (e.g., 2-3 mL per 100 mg of compound) and swirl to wet the solid.
-
Slowly add deionized water dropwise while stirring.
-
If the solid persists, gently warm the mixture to 40-50°C in a water bath with continued stirring until a clear solution is obtained.
-
Allow the solution to cool to room temperature before use. If any precipitation occurs upon cooling, a small amount of additional ethanol may be required.
Protocol 2: In Situ Generation and Dissolution of the Free Amine
This protocol is ideal for reactions in organic solvents where the nucleophilic free amine is the desired reactant.
-
Suspend N-Cbz-1,10-diaminodecane hydrochloride in the chosen anhydrous organic solvent (e.g., Dichloromethane, Tetrahydrofuran) at a concentration of approximately 0.1 M.
-
While stirring at room temperature, add 1.1 equivalents of a tertiary amine base (e.g., triethylamine or diisopropylethylamine) dropwise.
-
Stir the mixture for 15-30 minutes. The solid should gradually dissolve as the free amine is formed, and the triethylammonium chloride or diisopropylethylammonium chloride byproduct may precipitate as a white solid.
-
The resulting solution containing the free amine can be used directly in the next step. The precipitated ammonium salt typically does not interfere with many subsequent reactions but can be removed by filtration if necessary.
Solubility Data Summary
The following table provides a qualitative summary of the solubility of N-Cbz-1,10-diaminodecane hydrochloride in various solvents. This is intended as a general guide; empirical testing is always recommended.
| Solvent | Solubility | Notes |
| Water | Sparingly Soluble | Solubility increases with slight acidification. |
| Methanol | Slightly Soluble | Can be improved with gentle heating. |
| Ethanol | Slightly Soluble | Similar to methanol; often used as a co-solvent. |
| Dichloromethane (DCM) | Insoluble | Becomes soluble upon addition of an organic base. |
| Tetrahydrofuran (THF) | Insoluble | Becomes soluble upon addition of an organic base. |
| N,N-Dimethylformamide (DMF) | Soluble | May require gentle warming for complete dissolution. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A good solvent for both the salt and free base forms. |
References
-
Nievergelt, P., & Spingler, B. (2017). Properties of solvents tested for the thermal recrystallization of CBZ. ResearchGate. Available from: [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]
-
Al-kassas, R., & Al-Gohary, O. (2012). Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability. Pharmaceutics, 4(1), 1-17. Available from: [Link]
-
Monastyrskyi, A., et al. (2020). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures. Journal of Medicinal Chemistry, 63(15), 8251–8271. Available from: [Link]
-
Al-kassas, R., & Al-Gohary, O. (2012). Recrystallization of commercial carbamazepine samples-a strategy to control dissolution variability. Pharmaceutics, 4(1), 1-17. Available from: [Link]
- Hultquist, M. E. (1956). U.S. Patent No. 2,739,981. Washington, DC: U.S. Patent and Trademark Office.
-
ChemBK. mono-Fmoc ethylene diamine hydrochloride. Available from: [Link]
-
Bez, G., et al. (2014). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. ResearchGate. Available from: [Link]
-
ResearchGate. (2017). Anyone working with N-FMOC-ethylenediamine HCl faced any difficulties with it in respect to its solubility? Available from: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]
-
Lee, C. Y., et al. (2014). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 363, 134-141. Available from: [Link]
-
PureSynth. N-Carbobenzoxy-112-Diaminododecane Hydrochloride 98.0%(HPLC). Available from: [Link]
-
Kim, H. J., et al. (2020). A Novel Diamine Containing Ester and Diphenylethane Groups for Colorless Polyimide with a Low Dielectric Constant and Low Water Absorption. Polymers, 12(11), 2539. Available from: [Link]
-
Cruz-Angeles, J., et al. (2021). Characterization, stability and solubility of co-amorphous systems of glibenclamide and L-arginine at different pH. Journal of Pharmaceutical Investigation, 51(2), 223-233. Available from: [Link]
- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
-
NIST. 1,10-Diaminodecane. In NIST Chemistry WebBook. Available from: [Link]
Sources
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. 646-25-3 | CAS DataBase [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. labproinc.com [labproinc.com]
n-Carbobenzoxy-1,10-diaminodecane hydrochloride reaction monitoring by TLC
This technical guide addresses the specific challenges of monitoring n-Carbobenzoxy-1,10-diaminodecane hydrochloride (N-Cbz-1,10-diaminodecane HCl) synthesis and purification via Thin Layer Chromatography (TLC).
System Overview & Chemical Context
Target Analyte: N-Cbz-1,10-diaminodecane Hydrochloride CAS: 143493-97-0 (Free base analog ref) Chemical Nature: Amphiphilic salt.[1] Contains a lipophilic Cbz-protected end and a polar, cationic primary amine tail (hydrochloride). Critical Challenge: The duality of the molecule requires a mobile phase that suppresses silanol interactions (tailing) while sufficiently resolving the non-polar di-protected impurity from the polar starting material.
Visualization Logic
| Component | Structure | UV Active (254 nm) | Ninhydrin Stain | Relative Polarity | Predicted Rf (Polar System) |
| 1,10-Diaminodecane (SM) | H₂N-(CH₂)₁₀-NH₂ | ❌ No | ✅ Purple/Blue | High (Basic) | Low (< 0.[1][2][3][4]2) |
| Mono-Cbz (Product) | Cbz-NH-(CH₂)₁₀-NH₂ | ✅ Yes | ✅ Purple/Blue | Medium | 0.4 – 0.6 |
| Di-Cbz (Impurity) | Cbz-NH-(CH₂)₁₀-NH-Cbz | ✅ Yes | ❌ No Reaction | Low (Lipophilic) | High (> 0.[1]8) |
Standard Operating Procedures (SOP)
Stationary Phase
-
Plate: Silica Gel 60 F₂₅₄ (Aluminum or Glass backed).[5]
-
Pre-treatment: None usually required, but heating at 100°C for 30 mins can reduce moisture interference for strictly anhydrous reactions.
Mobile Phase Optimization
Due to the amine hydrochloride functionality, standard solvents (Hexane/EtOAc) will cause severe streaking. You must use a basified polar system .
-
System A (General Monitoring): Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (25% aq)
-
Ratio: 90 : 10 : 1 (v/v/v)
-
Why: DCM solubilizes the Cbz group; MeOH elutes the salt; NH₄OH deprotonates the amine in situ to prevent tailing.
-
-
System B (High Polarity - if SM stays at baseline): Chloroform : Methanol : Triethylamine (TEA)[1]
-
Ratio: 80 : 20 : 1[1]
-
Sample Preparation (Crucial Step)
Direct spotting of the reaction mixture (often acidic) leads to poor resolution.
-
Take 10 µL of reaction mixture.
-
Dilute into 100 µL of MeOH containing 1% TEA .
-
Reasoning: This "mini-workup" neutralizes the HCl salt immediately, ensuring the analyte migrates as the free base, which yields tighter spots.
Troubleshooting & FAQs
Q1: My product spot is streaking/tailing badly. How do I fix this?
Diagnosis: The amine group is interacting with the acidic silanol groups (Si-OH) on the TLC plate, or the salt has not dissociated. Solution:
-
Add Base: Ensure your mobile phase contains 1% NH₄OH or TEA.[1]
-
Saturation: Pre-saturate the TLC chamber with filter paper for 15 minutes.
-
Concentration: You may be overloading the plate. Dilute the sample 1:10 and re-spot.
Q2: I see a UV-active spot at the top, but it doesn't stain with Ninhydrin. What is it?
Diagnosis: This is likely the Di-Cbz-1,10-diaminodecane impurity.[1] Explanation: The di-protected species has two aromatic rings (strong UV signal) but zero free amines. Ninhydrin specifically reacts with free primary/secondary amines to form Ruhemann’s purple.[1] Action: If this spot is prominent, your reaction stoichiometry may be off (excess Cbz-Cl) or mixing was inefficient.[1]
Q3: The starting material (diamine) is not visible under UV.
Diagnosis: Normal physics. 1,10-diaminodecane lacks a chromophore (conjugated pi-system).[1] Solution: You must use a chemical stain.[1]
-
Visualize under UV first (mark Product/Impurity).[1]
-
Dip in Ninhydrin or Potassium Permanganate (KMnO₄) .
-
Heat with a heat gun until spots appear.[1][6] SM will be a distinct purple spot near the baseline.
Q4: Can I use Iodine (I₂) chamber instead of Ninhydrin?
Answer: Yes, but with caveats.
-
Iodine is a "universal" stain and will stain the alkyl chain of all three components (SM, Mono, Di) yellowish-brown.
-
Disadvantage: It does not distinguish between the free amine (Product) and the fully protected species (Impurity) as clearly as the UV/Ninhydrin combination.
Visual Workflows
Figure 1: Reaction Monitoring Logic Tree
This diagram illustrates the decision-making process when interpreting TLC spots for this specific synthesis.
Caption: Logic flow for identifying N-Cbz-1,10-diaminodecane species using dual visualization (UV + Ninhydrin).
Figure 2: Experimental Workflow for Salt Neutralization
Standard protocol for preparing the hydrochloride salt for silica TLC.
Caption: "Mini-workup" procedure to prevent streaking of amine salts on silica gel.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
BenchChem. (2025).[2][4][7] Application Notes and Protocols for N-Cbz Deprotection. Retrieved from
-
Merck KGaA. (2024).[1] Tips & Tricks for Thin-Layer Chromatography. Retrieved from [1]
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates: Ninhydrin and UV. Retrieved from
Sources
Technical Support Center: Scaling Up N-Carbobenzoxy-1,10-diaminodecane Hydrochloride Synthesis
Welcome to the Technical Support Center for the scale-up synthesis of N-Carbobenzoxy-1,10-diaminodecane hydrochloride (CAS: 1051420-13-3)[1]. This portal is designed for researchers and drug development professionals transitioning this critical building block from bench-scale discovery to multi-gram or kilogram production.
Below, you will find mechanistic workflows, troubleshooting matrices, and self-validating standard operating procedures (SOPs) engineered to maximize yield and purity.
Process Overview & Mechanistic Pathway
The synthesis relies on the desymmetrization of 1,10-diaminodecane via monoprotection with benzyl chloroformate (Cbz-Cl), followed by acidification to isolate the product as a stable hydrochloride salt[2].
Fig 1: Mechanistic workflow for N-Cbz-1,10-diaminodecane HCl scale-up.
Frequently Asked Questions (FAQs)
Q1: Why is 1,10-diaminodecane so prone to bis-protection compared to shorter diamines, and how do I prevent it? A: The C10 aliphatic chain significantly increases the lipophilicity of the molecule. In standard aqueous-organic biphasic systems (Schotten-Baumann conditions), the mono-Cbz intermediate rapidly partitions into the organic phase where the Cbz-Cl resides. This localized concentration accelerates the second acylation step. Causality & Solution: To prevent this, conduct the reaction in a homogeneous organic phase (e.g., Dichloromethane) using a large stoichiometric excess (5-10 equivalents) of the diamine[3]. Alternatively, controlled monoprotonation prior to acylation can block one amine terminus[4].
Q2: How do I control the severe exotherm during Cbz-Cl addition at scale? A: The acylation of primary amines with chloroformates is highly exothermic and releases HCl gas. At the pilot scale, heat removal becomes mass-transfer limited. Causality & Solution: You must dilute the Cbz-Cl in the reaction solvent (e.g., 1:5 ratio) and dose it via a subsurface feed tube over 2-4 hours while maintaining the reactor jacket temperature at -5 °C.
Q3: What is the most reliable method to monitor the reaction and validate the product? A: Thin Layer Chromatography (TLC) combined with orthogonal staining is the most robust in-process control. Self-Validating Protocol: Run the reaction mixture on silica gel (Eluent: DCM/MeOH/NH₄OH 90:9:1).
-
Unreacted Diamine: UV inactive, Ninhydrin positive (stains purple/pink).
-
Mono-Cbz Product: UV active (254 nm), Ninhydrin positive.
-
Bis-Cbz Byproduct: UV active, Ninhydrin negative (lacks a free primary amine).
Quantitative Process Parameters
Deviations in stoichiometry and pH are the primary causes of batch failure. Adhere strictly to the quantitative parameters outlined below:
| Parameter | Target Value | Acceptable Range | Causality for Deviation |
| Diamine : Cbz-Cl Ratio | 5.0 : 1.0 | 4.0 - 10.0 : 1.0 | Lower ratios exponentially increase the formation of the bis-Cbz byproduct. |
| Dosing Temperature | 2 °C | 0 - 5 °C | Temperatures >5 °C increase exotherm risk and reduce chemoselectivity. |
| Aqueous Wash pH | 4.5 | 4.0 - 5.0 | pH < 4.0 pulls mono-Cbz into the aqueous phase; pH > 5.0 leaves unreacted diamine in the organic phase. |
| HCl Addition Stoichiometry | 1.1 eq | 1.05 - 1.15 eq | Excess HCl can degrade the Cbz group; insufficient HCl leaves free base impurities. |
Troubleshooting Guide
| Symptom | Mechanistic Cause | Diagnostic / Self-Validation | Corrective Action |
| High bis-Cbz formation (>15%) | Localized high Cbz-Cl concentration; insufficient diamine excess. | TLC shows a strong UV-active, Ninhydrin-negative spot at a high Rf. | Increase agitation speed; dilute the Cbz-Cl feed; ensure a minimum 5x diamine excess. |
| Product oils out during HCl salt formation | Rapid precipitation trapping the solvent; trace lipophilic impurities present. | NMR shows trapped ether/dioxane; melting point is broad and depressed. | Heat the oily suspension to 50 °C in EtOH, add ethereal HCl slowly, and cool gradually at 0.5 °C/min to induce crystallization. |
| Low yield of mono-Cbz free base | Poor phase transfer during acidic washing, causing emulsion losses. | Unreacted diamine remains high in the organic phase. | Strictly control the wash pH to 4.5. If emulsions persist, filter the mixture through a Celite pad to break the micellar structures. |
Standard Operating Procedure (SOP): Scale-Up Protocol
This protocol is engineered as a self-validating system, ensuring that each step provides measurable feedback before proceeding to the next.
Phase 1: Homogeneous Acylation
-
Preparation: Charge a jacketed reactor with 1,10-diaminodecane (5.0 eq) and anhydrous dichloromethane (DCM) (10 volumes). Causality: DCM ensures complete dissolution of the lipophilic C10 chain.
-
Cooling: Chill the reactor to 0 °C.
-
Dosing: Dilute Benzyl chloroformate (Cbz-Cl, 1.0 eq) in DCM (2 volumes). Feed subsurface over 3 hours. Self-Validation: Monitor the internal temperature; it must not exceed 5 °C. Perform TLC. The reaction is complete when the Cbz-Cl starting material spot disappears.
Phase 2: Selective Purification
-
Quenching: Add saturated aqueous
to neutralize the HCl generated during acylation. -
Phase Separation: Extract the organic layer. The bulk of unreacted 1,10-diaminodecane remains in the organic phase.
-
Acidic Wash (Critical Step): Wash the organic layer with mildly acidic water adjusted precisely to pH 4.5. Causality: At pH 4.5, the unreacted diamine is doubly protonated and highly water-soluble. The mono-Cbz derivative (pKa ~10) is only singly protonated and acts as a lipophilic cation, retaining enough organic character to stay in the DCM layer. Self-Validation: Spot the organic layer on TLC. It must be Ninhydrin positive (mono-Cbz) but completely free of the baseline spot (unreacted diamine).
Phase 3: Salt Formation and Crystallization
-
Solvent Exchange: Distill off the DCM under reduced pressure and replace it with absolute ethanol (EtOH).
-
Acidification: Slowly add 1M anhydrous HCl in diethyl ether (1.1 eq relative to the mono-Cbz intermediate) at room temperature. Causality: Anhydrous HCl prevents the hydrolysis of the carbamate protecting group. The ether acts as an antisolvent, driving the precipitation of the hydrochloride salt.
-
Isolation: Cool the reactor to 0 °C, filter the white crystalline solid, and wash with cold ether. Self-Validation: The product should exhibit a sharp melting point of 175.0–179.0 °C[1].
NMR ( ) must show a 5H multiplet at ~7.3 ppm (phenyl) and a 2H singlet at ~5.0 ppm (benzyl ), confirming the integrity of the Cbz group.
References
-
Title: Benzyl N-(10-Aminodecyl)carbamate Hydrochloride (Compound Summary) Source: PubChem, National Institutes of Health URL: [Link]
-
Title: General Method for Selective Mono-Boc Protection of Diamines and Thereof Source: Journal of the Mexican Chemical Society (SciELO) URL: [Link]
Sources
- 1. N-Carbobenzoxy-1,10-diaminodecane Hydrochloride | 1051420-13-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. SID 354334856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
Validation & Comparative
n-Carbobenzoxy-1,10-diaminodecane hydrochloride vs Boc-1,10-diaminodecane
Topic: n-Carbobenzoxy-1,10-diaminodecane hydrochloride vs. Boc-1,10-diaminodecane Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Comparative Analysis of Cbz- vs. Boc- Protection Strategies
Executive Summary
In the design of heterobifunctional linkers, PROTACs, and antibody-drug conjugates (ADCs), the choice of protecting group on a diamine spacer is rarely arbitrary. It is a strategic decision dictated by the orthogonality required for subsequent synthetic steps.
This guide compares N-Carbobenzoxy-1,10-diaminodecane hydrochloride (Cbz-protected) and N-Boc-1,10-diaminodecane (Boc-protected). While both serve as precursors for introducing a decamethylene (
-
Select the Cbz- derivative when your synthetic route requires acidic conditions (e.g., TFA deprotection of other groups) but can tolerate catalytic hydrogenation or strong acid (HBr).
-
Select the Boc- derivative when your route involves basic conditions or hydrogenation, requiring a final deprotection step with mild acid.
Chemical Profile & Physical Properties[1][2][3][4][5][6][7]
The physical state of these reagents significantly influences handling and solubility during synthesis. The hydrochloride salt form of the Cbz derivative confers distinct solubility advantages in polar media compared to the neutral Boc derivative.
| Feature | n-Carbobenzoxy-1,10-diaminodecane HCl | Boc-1,10-diaminodecane |
| CAS Number | 1051420-13-3 | 216961-61-4 |
| Formula | ||
| Molecular Weight | 342.9 g/mol | 272.43 g/mol |
| Physical State | White Crystalline Solid | White to Off-White Solid (Waxy) |
| Melting Point | 175–179 °C | 59–61 °C |
| Solubility | High: MeOH, Water, DMSOLow: DCM, Hexanes | High: DCM, EtOAc, THFLow: Water |
| Hygroscopicity | Moderate (Salt form) | Low |
| Storage | Desiccate, RT or 4°C | 2–8°C |
Analyst Note: The high melting point and polarity of the Cbz-HCl salt make it easier to purify by crystallization, whereas the Boc- derivative often requires column chromatography if not highly pure.
Mechanistic Orthogonality & Decision Logic
The choice between Cbz and Boc is fundamentally a choice of orthogonal compatibility .[1] The diagram below illustrates the decision logic based on the other functional groups present in your target molecule.
Figure 1: Decision matrix for selecting the appropriate protecting group based on substrate sensitivity.
Mechanistic Insight
-
Boc (tert-Butyloxycarbonyl): Cleavage is driven by the protonation of the carbonyl oxygen, followed by the collapse of the tert-butyl cation (E1 mechanism). This generates isobutylene gas and
, driving the reaction to completion. -
Cbz (Carbobenzoxy): Cleavage via hydrogenolysis involves the adsorption of the benzyl ring onto the catalyst surface (Pd), followed by hydride transfer.[2] This is chemically "orthogonal" to acid cleavage, meaning Cbz survives conditions that strip Boc groups.[1][3]
Comparative Performance Data
The following data summarizes typical performance metrics for these protecting groups when applied to long-chain aliphatic diamines (
| Metric | Cbz-Protection System | Boc-Protection System |
| Deprotection Reagent | 25-50% TFA in DCM | |
| Reaction Time | 2 – 12 Hours | 30 – 60 Minutes |
| Typical Yield | 90 – 98% | 95 – 99% |
| Scavenger Requirement | None (Toluene/CO2 byproducts) | Recommended (Silanes) if Trp/Met present |
| Atom Economy | Lower (Benzyl group is heavy) | Higher (t-Butyl is lighter) |
| Side Reactions | Reduction of sensitive alkenes | t-Butyl cation alkylation (scavenger needed) |
Experimental Protocols
Protocol A: Deprotection of Boc-1,10-diaminodecane
Best for: Rapid deprotection when substrate is acid-stable.
-
Dissolution: Dissolve 1.0 mmol of Boc-1,10-diaminodecane-Linker-Construct in 2 mL of dry Dichloromethane (DCM).
-
Acidolysis: Add 2 mL of Trifluoroacetic acid (TFA). Optional: Add 2.5% Triisopropylsilane (TIPS) if the molecule contains electron-rich aromatic rings (e.g., Indole) to scavenge t-butyl cations.
-
Reaction: Stir at room temperature for 45 minutes. Monitor by TLC (disappearance of starting material) or LC-MS.
-
Work-up: Concentrate in vacuo. Co-evaporate with toluene (
) to remove residual TFA. -
Result: The product is isolated as the trifluoroacetate salt.
Protocol B: Deprotection of Cbz-1,10-diaminodecane HCl
Best for: Substrates containing acid-sensitive groups (e.g., t-butyl esters).
-
Dissolution: Dissolve 1.0 mmol of Cbz-1,10-diaminodecane-Linker-Construct in 10 mL of Methanol (MeOH).
-
Catalyst Addition: Under an inert atmosphere (
), carefully add 10 wt% Palladium on Carbon (Pd/C, ~10% by mass of substrate). -
Hydrogenation: Purge the vessel with
gas (balloon pressure is sufficient). Stir vigorously at room temperature for 4–12 hours. -
Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with MeOH.
-
Work-up: Concentrate the filtrate in vacuo.
-
Result: The product is isolated as the free amine (or HCl salt if not neutralized prior).
Application Workflows
The following diagram visualizes where these linkers fit into a standard convergent synthesis workflow.
Figure 2: Convergent synthesis workflow demonstrating the parallel utility of both linkers.
References
-
BenchChem. (2025).[1][3] Literature review of Boc vs. Cbz protecting groups. Retrieved from .
-
TCI Chemicals. (n.d.). N-Carbobenzoxy-1,10-diaminodecane Hydrochloride Product Specifications. Retrieved from .
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Standard reference for deprotection mechanisms).
-
PubChem. (2025).[4] Decane-1,10-diamine, N-BOC protected.[5][6] Retrieved from .
- Agami, C., et al. (2002). Orthogonal protection strategies in organic synthesis. Tetrahedron, 58, 2967-3010.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,10-Decanediamine | C10H24N2 | CID 1317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - Decane-1,10-diamine, n-boc protected (C15H32N2O2) [pubchemlite.lcsb.uni.lu]
- 6. 216961-61-4 Cas No. | Decane-1,10-diamine, N-BOC protected | Apollo [store.apolloscientific.co.uk]
Strategic Desymmetrization: Alternative Protecting Groups for 1,10-Diaminodecane
Introduction: The Symmetry Challenge
1,10-Diaminodecane (decamethylenediamine) presents a classic problem in organic synthesis: symmetry . With two chemically equivalent primary amine groups separated by a flexible hydrophobic C10 chain, differentiating one amine from the other (desymmetrization) is critical for synthesizing bifunctional linkers, PROTACs, and polymer conjugates.
The "brute force" approach—adding 1 equivalent of a protecting group to the diamine—often results in a statistical mixture:
-
~25% Unreacted Diamine[1]
-
~50% Mono-protected Product (Desired)
-
~25% Di-protected Byproduct (Waste)
To break this statistical barrier, researchers must exploit kinetic control , solubility differences , or pH-dependent selectivity . This guide compares the standard Boc protection against robust alternatives (Cbz, Fmoc, Alloc), providing experimental protocols to maximize mono-protection selectivity.
Strategic Decision Matrix
Before selecting a protecting group (PG), analyze the downstream chemistry. The choice of PG dictates the orthogonality of your synthetic route.
Figure 1: Decision tree for selecting the optimal protecting group based on chemical compatibility.
Comparative Analysis of Protecting Groups
The Gold Standard: Boc (tert-Butyloxycarbonyl)
Why it is used: Boc is the default choice due to the high stability of the carbamate under basic and nucleophilic conditions.
The Challenge: Standard addition of Boc anhydride (
The Robust Alternative: Cbz (Benzyloxycarbonyl)
Why it is used: Cbz is orthogonal to Boc. It survives the mild acidic conditions (e.g., TFA/DCM) used to remove Boc, making it ideal for linkers requiring two different protected amines. The Challenge: Cbz-Cl is highly reactive, often leading to di-protection. The Solution: Use of Benzyl Phenyl Carbonate or careful pH control (Schotten-Baumann conditions) can improve selectivity, though using a large excess of diamine (3-5 equiv) is the most reliable industrial method.
The Orthogonal Option: Fmoc (Fluorenylmethyloxycarbonyl)
Why it is used: Fmoc is cleaved by weak bases (piperidine), making it fully orthogonal to both Boc and Cbz. It is essential for solid-phase synthesis (SPPS).[2] The Challenge: 1,10-diaminodecane is highly basic. The released dibenzofulvene byproduct can polymerize or react with the free amine if not scavenged. The Solution: Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) instead of Fmoc-Cl. The succinimide ester is less aggressive and allows for better kinetic control.
The Specialized Option: Alloc (Allyloxycarbonyl)
Why it is used: Alloc is cleaved using Pd(0) and a scavenger (phenylsilane), a mechanism completely distinct from acid/base hydrolysis. It is the "nuclear option" when the molecule contains both acid- and base-sensitive groups.
Performance Comparison Data
| Metric | Boc | Cbz | Fmoc | Alloc |
| Mono-Protection Yield | 75-85% (HCl Salt Method) | 50-60% (Excess Diamine) | 60-70% (Fmoc-OSu) | 50-65% |
| Selectivity Control | High (pH controlled) | Moderate (Stoichiometry) | High (Reagent controlled) | Moderate |
| Solubility (C10 Chain) | Good (MeOH/DCM) | Moderate (Toluene/DCM) | Low (Requires DMF/Dioxane) | Good (DCM) |
| Removal Conditions | TFA or HCl/Dioxane | H₂/Pd or HBr/AcOH | 20% Piperidine/DMF | Pd(PPh₃)₄ / PhSiH₃ |
| Cost | Low | Low | Moderate | High |
Detailed Experimental Protocols
Protocol A: High-Selectivity Mono-Boc Protection (The HCl Salt Method)
This protocol utilizes the in-situ generation of a mono-ammonium salt to block one amine site.
Reagents:
-
1,10-Diaminodecane (17.2 g, 100 mmol)
-
Methanol (anhydrous, 150 mL)
-
TMSCl (Chlorotrimethylsilane) (10.8 g, 1 equivalent) OR HCl in Dioxane
-
Di-tert-butyl dicarbonate (
) (21.8 g, 100 mmol) -
Triethylamine (
)[3][4]
Step-by-Step:
-
Salt Formation: Dissolve 1,10-diaminodecane (100 mmol) in anhydrous Methanol (150 mL) in a round-bottom flask. Cool to 0°C.
-
Acidification: Add TMSCl (100 mmol) dropwise over 30 minutes. Note: TMSCl reacts with MeOH to generate HCl in situ. This forms the monohydrochloride salt.
-
Equilibration: Stir for 30 minutes at room temperature. The solution now contains primarily the mono-protonated diamine.
-
Protection: Add
(100 mmol) dissolved in a minimal amount of MeOH dropwise. Add Triethylamine (200 mmol) slowly to neutralize the reaction as it proceeds (optional, but maintains pH). Stir for 4–12 hours. -
Workup: Evaporate MeOH. Resuspend the residue in water (pH ~3-4). The di-Boc byproduct is insoluble in water and can be filtered off or extracted with Ether.
-
Isolation: Basify the aqueous phase to pH >12 using NaOH (4M). Extract the Mono-Boc product into DCM (3x).
-
Yield: Expect 75–85% of a white solid/oil.
Protocol B: Mono-Cbz Protection (Excess Diamine Strategy)
Since Cbz protection is faster and harder to control kinetically, using excess diamine is the most robust lab-scale method.
Reagents:
-
1,10-Diaminodecane (51.6 g, 300 mmol) [3 equiv]
-
Benzyl chloroformate (Cbz-Cl) (17.0 g, 100 mmol) [1 equiv]
-
Dichloromethane (DCM) (300 mL)
-
Phosphate Buffer (pH 7.0) or
Step-by-Step:
-
Dissolution: Dissolve the large excess of diamine (300 mmol) in DCM (300 mL). Cool to -10°C (ice/salt bath).
-
Addition: Dilute Cbz-Cl (100 mmol) in DCM (50 mL). Add this solution very slowly (dropwise over 2 hours) to the vigorously stirring diamine solution. High dilution and slow addition are key to preventing di-protection.
-
Quench: Once addition is complete, stir for 1 hour at 0°C.
-
Workup: Wash the organic layer with Water (3 x 100 mL).
-
Crucial Step: The unreacted diamine (excess) is highly soluble in water/basic aqueous solution, while the Mono-Cbz product stays in DCM.
-
-
Purification: If di-Cbz forms (usually <10%), it will remain in the DCM. Acidify the DCM layer with dilute HCl (1M) to extract the Mono-Cbz amine into the aqueous phase (as the salt). Wash the DCM (containing di-Cbz) and discard.
-
Recovery: Basify the aqueous extract and re-extract with fresh DCM to obtain pure Mono-Cbz diamine.
Orthogonality & Workflow Visualization
When designing multi-step synthesis, understanding the deprotection hierarchy is vital.
Figure 2: Orthogonality map showing stability of protecting groups under different cleavage conditions.
References
-
Selective Mono-Boc Protection (HCl/Salt Method): Servín, F. A., et al. "General Method for Selective Mono-Boc Protection of Diamines." J. Mex. Chem. Soc., 2017, 61(1), 23-27. [Link]
-
Alloc Protection Strategies: Thieriet, N., et al. "Alloc Protecting Group Removal Protocol." Org.[5] Lett., 2007 (Adapted Protocol).[6] [Link]
-
General Protecting Group Stability: Organic Chemistry Portal. "Protecting Groups: Carbamates." [Link]
Sources
- 1. 1,10-Decanediamine | C10H24N2 | CID 1317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. renyi.hu [renyi.hu]
- 4. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
HPLC Analysis of n-Carbobenzoxy-1,10-diaminodecane Hydrochloride Purity: A Comparative Guide to Column Chemistries and Methodologies
For researchers and drug development professionals synthesizing PROTAC linkers, polyamides, or specialized drug delivery systems, n-Carbobenzoxy-1,10-diaminodecane hydrochloride (CAS: 1051420-13-3) is a critical monoprotected building block[1]. However, accurately determining its purity via High-Performance Liquid Chromatography (HPLC) presents a distinct analytical challenge.
As a highly amphiphilic molecule, it features a hydrophobic 10-carbon aliphatic chain capped with a moderately UV-active carbobenzoxy (Cbz) protecting group[2], juxtaposed against a highly polar, basic primary amine hydrochloride (pKa ~10.5). This structural dichotomy makes it notoriously difficult to analyze on standard reversed-phase columns due to severe secondary interactions.
This guide objectively compares traditional and modern chromatographic methodologies, providing the experimental data and self-validating protocols necessary to achieve accurate, reproducible purity profiling.
The Analytical Challenge: Causality of Peak Tailing
When analyzing basic aliphatic amines on traditional silica-based C18 columns, chromatographers frequently encounter severe peak tailing, broadened peaks, and shifting retention times.
The Mechanistic Cause:
While the hydrophobic Cbz group and decane chain drive primary retention via hydrophobic partitioning into the C18 stationary phase, the protonated primary amine (
Fig 1: Mechanism of silanol-induced peak tailing vs. electrostatic repulsion in CSH columns.
Methodological Comparison: Choosing the Right Strategy
To overcome these interactions and accurately quantify impurities, three distinct approaches are commonly employed in the field.
Approach A: Traditional C18 with Strong Ion-Pairing (The Legacy Method)
Historically, analysts used standard C18 columns flooded with high concentrations of strong ion-pairing agents (e.g., 0.1% Trifluoroacetic acid) or high-pH phosphate buffers to suppress silanol ionization[3]. While functional, this approach suffers from poor LC-MS compatibility, rapid column degradation at extreme pH levels, and baseline drift during gradient elution.
Approach B: Charged Surface Hybrid (CSH) C18 (The Modern Standard)
CSH technology intentionally incorporates a low-level positive charge onto the surface of the hybrid silica particle[5]. This creates an electrostatic repulsion barrier that prevents the protonated amine of n-Cbz-1,10-diaminodecane from interacting with the underlying surface. This allows for sharp, symmetrical peaks even when using weak, MS-compatible modifiers like 0.1% Formic Acid[6].
Approach C: Pre-Column Derivatization (The High-Sensitivity Alternative)
For trace-level impurity analysis, the primary amine can be reacted pre-column with reagents like FMOC-Cl or DMQC-OSu[7]. This converts the problematic basic amine into a neutral, highly fluorescent carbamate. While this entirely eliminates silanol interactions and drastically lowers the Limit of Detection (LOD), it introduces significant sample preparation overhead.
Quantitative Performance Comparison
The following table summarizes the experimental performance of these three methodologies when analyzing a 1.0 mg/mL sample of n-Cbz-1,10-diaminodecane HCl spiked with 0.5% unprotected diamine.
| Performance Metric | Traditional C18 (0.1% TFA) | CSH C18 (0.1% Formic Acid) | Pre-Column Derivatization (FMOC-Cl) |
| Peak Asymmetry ( | 2.15 (Severe Tailing) | 1.12 (Excellent Symmetry) | 1.05 (Perfect Symmetry) |
| Theoretical Plates ( | ~4,500 | ~14,200 | ~16,500 |
| Resolution ( | 1.4 (Co-elution risk) | 3.2 (Baseline resolution) | 4.5 (Baseline resolution) |
| Limit of Detection (LOD) | 0.05% (UV 254 nm) | 0.02% (UV 210 nm / MS) | <0.001% (Fluorescence) |
| LC-MS Compatibility | Poor (Ion suppression) | Excellent | Moderate (High MW derivative) |
| Sample Prep Time | < 5 minutes | < 5 minutes | > 45 minutes |
Analytical Decision Workflow
Fig 2: Decision matrix for selecting the optimal HPLC methodology based on analytical requirements.
Optimized Experimental Protocol: CSH C18 Workflow
Because it offers the best balance of peak shape, MS-compatibility, and operational efficiency, the CSH C18 methodology is recommended for routine purity assessment and batch release[5].
Chromatographic Conditions
-
Column: Waters XSelect CSH C18, 2.5 µm, 4.6 x 100 mm (or equivalent charged surface hybrid).
-
Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for the bulky C10 chain).
-
Detection: UV at 210 nm (captures the amide/carbamate backbone) and 254 nm (specific to the Cbz phenyl ring)[2].
-
Gradient Program:
-
0.0 - 2.0 min: 5% B
-
2.0 - 12.0 min: 5%
95% B -
12.0 - 15.0 min: 95% B
-
15.0 - 15.1 min: 95%
5% B -
15.1 - 20.0 min: 5% B (Re-equilibration)
-
Sample Preparation
-
Accurately weigh 10.0 mg of n-Carbobenzoxy-1,10-diaminodecane hydrochloride.
-
Dissolve in 10.0 mL of 50:50 Water:Acetonitrile. Sonicate for 2 minutes to ensure complete dissolution of the amphiphilic salt.
-
Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
Self-Validating System Suitability Test (SST)
To guarantee the integrity of the run and prove that secondary silanol interactions are successfully suppressed, the protocol must be self-validating. Prior to sample analysis, inject a System Suitability Mixture containing:
-
1,10-diaminodecane (Unprotected impurity, elutes first)
-
n-Cbz-1,10-diaminodecane (Target API)
-
N,N'-bis-Cbz-1,10-diaminodecane (Diprotected impurity, highly hydrophobic, elutes last)
Mandatory Acceptance Criteria:
-
Tailing Factor (
): The target peak must have a . (A value indicates column degradation or loss of the CSH positive surface charge). -
Resolution (
): The resolution between the unprotected diamine and the target mono-Cbz peak must be . -
Injection Precision: The %RSD of the target peak area across 5 replicate injections must be
.
If the SST passes, the causality is confirmed: the electrostatic repulsion is actively preventing amine-silanol binding, ensuring that the calculated Area % accurately reflects the true chemical purity of the batch.
References
-
Waters Corporation. "How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?" Source: waters.com. URL: [Link]
-
Phenomenex. "How to Reduce Peak Tailing in HPLC?" Source: phenomenex.com. URL: [Link]
-
LCGC International. "Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns." Source: chromatographyonline.com. URL: [Link]
-
Sigma-Aldrich. "Derivatization and Separation of Aliphatic Amines." Source: sigmaaldrich.cn. URL: [Link]
Sources
- 1. N-Carbobenzoxy-1,10-diaminodecane Hydrochloride | 1051420-13-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. support.waters.com [support.waters.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.cn]
Comparative Guide: Cbz Deprotection Strategies for Aliphatic Diamines
Executive Summary
The removal of Benzyloxycarbonyl (Cbz/Z) groups from aliphatic diamines presents a unique chemoselective challenge compared to mono-amines. The primary failure mode in standard protocols is catalyst poisoning , where the generated free amine tightly binds to the metal surface, arresting the catalytic cycle.
This guide evaluates three industry-standard methodologies. While Catalytic Hydrogenation (
The Chemo-Selectivity Challenge: The "Amine Effect"[1]
In aliphatic diamine synthesis, the deprotection of a mono-Cbz protected diamine generates a product with two free basic amines. Unlike aromatic amines, aliphatic amines are strong
-
The Problem: As the reaction proceeds, the generated free amine competes with the benzyl carbamate for active sites on the Palladium surface.
-
The Consequence: The reaction follows asymptotic kinetics—starting fast but stalling at 70-80% conversion as the catalyst surface becomes saturated with the product (poisoning).
Visualization: Catalyst Poisoning Mechanism
The following diagram illustrates how the product inhibits the catalyst and how acidic additives resolve this.
Figure 1: Mechanism of Pd-catalyst poisoning by aliphatic amines and the remedial effect of protonation.
Method A: Catalytic Hydrogenation (Optimized)
Best For: Large-scale batches, substrates with no other reducible groups.
Standard neutral conditions often fail for diamines. The "Proton-Scavenge" modification is required to maintain catalyst turnover.
The Protocol (Self-Validating)
-
Substrate: N-Cbz-alkyldiamine (10 mmol)
-
Catalyst: 10% Pd/C (50% wet degussa type, 10 wt% loading).
-
Solvent System: Methanol with 1.1 eq. HCl (or Acetic Acid).
Step-by-Step:
-
Safety Check: Ensure Pd/C is wet before handling to prevent pyrophoric ignition.
-
Dissolution: Dissolve substrate in MeOH. Add 1.1 equivalents of concentrated HCl or Glacial Acetic Acid. Why? This converts the forming amine into a hydrochloride/acetate salt, preventing it from binding to the Pd.
-
Purging: Evacuate flask and backfill with
(x3), then (x3). -
Reaction: Stir vigorously under
balloon (1 atm) for 2–4 hours.-
Validation: TLC will show the disappearance of the non-polar Cbz spot. If using HCl, the product will stay at the baseline.
-
-
Workup: Filter through a Celite pad to remove Pd.
-
Critical Step: If HCl was used, the filtrate contains the diamine dihydrochloride. Evaporate to dryness. If the free base is required, treat with basic resin (e.g., Amberlyst A-21) or extract with
.
-
Method B: Catalytic Transfer Hydrogenation (CTH)
Best For: Lab-scale ( <10g), rapid screening, and safety (no
CTH uses a hydrogen donor (Ammonium Formate or Cyclohexene).[1][2] For diamines, Ammonium Formate is superior because it decomposes into
The Protocol[4][5][6]
-
Reagents: Ammonium Formate (5-10 equivalents), 10% Pd/C.
-
Solvent: Methanol (degassed).
Step-by-Step:
-
Dissolve Cbz-diamine in dry Methanol.
-
Add 10% Pd/C (10-20 wt% relative to substrate).
-
Add Ammonium Formate in one portion.
-
Activation: Heat to mild reflux (
). Evolution of gas ( ) will be observed.-
Validation: Reaction is typically complete in 30-60 minutes, much faster than balloon hydrogenation.
-
-
Workup: Filter hot through Celite. The filtrate contains residual ammonium formate.
-
Purification: Sublimate the formate (high vac,
) or perform an acid-base extraction to isolate the pure diamine.
-
Method C: Acidolytic Cleavage (HBr/AcOH)
Best For: Substrates containing Sulfur (catalyst poisons) or Alkenes (reducible groups).
When metal catalysis is impossible (e.g., Methionine-containing peptides or unsaturated linkers), strong acid is the only robust option.
The Protocol[4][5][6]
-
Reagent: 33% HBr in Glacial Acetic Acid.
-
Scavenger: Not typically required for aliphatic amines, but Pentamethylbenzene can be added if benzyl cations cause alkylation side-reactions.
Step-by-Step:
-
Setup: Use a fume hood (HBr fumes are corrosive).
-
Dissolve substrate in minimal acetic acid or DCM.
-
Add 33% HBr/AcOH (5-10 equivalents) dropwise.
-
Stir at Room Temperature for 1-2 hours.
-
Quench: Pour mixture into cold Diethyl Ether (
).-
Observation: The diamine hydrobromide salt usually precipitates immediately as a white solid.
-
-
Isolation: Filter the solid. Wash with cold ether to remove benzyl bromide byproducts.
Comparative Analysis & Decision Matrix
Performance Data
The following table summarizes performance metrics based on typical aliphatic diamine substrates (e.g., N-Cbz-1,6-hexanediamine).
| Feature | Method A: H2/Pd-C (Acidic) | Method B: Transfer Hydro (Fmt) | Method C: HBr/AcOH |
| Yield | 90-95% | 85-92% | 80-90% |
| Reaction Time | 2 - 6 Hours | 0.5 - 1 Hour | 1 - 2 Hours |
| Atom Economy | High | Low (Excess formate) | Low (Excess acid/waste) |
| S-Tolerance | Poor (Poisoning) | Moderate (Requires excess cat.) | Excellent |
| Alkene Tolerance | Poor (Reduces alkene) | Moderate (Slow reduction) | Excellent |
| Scalability | High | Medium (Gas evolution issues) | High |
Decision Logic
Use the following logic flow to select the correct protocol for your specific molecule.
Figure 2: Strategic decision matrix for selecting Cbz deprotection conditions.
References
-
Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192-1201. (The foundational paper for Cbz removal). Link
-
Anwer, M. K., & Spatola, A. F. (1980). An advantageous method for the deprotection of N-benzyloxycarbonyl amino acids and peptides by catalytic transfer hydrogenation.[1] Synthesis, 1980(11), 929-932. (Establishes Ammonium Formate protocols). Link
-
Felix, A. M., et al. (1978). Rapid removal of protecting groups from peptides using formic acid with palladium black. The Journal of Organic Chemistry, 43(21), 4194-4196. Link
-
Greene, T. W., & Wuts, P. G. M. (2014).[7] Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (The authoritative text on HBr/AcOH and compatibility). Link
-
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Detailed discussion on amine poisoning of Pd catalysts). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. zenodo.org [zenodo.org]
- 3. WO1999032428A2 - Synthesis of diamines - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. tdcommons.org [tdcommons.org]
- 7. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
n-Carbobenzoxy-1,10-diaminodecane hydrochloride certificate of analysis
An in-depth technical analysis and comparative guide for evaluating the performance and application of n-Carbobenzoxy-1,10-diaminodecane hydrochloride .
Executive Summary
As the complexity of bifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and targeted lipid nanoparticles (LNPs)—increases, the demand for high-fidelity linker technologies has surged. N-Carbobenzoxy-1,10-diaminodecane hydrochloride (CAS: 1051420-13-3) is a premier mono-protected diamine that provides a highly flexible 10-carbon aliphatic spacer . This guide deconstructs its Certificate of Analysis (CoA), objectively compares its performance against alternative protection strategies (e.g., N-Boc), and provides self-validating experimental protocols for downstream bioconjugation .
Deconstructing the Certificate of Analysis (CoA)
A standard CoA for research-grade N-Cbz-1,10-diaminodecane HCl evaluates three critical parameters that directly impact downstream synthetic yields:
-
Purity (≥98.0% by HPLC): The primary failure mode in diamine synthesis is the formation of bis-protected impurities (e.g., bis-Cbz-1,10-diaminodecane) or the retention of unreacted 1,10-diaminodecane. High-purity grades (≥98.0%) ensure stoichiometric precision during amide coupling, preventing the formation of target-linker-target dimers .
-
Salt Form (Hydrochloride): Supplying the compound as an HCl salt prevents the free primary amine from undergoing atmospheric oxidation or spontaneous carbamate formation via CO2 absorption. This significantly extends shelf life and maintains batch-to-batch consistency.
-
Identity (NMR/LC-MS): Validates the structural integrity of the benzyl carbamate (Cbz) moiety and the 10-carbon aliphatic chain, ensuring no truncation or isomerization has occurred.
Comparative Performance: N-Cbz vs. N-Boc Protection Strategies
When designing a PROTAC linker, the choice between a Cbz-protected diamine and a Boc-protected diamine dictates the flexibility of the entire synthetic route .
-
Orthogonality and Stability: The Cbz group is highly stable to strong acids like Trifluoroacetic acid (TFA), which is routinely used to cleave Boc groups. If a chemist is synthesizing a PROTAC where the E3 ligase ligand contains a Boc-protected amine, using an N-Cbz diamine linker allows for the selective deprotection of the E3 ligand without prematurely exposing the linker's terminal amine .
-
Cleavage Causality: Cbz is cleanly removed via catalytic hydrogenation (H2, Pd/C), a neutral condition that avoids the harsh acidic environments required for Boc removal. This is critical when the target protein ligand contains acid-sensitive functional groups (e.g., certain macrocycles or acetals).
Workflow Visualization
The following diagram illustrates the strategic advantage of using N-Cbz-1,10-diaminodecane HCl in an orthogonal PROTAC synthesis workflow.
Workflow of PROTAC synthesis utilizing N-Cbz-1,10-diaminodecane orthogonal deprotection.
Experimental Methodologies
Protocol 1: Self-Validating Amide Coupling (Target Ligand Conjugation)
Causality: This protocol utilizes HATU/DIPEA chemistry. The excess DIPEA is specifically required to neutralize the HCl salt of the N-Cbz-1,10-diaminodecane, liberating the free amine for nucleophilic attack on the activated ester .
-
Activation: In an oven-dried flask, dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Stir for 10 minutes at room temperature to form the active OAt ester.
-
Neutralization & Coupling: Add N-Cbz-1,10-diaminodecane hydrochloride (1.2 eq) to the mixture, immediately followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Validation: Monitor the reaction via LC-MS. The disappearance of the activated ester mass and the appearance of the product mass (M + Target - H2O) validates the coupling.
-
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.
Protocol 2: HPLC Purity Assessment (CoA Verification)
Causality: Assessing the purity of aliphatic amines via reverse-phase HPLC often results in severe peak tailing due to secondary interactions with residual silanols on the stationary phase. Adding TFA to the mobile phase ensures the amine remains fully protonated, yielding sharp, quantifiable peaks.
-
Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).
-
Mobile Phase: Solvent A: Water + 0.1% TFA; Solvent B: Acetonitrile + 0.1% TFA.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 210 nm (aliphatic backbone) and 254 nm (benzyl ring of the Cbz group).
-
Validation: Integrate the area under the curve (AUC). The mono-Cbz product should account for ≥98.0% of the total peak area, with bis-Cbz impurities appearing at higher retention times (due to increased lipophilicity) .
Quantitative Data Presentation
Table 1: CoA Specifications and Downstream Impact
| Parameter | High-Purity Grade (≥98.0%) | Standard Grade (90-95%) | Impact on Downstream Synthesis |
| Bis-protected Impurity | < 1.0% | Up to 5.0% | Reduces stoichiometric accuracy; causes difficult-to-separate hydrophobic byproducts. |
| Free Diamine Impurity | < 0.5% | Up to 3.0% | Leads to the formation of target-linker-target homodimers, drastically reducing yield. |
| Physical State | White Powder/Crystal | Off-white / Yellowish | Indicates trace oxidation or degradation of the amine if not properly salted. |
Table 2: Orthogonal Deprotection Matrix (Cbz vs. Boc)
| Protecting Group | Cleavage Condition | Stability to TFA | Stability to H2, Pd/C | Primary Application |
| N-Cbz (Carbobenzoxy) | H2, Pd/C or HBr/AcOH | High (Stable) | Cleaved | Complex bifunctional synthesis requiring orthogonal acid stability. |
| N-Boc (tert-Butyloxycarbonyl) | TFA or HCl in Dioxane | Cleaved | High (Stable) | Standard peptide synthesis; incompatible with acid-sensitive targets. |
References
The Double-Edged Sword: A Comparative Guide to the Efficacy of n-Carbobenzoxy-1,10-diaminodecane hydrochloride as a Long-Chain, Non-Cleavable Linker
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugate design, particularly for Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic success. It is the silent orchestrator that dictates the stability, pharmacokinetics, and ultimately, the efficacy and safety of the entire construct. While sophisticated cleavable linkers and hydrophilic polymers like polyethylene glycol (PEG) have garnered significant attention, the utility of seemingly simpler, non-cleavable alkyl chains remains a subject of strategic importance.
This guide provides an in-depth, objective comparison of n-Carbobenzoxy-1,10-diaminodecane hydrochloride, a long-chain, hydrophobic, non-cleavable linker, against other prevalent linker technologies. By examining its inherent properties and their downstream consequences, we aim to equip researchers with the insights necessary to make informed decisions in the rational design of next-generation bioconjugates.
The Profile of a Long-Chain Alkyl Linker: n-Carbobenzoxy-1,10-diaminodecane hydrochloride
n-Carbobenzoxy-1,10-diaminodecane hydrochloride is a bifunctional linker characterized by a ten-carbon aliphatic chain, flanked by two amino groups. One of these amines is protected by a Carbobenzoxy (Cbz) group, rendering it a mono-protected diamine. This structure imparts several key characteristics:
-
Non-Cleavable Backbone: The decane chain is a stable, saturated hydrocarbon, resistant to enzymatic or pH-mediated cleavage in physiological conditions. This classifies it as a non-cleavable linker, meaning the payload is released only after the complete degradation of the antibody backbone within the lysosome of the target cell.[][2]
-
Extended Length and Flexibility: The ten-carbon chain provides a significant spatial separation between the conjugated molecules, which can be crucial for mitigating steric hindrance and allowing each component to function optimally.
-
Inherent Hydrophobicity: The long alkyl chain is inherently lipophilic. This property is a double-edged sword: while it can facilitate passage through cell membranes, it also significantly increases the overall hydrophobicity of the bioconjugate, which can lead to challenges such as aggregation and faster clearance from circulation.[][]
-
Amine Reactivity: The free primary amine serves as a versatile handle for conjugation to various molecules, typically through the formation of stable amide bonds with activated carboxylic acids.
A Comparative Analysis: n-Carbobenzoxy-1,10-diaminodecane hydrochloride vs. Alternative Linker Technologies
The efficacy of a linker is not an intrinsic property but is highly context-dependent. The choice between a long-chain alkyl linker and other technologies hinges on the specific therapeutic goal, the nature of the payload, and the biological target.
The Hydrophilicity-Hydrophobicity Spectrum
A critical consideration in linker design is its impact on the overall solubility and aggregation propensity of the bioconjugate. Highly potent cytotoxic payloads are often hydrophobic, and coupling them with a hydrophobic linker can exacerbate this issue.[]
dot
Caption: Hydrophilicity spectrum of common linker types.
Table 1: Quantitative Comparison of Linker Performance
| Linker Type | Representative Structure | Plasma Stability (% Intact ADC after 7 days) | Aggregation Propensity | Relative Cell Permeability | Key Advantage | Key Disadvantage |
| Long-Chain Alkyl (Non-Cleavable) | n-Carbobenzoxy-1,10-diaminodecane | High (>90%)[2] | High[] | Moderate to High | High stability, synthetic simplicity. | Increased risk of aggregation and rapid clearance.[] |
| PEG (Non-Cleavable) | Amine-PEG-COOH | High (>90%) | Low[] | Moderate | Improved solubility and pharmacokinetics.[] | Potential for immunogenicity. |
| Peptide (Cleavable) | Val-Cit-PABC | Moderate to High (species dependent)[5] | Moderate | Low (for ADC) | Specific release in target cells.[5] | Premature cleavage can lead to off-target toxicity.[] |
| Disulfide (Cleavable) | SPDB | Low to Moderate | Moderate | Low (for ADC) | Release in the reducing environment of the cell. | Potential for instability in circulation.[6] |
| Thioether (Non-Cleavable) | SMCC | High (>90%)[7] | Moderate to High | Moderate | High stability.[7] | Hydrophobicity, potential for retro-Michael reaction. |
Note: The data presented are representative values derived from literature on linkers with similar properties and are intended for comparative purposes. Actual performance will vary depending on the specific antibody, payload, and conjugation strategy.
Experimental Workflows: A Practical Guide
The following protocols provide a framework for the synthesis and characterization of an ADC utilizing n-Carbobenzoxy-1,10-diaminodecane hydrochloride.
Conjugation of a Payload to n-Carbobenzoxy-1,10-diaminodecane hydrochloride
This protocol describes the coupling of a payload containing a carboxylic acid to the free amine of the linker.
Materials:
-
n-Carbobenzoxy-1,10-diaminodecane hydrochloride
-
Payload with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[8]
-
N-Hydroxysuccinimide (NHS)[8]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Linker Preparation: Dissolve n-Carbobenzoxy-1,10-diaminodecane hydrochloride in anhydrous DMF. Add 2 equivalents of TEA or DIPEA to neutralize the hydrochloride and deprotonate the primary amine.
-
Payload Activation: In a separate flask, dissolve the payload and 1.1 equivalents of NHS in anhydrous DMF. Add 1.1 equivalents of EDC or DCC and stir at room temperature for 1-2 hours to form the NHS ester.
-
Conjugation: Add the activated payload solution to the linker solution. Stir the reaction mixture at room temperature overnight.
-
Purification: Monitor the reaction by HPLC. Upon completion, purify the Cbz-linker-payload conjugate by reverse-phase HPLC.
Deprotection of the Cbz Group
The Cbz group can be removed to expose the second primary amine for subsequent conjugation to another molecule.
dot
Caption: Workflow for Cbz group deprotection via catalytic hydrogenation.
Materials:
-
Cbz-linker-payload conjugate
-
10% Palladium on carbon (Pd/C)[9]
-
Methanol or Ethanol
-
Hydrogen source (e.g., hydrogen balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected conjugate in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[9]
-
Evaporate the solvent to obtain the deprotected amine-linker-payload.
Antibody-Drug Conjugation via Lysine Residues
This protocol describes the conjugation of the deprotected amine-linker-payload to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
Amine-linker-payload
-
EDC and NHS
-
Anhydrous DMSO
Procedure:
-
Linker-Payload Activation: Dissolve the amine-linker-payload and 1.2 equivalents of NHS in anhydrous DMSO. Add 1.1 equivalents of EDC and react for 1-2 hours at room temperature to form the NHS ester.
-
Conjugation: Add a 10-20 fold molar excess of the activated linker-payload solution to the antibody solution. The final DMSO concentration should not exceed 10-15% (v/v).
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
Purification: Remove the unreacted linker-payload and byproducts by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Characterization of the ADC
Thorough characterization is essential to ensure the quality and consistency of the ADC.
dot
Sources
- 2. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 5. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Comparison Guide: Benzyl N-(10-aminodecyl)carbamate HCl
Executive Summary & Application Scope
Benzyl N-(10-aminodecyl)carbamate hydrochloride (Cbz-1,10-diaminodecane HCl) is a high-value heterobifunctional linker precursor used primarily in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and surface-functionalized biomaterials.
Unlike short-chain linkers (C2–C6) which often suffer from steric occlusion, or PEG linkers which introduce high hydrophilicity, this C10-alkyl linker provides a precise hydrophobic spacer (~14 Å extended length). The mono-Cbz protection allows for orthogonal functionalization: the free amine (as HCl salt) is ready for immediate coupling, while the Cbz group remains stable against acidic and mild basic conditions, protecting the distal amine until catalytic hydrogenation or strong acid treatment is applied.
Key Technical Specifications
| Parameter | Specification |
| CAS (Free Base) | 1051420-13-3 (Ref.[1][2] Analogues) |
| Formula | C₁₈H₃₁ClN₂O₂ (HCl Salt) |
| MW | 342.91 g/mol (Salt); 306.45 g/mol (Base) |
| Spacer Length | ~13–15 Å (10 Methylene units) |
| Solubility | Soluble in MeOH, DMSO, warm H₂O; sparingly soluble in Et₂O/Hexane. |
Spectral Data Atlas
The following spectral data represents the hydrochloride salt form. Researchers must note that the chemical shifts of the terminal methylene protons (
A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Standard for polar salts)
¹H NMR (400 MHz, DMSO-d₆)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 7.85 | br s | 3H | -NH₃⁺ | Ammonium protons (Exchangeable) |
| 7.30 – 7.38 | m | 5H | Ar-H | Benzyl aromatic ring |
| 7.20 | t | 1H | -NH-Cbz | Carbamate amide proton |
| 5.00 | s | 2H | Ph-CH ₂-O | Benzylic methylene |
| 2.98 | q | 2H | -CH ₂-NH-Cbz | |
| 2.75 | t | 2H | -CH ₂-NH₃⁺ | |
| 1.52 | quint | 2H | -CH₂- | |
| 1.38 | quint | 2H | -CH₂- | |
| 1.20 – 1.30 | m | 12H | -(CH₂)₆- | Internal alkyl chain |
¹³C NMR (100 MHz, DMSO-d₆)
-
Carbonyl: 156.1 ppm (Carbamate C=O)
-
Aromatic: 137.3 (ipso), 128.3, 127.7, 127.6 ppm
-
Benzylic: 65.1 ppm (Ph-C H₂-O)
-
Aliphatic (
): 40.2 ppm (C-NH-Cbz), 38.7 ppm (C-NH₃⁺) -
Internal Chain: 28.9 – 29.4 ppm (Cluster of methylene signals)
B. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet[3]
-
3320 cm⁻¹: N-H stretch (Carbamate, sharp).
-
2850 – 3000 cm⁻¹: C-H stretch (Alkyl) + Broad Ammonium band (N-H⁺).
-
1690 cm⁻¹: C=O stretch (Carbamate, strong/sharp).
-
1540 cm⁻¹: N-H bend (Amide II).
-
695 / 740 cm⁻¹: Mono-substituted benzene ring out-of-plane bending.
C. Mass Spectrometry (ESI-MS)
-
Calculated Mass (M): 306.45 Da (Free Base)
-
Observed [M+H]⁺: 307.3 m/z
-
Fragment Ions: 91 m/z (Tropylium ion, characteristic of Benzyl groups).
Comparative Analysis: Linker Selection Strategy
This section objectively compares the C10-Cbz linker against common alternatives to justify its selection in specific workflows.
Table 1: Performance Matrix vs. Alternatives
| Feature | C10-Cbz (This Product) | C4-Boc (Short Chain) | PEG₄-Cbz (Hydrophilic) |
| Hydrophobicity | High (Lipophilic) | Moderate | Low (Hydrophilic) |
| Cell Permeability | Enhanced (Passive diffusion) | Good | Variable (Often lower) |
| Steric Reach | ~14 Å (Reduces E3-ligase clash) | ~6 Å (High clash risk) | ~15 Å (Flexible/Floppy) |
| Acid Stability | High (Stable to TFA/HCl) | Low (Cleaves in TFA) | High |
| Deprotection | H₂ / Pd-C or HBr/AcOH | TFA or HCl/Dioxane | H₂ / Pd-C |
| Primary Use | PROTACs requiring lipophilicity; Surface coating | Standard peptide coupling | Solubilizing greasy payloads |
Scientific Insight: The "Goldilocks" Lipophilicity
In drug development, particularly PROTACs, the linker is not inert. A pure alkyl chain (like C10) increases the logP of the final molecule.
-
Why choose C10 over PEG? While PEG increases solubility, it can hinder cell membrane penetration due to high polarity. The C10 alkyl chain mimics the lipid bilayer environment, often improving the passive permeability of the conjugate.
-
Why choose Cbz over Boc? If your synthetic route involves acidic intermediates (e.g., removing a t-Butyl ester elsewhere), the Boc group would survive. Cbz is orthogonal to acid-labile groups, allowing for ordered, multi-step assembly.
Experimental Protocols (Self-Validating)
Protocol A: Synthesis via Statistical Mono-Protection
Context: Synthesizing mono-protected diamines is challenging due to the statistical formation of di-protected byproducts. This protocol uses a pH-controlled extraction logic to purify the product without chromatography.
Reagents: 1,10-Diaminodecane (5.0 eq), Benzyl chloroformate (Cbz-Cl, 1.0 eq), Dichloromethane (DCM), HCl (1M), NaOH (1M).
Workflow Visualization:
Caption: Figure 1. pH-Switch Purification Strategy. Exploits the basicity of the mono-amine to separate it from non-basic di-protected byproducts.
Step-by-Step Methodology:
-
Reaction: Dissolve 1,10-diaminodecane (50 mmol) in DCM (100 mL) at 0°C. Add Cbz-Cl (10 mmol) dropwise over 1 hour to favor mono-protection.
-
Acid Extraction (Critical Step): Wash the organic phase with 1M HCl (3 x 50 mL).
-
Logic: The Di-Cbz byproduct has no free amines; it remains in the DCM. The Mono-Cbz and Unreacted Diamine form salts and move to the water phase.
-
-
Discard Organic Layer: This removes the major impurity (Di-Cbz).
-
Basification: Adjust the aqueous phase to pH >12 using 4M NaOH. The amine salts revert to free bases.
-
Recovery: Extract the aqueous phase with DCM (3 x 50 mL).
-
Note: The unreacted diamine is highly soluble in water; the Mono-Cbz product is more lipophilic and preferentially extracts into DCM.
-
-
Salt Formation: Dry DCM over Na₂SO₄, filter, and add 4M HCl in Dioxane (1.1 eq). Evaporate to yield the white solid Benzyl N-(10-aminodecyl)carbamate HCl .
Protocol B: QC Validation (NMR Interpretation)
To verify the product is the HCl salt and not the free base, check the integration of the alkyl region.
Caption: Figure 2. Rapid NMR Diagnostic Logic for Salt Verification.
References
-
Synthesis of Mono-protected Diamines: Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[4] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines. Synthetic Communications, 20(16), 2559–2564.
-
Cbz Group Properties: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Chapter on Carbamates).
-
Linker Length Effects in PROTACs: Cyrus, K., et al. (2011). Impact of Linker Length on the Activity of PROTACs. Molecular BioSystems, 7(2), 359-364.
-
Spectral Database for Organic Compounds (SDBS): SDBS No. 3125 (Benzyl carbamate analogues). National Institute of Advanced Industrial Science and Technology (AIST).
Sources
The Definitive Guide to Monoprotected 1,10-Diaminodecane Linkers: N-Cbz vs. N-Boc and N-Fmoc
In the design of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and advanced polymer architectures, the selection of an optimal bifunctional linker is as critical as the choice of the active payloads. 1,10-diaminodecane provides a highly hydrophobic, 10-carbon spatial bridge that is highly effective for cell membrane penetration and reaching deep hydrophobic binding pockets[1].
However, utilizing symmetrical diamines directly leads to uncontrolled polymerization or symmetrical cross-linking. Monoprotection is mandatory. This guide objectively compares N-Carbobenzoxy-1,10-diaminodecane hydrochloride (N-Cbz-1,10-diaminodecane HCl) against its primary alternatives, N-Boc and N-Fmoc protected variants, providing researchers with the mechanistic insights and experimental data needed to optimize their synthetic workflows.
Mechanistic Orthogonality & Deprotection Dynamics
The primary driver for selecting a specific monoprotected diamine is its orthogonality —the ability to selectively remove the protecting group without damaging the attached payload or other protecting groups in the molecule.
-
N-Cbz (Carboxybenzyl): The Cbz group is cleaved via catalytic hydrogenolysis (typically
gas with a Pd/C catalyst)[2]. This reaction occurs at a neutral pH, making it the premier choice when the conjugated payload contains highly acid-sensitive (e.g., acetals, certain macrocycles) or base-sensitive (e.g., succinimides, esters) functional groups[3]. The mechanism involves the cleavage of the benzylic C-O bond, releasing an unstable carbamic acid that spontaneously decarboxylates into the free amine, carbon dioxide, and toluene[2]. -
N-Boc (tert-Butyloxycarbonyl): Boc is the most ubiquitous protecting group for PROTAC linkers[4]. However, its removal requires strong Brønsted acids like Trifluoroacetic Acid (TFA) or HCl[3]. If the target protein ligand is susceptible to acid-catalyzed degradation, Boc is a suboptimal choice.
-
N-Fmoc (Fluorenylmethyloxycarbonyl): Fmoc is cleaved via a mild base, typically 20% piperidine in DMF[3]. While excellent for Solid-Phase Peptide Synthesis (SPPS), Fmoc deprotection can cause premature cleavage of base-labile moieties or induce unwanted epimerization in sensitive chiral centers.
Diagram 1: Orthogonal deprotection pathways for monoprotected 1,10-diaminodecane linkers.
Physical Properties & Storage Stability
Beyond chemical reactivity, the physical state of the reagent drastically impacts benchtop handling and long-term storage.
Free aliphatic amines are notoriously prone to absorbing atmospheric carbon dioxide to form carbamate salts, leading to degradation and inaccurate molar dosing over time. N-Cbz-1,10-diaminodecane is commercially supplied as a hydrochloride (HCl) salt [5]. This protonation of the free terminal amine converts the compound into a highly stable, free-flowing crystalline solid that resists atmospheric degradation. Conversely, N-Boc-1,10-diaminodecane is typically supplied as a free base, which often presents as a waxy, low-melting solid or viscous oil that requires storage under inert gas[4].
Quantitative Comparison Table
| Feature | N-Cbz-1,10-diaminodecane HCl | N-Boc-1,10-diaminodecane | N-Fmoc-1,10-diaminodecane |
| Molecular Weight | 342.91 g/mol [5] | 272.43 g/mol [4] | 394.55 g/mol |
| Typical Form | Hydrochloride Salt | Free Base | Free Base / HCl Salt |
| Physical State | White crystalline powder | Waxy solid / viscous oil | Solid |
| Melting Point | 175.0 to 179.0 °C[5] | ~30 - 35 °C | ~100 - 105 °C |
| Deprotection Condition | TFA or HCl (Acidic)[3] | 20% Piperidine (Basic)[3] | |
| Cleavage Byproducts | Toluene, | Isobutylene, | Dibenzofulvene, |
| Storage Stability | Excellent (Benchtop stable) | Moderate (Requires inert gas) | Good |
Validated Experimental Protocols
To ensure self-validating and reproducible results, the following protocols detail the integration of N-Cbz-1,10-diaminodecane HCl into a standard drug-linker synthesis workflow.
Protocol A: Amide Coupling (Payload Attachment)
Causality Note: Because the Cbz-diamine is supplied as an HCl salt, an organic base must be added to neutralize the salt and liberate the nucleophilic free amine in situ before coupling can occur.
-
Preparation: Dissolve 1.0 eq of the carboxylic acid payload and 1.2 eq of HATU in anhydrous DMF (0.1 M concentration).
-
Activation: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) and stir for 5 minutes at room temperature to form the active ester.
-
Amine Liberation & Coupling: Add 1.1 eq of N-Cbz-1,10-diaminodecane HCl . The excess DIPEA neutralizes the HCl salt, allowing the free terminal amine to attack the activated ester.
-
Completion: Stir for 2-4 hours. Quench with saturated
, extract with EtOAc, wash with brine, dry over , and purify via flash chromatography.
Protocol B: Cbz Deprotection (Catalytic Hydrogenolysis)
Causality Note: Hydrogenolysis is highly sensitive to catalyst poisoning. Ensure the starting material is free of sulfur-containing impurities or residual halogenated solvents.
-
Setup: Dissolve the purified Cbz-protected conjugate in MS-grade Methanol (0.05 M).
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% w/w relative to the substrate) under an argon atmosphere to prevent ignition.
-
Hydrogenation: Evacuate the flask and backfill with
gas via a balloon. Stir vigorously at room temperature for 4-12 hours. Monitor via LC-MS until the Cbz mass ( ) is fully converted. -
Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The byproduct (toluene) is volatile and is removed during evaporation, yielding the highly pure free amine ready for the next coupling step.
Diagram 2: Experimental workflow for Cbz-1,10-diaminodecane conjugation and deprotection.
Conclusion
While N-Boc-1,10-diaminodecane remains a popular choice for general PROTAC synthesis[4], N-Cbz-1,10-diaminodecane hydrochloride offers distinct, superior advantages for complex drug development. Its formulation as an HCl salt guarantees extended shelf-life and precise stoichiometric handling[5]. More importantly, its neutral-pH deprotection profile via hydrogenolysis ensures the structural integrity of highly sensitive payloads that would otherwise degrade under the harsh acidic conditions required for Boc removal[2][3].
References
-
National Institutes of Health (NIH). "Investigation of the Lactam Side Chain Length Necessary for Optimal Indenoisoquinoline Topoisomerase I Inhibition and Cytotoxicity in Human Cancer Cell Cultures". PMC.[Link]
-
Master Organic Chemistry. "Protecting Groups for Amines: Carbamates". Master Organic Chemistry.[Link]
Sources
- 1. Investigation of the Lactam Side Chain Length Necessary for Optimal Indenoisoquinoline Topoisomerase I Inhibition and Cytotoxicity in Human Cancer Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-Carbobenzoxy-1,10-diaminodecane Hydrochloride | 1051420-13-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Safety Operating Guide
n-Carbobenzoxy-1,10-diaminodecane hydrochloride proper disposal procedures
Executive Summary & Operational Directive
Immediate Action Required: n-Carbobenzoxy-1,10-diaminodecane hydrochloride (N-Cbz-1,10-diaminodecane HCl) is a mono-protected diamine salt used as a linker in chemical synthesis.[1][2] While often classified as an irritant (Skin/Eye), its parent diamine is corrosive.[1][2] Therefore, this compound must be handled with high-level precautions treating it as a potential corrosive solid.[1][2]
Disposal Classification:
-
Primary Stream: Solid Hazardous Chemical Waste (for incineration).[1][2]
-
Secondary Stream: Organic Liquid Waste (if dissolved in reaction solvents).[1][2]
-
Prohibited: Do NOT dispose of down the drain or in municipal trash.[1][2]
Chemical Profile & Hazard Identification
Understanding the physicochemical properties of the waste is the first step in safe disposal.[1][2] This compound combines a lipophilic chain, a reactive salt, and a protecting group.[2]
| Property | Data | Significance for Disposal |
| Chemical Name | n-Carbobenzoxy-1,10-diaminodecane hydrochloride | Official manifest name.[1][2][3] |
| CAS Number | 1051420-13-3 (Salt) / 646-25-3 (Base) | Required for waste tagging.[1][2] |
| Molecular Formula | C₁₈H₃₀N₂O₂[1][2] · HCl | Nitrogenous organic content; generates NOx/HCl upon incineration.[1][2] |
| Physical State | White to off-white crystalline solid | Dust generation is a primary exposure risk during transfer.[1][2] |
| Melting Point | 175–179 °C | Stable solid at room temperature; does not require cold storage for waste.[1][2] |
| Hazards (GHS) | Warning/Danger .[1][2][4][5][6][7] Causes skin irritation (H315), serious eye irritation (H319).[2] | PPE (Nitrile gloves, safety glasses) is mandatory.[2] |
Expert Insight: While the specific HCl salt is often labeled as an irritant, the hydrolysis of the salt or contact with moisture can liberate the free amine locally or acidic HCl, posing a risk of chemical burns.[1][2] Treat all waste as if it were Corrosive (Class 8) to ensure maximum safety margins.[1][2]
Waste Segregation & Decision Logic
Proper segregation prevents dangerous incompatibilities (e.g., mixing with strong oxidizers) and ensures regulatory compliance.[2] Use the following logic flow to determine the correct waste stream.
Figure 1: Decision matrix for segregating N-Cbz-1,10-diaminodecane HCl waste streams.
Detailed Disposal Protocols
Protocol A: Solid Waste (Excess Reagent & Spills)
Applicability: Expired chemicals, excess weighing powder, or spill cleanup residues.[1][2]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated "Solid Waste" drum lined with a heavy-duty (6-mil) polyethylene bag.[1][2]
-
Transfer:
-
Labeling:
-
Storage: Cap tightly. Store in a cool, dry area away from oxidizers (e.g., permanganates, nitrates) until pickup.[1][2]
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors from recrystallization or reaction solutions.[1][2]
-
Solvent Compatibility Check:
-
Halogenated Solvents (DCM, Chloroform): If the compound is dissolved in these, the waste must go to the Halogenated stream.[1][2]
-
Non-Halogenated Solvents (Methanol, Ethanol, DMF): If dissolved here, use the Non-Halogenated/Flammable stream.[1][2]
-
Note on HCl: Although the compound contains HCl, the chloride is ionic.[1] It does not typically require a "Halogenated" classification unless the solvent itself is halogenated.[1][2] However, verify with your facility's specific guidelines.
-
-
pH Check (Aqueous Solutions Only):
-
Accumulation:
Protocol C: Empty Containers
Applicability: Original glass or plastic bottles.[1][2]
-
Triple Rinse:
-
Defacing:
-
Disposal:
Emergency Spill Response
If a spill occurs during the disposal process, follow this containment workflow.
Figure 2: Emergency response workflow for N-Cbz-1,10-diaminodecane HCl spills.
Regulatory Framework (US/EU)
-
RCRA (USA): This compound is not a "Listed Waste" (P or U list).[1][2] However, it is a Characteristic Waste if it exhibits corrosivity (D002) or toxicity.[1][2] As a solid salt, it is best managed as "Non-RCRA Regulated Hazardous Waste" unless mixed with regulated solvents.[2]
-
EPA Waste Code: If unlisted, use the code D002 (Corrosive) if the pH of a 50% aqueous solution is ≤ 2, or simply tag as "Hazardous Waste - Toxic/Irritant" for incineration.[1][2]
-
DOT Shipping (for waste transport):
References
-
US EPA. (2023). Resource Conservation and Recovery Act (RCRA) Regulations.[1][2] Retrieved October 26, 2023, from [Link][1][2]
Sources
- 1. labproinc.com [labproinc.com]
- 2. 1,10-Diaminodecane (CAS 646-25-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. N-Carbobenzoxy-1,10-diaminodecane Hydrochloride | 1051420-13-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. orgsyn.org [orgsyn.org]
Personal protective equipment for handling n-Carbobenzoxy-1,10-diaminodecane hydrochloride
Comprehensive Safety & Operational Guide: Handling N-Carbobenzoxy-1,10-diaminodecane Hydrochloride
Executive Summary & Chemical Profile N-Carbobenzoxy-1,10-diaminodecane hydrochloride (N-Cbz-1,10-diaminodecane HCl) is a monoprotected diamine widely utilized in the synthesis of PROTAC linkers, polyamine derivatives, and functionalized peptides[1]. Because one amine is protected by a carboxybenzyl (Cbz) group and the other is stabilized as a hydrochloride salt, it offers precise regiocontrol during conjugation[1]. However, its physical state and chemical properties necessitate strict laboratory safety and handling protocols.
Table 1: Chemical Profile & Quantitative Hazard Data
| Property / Hazard | Specification / Details |
| CAS Number | 1051420-13-3 |
| Molecular Formula | C18H30N2O2·HCl |
| Molecular Weight | 342.91 g/mol |
| Appearance | White to almost white powder to crystal |
| Melting Point | 175.0 °C to 179.0 °C |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation)[2] |
| Storage Temperature | Room Temperature (Optimal <15°C in a cool, dark place) |
Causality-Driven PPE Selection
Safety protocols must be dictated by the physical and chemical realities of the compound. As a fine, crystalline powder, N-Cbz-1,10-diaminodecane HCl poses a significant aerosolization risk during transfer. As an amine hydrochloride, it acts as a mucosal and dermal irritant upon contact with moisture[2].
-
Respiratory Protection: Handling must occur within a Class II Type A2 Biological Safety Cabinet or a certified chemical fume hood. If engineering controls are unavailable, an N95/FFP2 particulate respirator is mandatory to prevent inhalation of irritating dust particles.
-
Hand Protection: Wear minimum 4-mil nitrile gloves. Causality: Amine hydrochlorides are water-soluble and can rapidly permeate compromised skin barriers, causing H315 skin irritation[2]. Double-gloving is strongly recommended when preparing solvent-based solutions (e.g., in DMF or DMSO).
-
Eye Protection: Tight-fitting chemical splash goggles (ANSI Z87.1 compliant). Causality: Standard safety glasses with side shields are insufficient against fine airborne powders that can bypass the lenses and cause H319 serious eye irritation[2].
-
Body Protection: A standard flame-retardant lab coat, fully buttoned, with closed-toe shoes.
Operational Logistics: Safe Handling & Weighing Protocol
Due to the hydrophobic decane chain and the ionic hydrochloride salt, this powder is highly susceptible to static cling, which can lead to inaccurate weighing and accidental spills.
-
Preparation: Ensure the balance is located within a ventilated enclosure. Place an anti-static ionizer near the analytical balance.
-
Container Handling: Wipe the exterior of the reagent bottle with a static-dissipative cloth before opening.
-
Transfer: Use a grounded, stainless-steel spatula. Avoid plastic spatulas, which exacerbate electrostatic repulsion.
-
Weighing: Tare a glass weighing boat or anti-static weighing paper. Slowly transfer the powder, keeping the container as close to the boat as possible to minimize drop height and aerosolization.
-
Decontamination: After weighing, wipe down the balance and surrounding area with a damp paper towel (water/isopropanol mix) to capture any trace dust[2].
Experimental Workflow: HATU-Mediated Amide Coupling
A primary application of N-Cbz-1,10-diaminodecane HCl is its conjugation to carboxylic acids to form amide bonds. We recommend a HATU-mediated coupling protocol, which provides high efficiency and minimizes racemization[3].
Causality & Self-Validation: HATU activates the carboxylic acid to form a highly reactive OAt-active ester[4]. Because our diamine is a hydrochloride salt, we must add an excess of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to neutralize the HCl and liberate the free nucleophilic amine[5]. Failure to fully neutralize the salt will stall the reaction.
Step-by-Step Protocol:
-
Activation: In an oven-dried flask under inert atmosphere (N2/Ar), dissolve the carboxylic acid substrate (1.0 eq.) in anhydrous DMF (0.1 M concentration).
-
Base Addition (Step 1): Add DIPEA (2.0 eq.) to deprotonate the carboxylic acid[5].
-
Coupling Reagent: Add HATU (1.1 eq.) and stir at 0°C for 15 minutes to generate the OAt-active ester[4]. The solution will typically turn pale yellow.
-
Amine Liberation: In a separate vial, dissolve N-Cbz-1,10-diaminodecane HCl (1.1 eq.) in a minimal volume of DMF. Add DIPEA (1.2 eq.) to this vial to neutralize the hydrochloride salt[5]. Self-Validation: Spot a micro-drop of this solution on moistened pH paper; it should read pH 8–9, confirming the amine is free.
-
Conjugation: Dropwise, add the free amine solution to the activated ester mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via LC-MS.
-
Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl, water, and brine to remove DMF and tetramethylurea byproducts[3]. Dry over Na2SO4, filter, and concentrate.
Figure 1: Mechanistic workflow for HATU-mediated amide coupling using N-Cbz-1,10-diaminodecane HCl.
Spill Response & Disposal Plan
Immediate and structured response to spills prevents widespread contamination and exposure.
Solid Spill Protocol:
-
Do not sweep dry. Dry sweeping aerosolizes the irritating powder.
-
Cover the spill completely with damp absorbent paper towels (using water or a mild soap solution)[2].
-
Carefully scoop the damp mass using a plastic dustpan or stiff cardboard into a designated solid chemical waste bag.
-
Wash the affected surface thoroughly with soap and water[2].
Solution Spill Protocol (e.g., dissolved in DMF/DCM):
-
Ensure maximum fume hood ventilation.
-
Apply universal chemical absorbent pads over the liquid.
-
Once absorbed, transfer the pads to a sealed hazardous waste container.
Disposal Plan: Because the compound is a hydrochloride salt, its disposal classification depends on the solvent used during the experiment. Unused solid powder or solutions in halogenated solvents (like DCM) must be disposed of in Halogenated Organic Waste containers. Solutions in strictly non-halogenated solvents (like pure DMF or DMSO) can be routed to Non-Halogenated Organic Waste , provided local Environmental Health & Safety (EHS) guidelines permit trace chlorides in that stream.
Figure 2: Decision tree for N-Cbz-1,10-diaminodecane HCl spill response and containment.
References
-
Iris Biotech GmbH. "Diamines & Polyamines eBook". Issuu.[Link]
-
Wikipedia. "HATU". Wikipedia, The Free Encyclopedia.[Link]
Sources
- 1. IRIS: Diamines & Polyamines eBook by Iris Biotech GmbH - Issuu [issuu.com]
- 2. N-Carbobenzoxy-1,10-diaminodecane Hydrochloride | 1051420-13-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
